molecular formula C9H9ClO3 B1364964 2-Chloro-4-methoxyphenylacetic acid CAS No. 91367-09-8

2-Chloro-4-methoxyphenylacetic acid

Cat. No.: B1364964
CAS No.: 91367-09-8
M. Wt: 200.62 g/mol
InChI Key: KINVBFAPQYQPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINVBFAPQYQPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400869
Record name (2-chloro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91367-09-8
Record name (2-chloro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxy-phenyl-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-4-methoxyphenylacetic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-methoxyphenylacetic acid

Introduction

This compound (CAS No. 91367-09-8) is a substituted phenylacetic acid derivative that serves as a pivotal building block in various fields of chemical synthesis.[1] Its unique substitution pattern—a chlorine atom and a methoxy group on the phenyl ring—imparts specific physicochemical properties that make it a valuable intermediate. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, and key applications, with a focus on its role in pharmaceutical and agricultural research. For researchers and drug development professionals, understanding these core characteristics is essential for leveraging this compound's full potential in the synthesis of novel bioactive molecules, particularly in the development of anti-inflammatory agents and herbicides.[1][2]

Compound Identification and Structure

Correctly identifying a chemical entity is the foundational step in any research endeavor. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 91367-09-8[1][3]
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
IUPAC Name 2-(2-chloro-4-methoxyphenyl)acetic acid
Synonyms 2-Chloro-4-methoxybenzeneacetic acid[1]

The structural arrangement, featuring an acetic acid moiety attached to a 2-chloro-4-methoxyphenyl ring, is the primary determinant of its chemical behavior and reactivity.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and suitability for various reaction conditions.

Table of Physical Properties

PropertyValueSource(s)
Appearance Colorless crystalline solid[1]
Melting Point 118-124 °C / 129-130 °C[1]
Boiling Point 337.8 ± 27.0 °C (Predicted)
Density 1.312 ± 0.06 g/cm³ (Predicted)
pKa 4.14 ± 0.10 (Predicted for isomer)[4][5]
Storage Store at room temperature, sealed in a dry place[1]

Solubility & Stability: While specific quantitative solubility data for this isomer is not readily available, related methoxyphenylacetic acids are soluble in water and organic solvents.[4][6][7] The compound is chemically stable under standard ambient conditions (room temperature).[4][8]

Reactivity Profile: The reactivity of this compound is governed by three main structural features:

  • Carboxylic Acid Group: It undergoes typical reactions such as esterification, amide formation, and neutralization with bases to form salts.[9]

  • Aromatic Ring: The ring is activated by the electron-donating methoxy group (an ortho-, para-director) and deactivated by the electron-withdrawing chlorine atom (also an ortho-, para-director). This interplay influences the regioselectivity of further electrophilic aromatic substitution reactions.

  • Benzylic Methylene Group: The α-protons on the methylene bridge (—CH₂—) are weakly acidic and can be involved in condensation reactions under appropriate basic conditions.

Spectroscopic Characterization

Spectroscopic analysis is crucial for structure verification and purity assessment. While a dedicated public spectrum for this specific compound is not available, its expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.[10][11]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (3H): The three protons on the phenyl ring would appear in the aromatic region (~6.8-7.3 ppm). Their splitting pattern will be complex due to the substitution pattern.

  • Methylene Protons (2H): A singlet corresponding to the -CH₂- group is expected around 3.6 ppm.

  • Methoxy Protons (3H): A sharp singlet for the -OCH₃ group should appear around 3.8 ppm.

  • Carboxylic Acid Proton (1H): A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton of the -COOH group. Its visibility can depend on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: The -C=O carbon of the carboxylic acid will be the most downfield signal, typically in the 170-180 ppm range.

  • Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm range, including two carbons bonded to oxygen and chlorine.

  • Methoxy Carbon: The -OCH₃ carbon should appear around 55-60 ppm.

  • Methylene Carbon: The -CH₂- carbon signal is expected in the 35-45 ppm range.

FT-IR (Fourier-Transform Infrared Spectroscopy):

  • O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.

  • C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl group.

  • C-O Stretches: Absorptions in the 1200-1300 cm⁻¹ (for the acid C-O) and 1000-1100 cm⁻¹ (for the aryl-ether C-O) regions are expected.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 200.

  • Isotopic Pattern: A characteristic feature will be the presence of an M+2 peak at m/z 202 with an intensity approximately one-third that of the M⁺ peak, which is definitive for a compound containing a single chlorine atom.

  • Fragmentation: A common fragmentation pathway is the loss of the carboxyl group (-COOH), leading to a significant fragment ion at m/z 155.

Synthesis and Analytical Methodologies

General Synthesis Pathway

A plausible and widely used method for synthesizing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide precursor.[12][13] This approach is favored for its reliability and good yields. The choice of acidic or basic hydrolysis depends on the stability of other functional groups on the molecule; for this compound, both are viable.

G start 2-Chloro-4-methoxybenzyl cyanide hydrolysis Hydrolysis (e.g., H₂SO₄/H₂O or NaOH/H₂O) start->hydrolysis acidification Acidification (if basic hydrolysis) hydrolysis->acidification Generates sodium salt product This compound hydrolysis->product Direct from acidic hydrolysis acidification->product

Caption: General workflow for the synthesis of this compound.

Protocol: Hydrolysis of 2-Chloro-4-methoxybenzyl cyanide

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the starting material, 2-Chloro-4-methoxybenzyl cyanide.

  • Reaction: Add a solution of aqueous sodium hydroxide (e.g., 20% w/v). The choice of a biphasic system with an alcohol like ethanol can improve solubility and reaction rate.[13]

  • Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate (the sodium salt of the product) has formed, it can be filtered.

  • Acidification: Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 1-2. This step is crucial as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Analytical Workflow: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is typically employed for compounds of this polarity.[14]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis s1 Weigh Sample (approx. 1 mg) s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm syringe filter s2->s3 h1 Inject onto C18 Column s3->h1 h2 Isocratic or Gradient Elution (Mobile Phase A: Phosphate Buffer Mobile Phase B: Acetonitrile) h1->h2 h3 UV Detection (e.g., 280 nm) h2->h3 result Data Analysis (Purity Calculation) h3->result Obtain Chromatogram

Caption: Standard experimental workflow for HPLC purity analysis.

Protocol: Reversed-Phase HPLC Method

  • Column: C18 stationary phase (e.g., Hypersil C18), 4.6 x 150 mm, 5 µm.[14]

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1 M potassium dihydrogen phosphate), adjusted to an acidic pH (e.g., 3.0). A typical ratio might be 40:60 (v/v).[14] The acidic pH ensures the carboxylic acid is in its neutral form, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer set to a wavelength where the aromatic ring absorbs strongly, such as 280 nm.[14]

  • Injection Volume: 10-20 µL.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Development

The utility of this compound stems from its capacity to act as a versatile intermediate.

  • Pharmaceutical Development: It is a key precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] The phenylacetic acid scaffold is a common feature in many analgesic and anti-inflammatory compounds.

  • Agricultural Chemicals: The compound is used in the development of new herbicides.[1][2] The specific substitution on the phenyl ring can be tailored to achieve selective phytotoxicity.

  • Medicinal Chemistry: Researchers utilize this molecule as a starting point for creating more complex structures with potential biological activity.[1] Its functional groups provide handles for a wide range of chemical transformations, enabling the construction of diverse compound libraries for drug discovery screening.

Safety and Handling

Adherence to proper safety protocols is mandatory when working with any chemical intermediate.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[8][15][16]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water. If irritation persists, seek medical attention.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[8]

References

An In-Depth Technical Guide on the Synthesis of 2-Chloro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methoxyphenylacetic acid is a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] Its structural features make it a key building block for the synthesis of various bioactive molecules, including anti-inflammatory agents and herbicides.[1][2] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering in-depth technical details and insights for researchers, scientists, and professionals in drug development and chemical manufacturing.

Key Synthesis Pathways

Several synthetic routes to this compound have been developed, each with its own set of advantages and challenges. The choice of a particular pathway often depends on factors such as the availability of starting materials, desired purity, scalability, and environmental considerations. This guide will focus on two prominent methods: the hydrolysis of a nitrile intermediate and the direct chlorination of a methoxyphenylacetic acid precursor.

Pathway 1: Synthesis via Nitrile Hydrolysis

This classic and widely used method involves the preparation of a benzyl cyanide intermediate followed by its hydrolysis to the desired carboxylic acid. The multi-step process offers reliable yields and is amenable to large-scale production.

Conceptual Workflow

The synthesis proceeds through two main stages: the formation of 2-chloro-4-methoxyphenylacetonitrile and its subsequent hydrolysis.

G A 2-Chloro-4-methoxybenzyl chloride C 2-Chloro-4-methoxyphenylacetonitrile A->C Cyanation B Sodium Cyanide B->C E This compound C->E Hydrolysis D Acid or Base Hydrolysis D->E

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-methoxyphenylacetonitrile

  • Reaction Setup: In a well-ventilated fume hood, equip a four-necked round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.

  • Reagents: Charge the flask with a suitable solvent (e.g., ethanol, dimethylformamide) and sodium cyanide (NaCN).

  • Reaction Execution: Heat the mixture to a specified temperature (e.g., 50-70 °C). Slowly add 2-chloro-4-methoxybenzyl chloride from the dropping funnel to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Monitoring and Work-up: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). Upon completion, the reaction mixture is typically cooled, and the excess cyanide is quenched. The product is then extracted with an organic solvent, and the organic layer is washed and dried.

  • Purification: The crude 2-chloro-4-methoxyphenylacetonitrile can be purified by vacuum distillation or recrystallization.

Step 2: Hydrolysis of 2-Chloro-4-methoxyphenylacetonitrile

  • Reaction Setup: Use a similar setup as in Step 1, with provisions for heating under reflux.

  • Reagents: The nitrile intermediate can be hydrolyzed under either acidic or basic conditions.

    • Acidic Hydrolysis: A common method involves refluxing the nitrile with a strong acid such as sulfuric acid or hydrochloric acid. A patent for a similar compound, methoxyphenylacetic acid, describes a method of slowly adding methoxybenzyl cyanide to 30%-70% concentrated sulfuric acid at 90°C-150°C.[3]

    • Basic Hydrolysis: Alternatively, the nitrile can be refluxed with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain it for several hours until the hydrolysis is complete.

  • Work-up and Isolation:

    • For acidic hydrolysis, the reaction mixture is cooled and poured onto ice. The precipitated carboxylic acid is then filtered, washed with water, and dried.

    • For basic hydrolysis, the reaction mixture is cooled, and any unreacted starting material is extracted with an organic solvent. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is subsequently filtered, washed, and dried.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).

Key Considerations and Insights
  • Safety: This synthesis involves the use of highly toxic sodium cyanide. All operations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Procedures for quenching and disposing of cyanide waste must be strictly followed.

  • Reaction Conditions: The choice of solvent and temperature in the cyanation step can significantly impact the reaction rate and yield. In the hydrolysis step, the concentration of the acid or base and the reaction time are critical parameters that need to be optimized.

  • Purity: The purity of the final product is crucial for its intended application. Impurities from side reactions, such as the formation of amides during incomplete hydrolysis, should be monitored and controlled.

Pathway 2: Direct Chlorination of 4-Methoxyphenylacetic Acid

An alternative approach involves the direct chlorination of 4-methoxyphenylacetic acid. This method can be more atom-economical if a selective chlorination agent and catalyst system are employed.

Conceptual Workflow

This pathway is more direct, involving the selective introduction of a chlorine atom onto the aromatic ring of 4-methoxyphenylacetic acid.

G A 4-Methoxyphenylacetic acid D This compound A->D Electrophilic Aromatic Substitution B Chlorinating Agent (e.g., SO2Cl2, Cl2) B->D C Catalyst (e.g., Lewis acid, Ionic Liquid) C->D

Caption: Workflow for the synthesis of this compound via direct chlorination.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a fume hood, set up a multi-necked flask with a stirrer, thermometer, gas inlet (if using chlorine gas), and a system to trap any evolved gases (e.g., a scrubber with a sodium hydroxide solution).

  • Reagents: Dissolve or suspend 4-methoxyphenylacetic acid in a suitable inert solvent (e.g., dichloromethane, chloroform, or a non-protic solvent). Add a catalyst, if required. A patent for a similar synthesis, the preparation of 2-methyl-4-chlorophenoxyacetic acid, describes using an imidazole ionic liquid as a catalyst for chlorination with chlorine gas.[4]

  • Chlorination:

    • Using Chlorine Gas: Bubble chlorine gas through the solution at a controlled rate while maintaining the desired temperature.

    • Using Sulfuryl Chloride (SO₂Cl₂): Add sulfuryl chloride dropwise to the reaction mixture.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC to determine the optimal reaction time and prevent over-chlorination. Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then treated with water to hydrolyze any remaining chlorinating agent and dissolve inorganic byproducts.

  • Isolation and Purification: The product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product. Purification is achieved through recrystallization.

Key Considerations and Insights
  • Regioselectivity: The primary challenge in this pathway is controlling the regioselectivity of the chlorination. The methoxy group is an ortho-, para-director. Since the para position is already occupied, chlorination is directed to the ortho positions. However, the formation of dichlorinated byproducts is a possibility. The choice of chlorinating agent, catalyst, solvent, and reaction temperature are crucial for maximizing the yield of the desired 2-chloro isomer.

  • Catalyst Systems: Various catalysts can be employed to enhance the rate and selectivity of the chlorination. Lewis acids are common, but recent advancements have explored the use of more environmentally friendly and recyclable catalysts.

  • Industrial Applicability: While potentially more direct, scaling up direct chlorination reactions requires careful control of reaction parameters to ensure consistent product quality and minimize the formation of difficult-to-separate isomers.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Nitrile HydrolysisPathway 2: Direct Chlorination
Starting Materials 2-Chloro-4-methoxybenzyl chloride, Sodium Cyanide4-Methoxyphenylacetic acid, Chlorinating agent
Number of Steps Multi-stepTypically a single step
Key Challenges Handling of toxic cyanide, multi-step processControlling regioselectivity, potential for over-chlorination
Scalability Well-established for large-scale productionRequires precise control for consistent large-scale batches
Environmental Impact Generation of cyanide wasteUse of chlorinated solvents and reagents

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways, with the nitrile hydrolysis and direct chlorination routes being the most prominent. The choice between these methods will depend on a careful evaluation of factors such as the availability and cost of starting materials, the scale of production, and the desired purity of the final product. For large-scale, consistent production, the nitrile hydrolysis pathway, despite its use of toxic reagents, is often favored due to its well-established and reliable nature. The direct chlorination route offers a more atom-economical alternative but requires careful optimization to control regioselectivity and minimize byproduct formation. Future research may focus on developing greener and more efficient catalytic systems for direct chlorination, further enhancing the industrial viability of this important chemical intermediate.

References

A Technical Guide to the Research Applications of 2-Chloro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Phenylacetic Acid Scaffold for Advanced Synthesis

2-Chloro-4-methoxyphenylacetic acid is a substituted phenylacetic acid derivative that has emerged as a significant building block in the realms of pharmaceutical and agrochemical research. Its chemical architecture, featuring a carboxylic acid moiety, a methoxy group, and a chlorine atom on the phenyl ring, provides a unique combination of reactivity and stability. This makes it an ideal intermediate for the synthesis of more complex, high-value molecules, particularly in the development of novel therapeutic agents and specialized agricultural chemicals.[1]

The phenylacetic acid core is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), lending this scaffold inherent potential for the development of new analgesic and anti-inflammatory medications.[1] The strategic placement of the chloro and methoxy groups on the aromatic ring allows for fine-tuning of the molecule's electronic and steric properties, which can significantly influence its biological activity and metabolic profile. This guide provides an in-depth exploration of the synthesis, established applications, and speculative potential of this compound for researchers and drug development professionals.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is paramount for its effective use in research and development.

PropertyValueReference
CAS Number 91367-09-8[1]
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance Colorless crystalline solid[1]
Melting Point 118-124 °C[1]

Synthesis of this compound

The efficient synthesis of this compound is a critical first step for its subsequent applications. While various methods can be envisioned for the preparation of substituted phenylacetic acids, the Willgerodt-Kindler reaction stands out as a robust and well-documented approach for converting aryl ketones into the corresponding carboxylic acids (via a thioamide intermediate).[2][3][4] This reaction is particularly useful for moving a carbonyl group to the terminal end of an alkyl chain.[2]

The following protocol details a plausible and efficient two-step synthesis starting from the readily available 2-chloro-4-methoxyacetophenone.

Experimental Protocol: Synthesis via the Willgerodt-Kindler Reaction

Step 1: Synthesis of 2-(2-chloro-4-methoxyphenyl)-1-morpholinoethanethione (Thioamide Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-4-methoxyacetophenone (18.46 g, 0.1 mol), elemental sulfur (4.8 g, 0.15 mol), and morpholine (17.4 g, 0.2 mol).

  • Heating: Gently heat the reaction mixture to reflux (approximately 120-130°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The reaction is typically complete within 8-10 hours.

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. The resulting crude thioamide can be used directly in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Hydrolysis: To the crude thioamide from the previous step, add a 20% aqueous solution of sodium hydroxide (100 mL).

  • Heating: Heat the mixture to reflux (approximately 100°C) and maintain it for 8-12 hours to ensure complete hydrolysis of the thioamide to the carboxylate salt.

  • Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. Filter the solution to remove any unreacted sulfur or byproducts.

  • Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (35% HCl) dropwise with stirring until the pH of the solution reaches 1-2. A precipitate will form.[5]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield a colorless crystalline solid.[6]

Synthesis_Workflow Start 2-Chloro-4-methoxyacetophenone Reagents1 Sulfur, Morpholine Start->Reagents1 Step1 Willgerodt-Kindler Reaction (Reflux, 8-10h) Start->Step1 Reagents1->Step1 Intermediate Crude Thioamide Step1->Intermediate Reagents2 NaOH (aq), then HCl (aq) Intermediate->Reagents2 Step2 Hydrolysis & Acidification Intermediate->Step2 Reagents2->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Potential Research Applications

Pharmaceutical Research and Development

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals.[1]

The structural similarity of this compound to established NSAIDs like Diclofenac and Alclofenac makes it a highly attractive starting material for novel anti-inflammatory drugs.[7][8] The carboxylic acid is a crucial feature for the anti-inflammatory activity of many NSAIDs, as it is involved in the inhibition of cyclooxygenase (COX) enzymes. By modifying the core structure of this compound, researchers can develop new chemical entities with potentially improved efficacy, selectivity (COX-1 vs. COX-2), and a better safety profile, particularly concerning gastrointestinal side effects.[8]

Workflow for NSAID Prodrug Synthesis:

One common strategy to reduce the gastrointestinal toxicity of NSAIDs is the development of prodrugs, where the carboxylic acid group is temporarily masked.[8] The following is a representative workflow for the synthesis of an amide-based prodrug of this compound.

Experimental Protocol: Synthesis of an Amide Prodrug

  • Activation of Carboxylic Acid: Dissolve this compound (1 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq.). Stir the mixture at room temperature for 30 minutes.

  • Amide Bond Formation: To the activated acid, add the desired amine (e.g., a sulfonamide derivative to potentially enhance COX-2 selectivity) (1 eq.).[8] Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide prodrug.

NSAID_Synthesis cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling Acid This compound Coupling DCC, DMAP in DCM Acid->Coupling Activated_Acid Activated Ester Intermediate Acid->Activated_Acid Coupling->Activated_Acid Prodrug Amide Prodrug Activated_Acid->Prodrug Amide Bond Formation Amine Selected Amine (e.g., Sulfonamide) Amine->Prodrug

Caption: General workflow for NSAID prodrug synthesis.

While direct studies on the anticancer properties of this compound are not widely reported, derivatives of phenylacetic acid and phenylacetamide have shown promise as potential anticancer agents.[9][10] Research has indicated that some phenylacetamide derivatives can induce apoptosis and exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[9][10]

Therefore, this compound serves as a valuable scaffold for the synthesis of a library of novel phenylacetamide derivatives. By reacting it with a diverse range of substituted anilines, researchers can systematically explore the structure-activity relationship (SAR) and identify compounds with potent and selective anticancer activity. The chloro and methoxy substituents on the phenyl ring can influence the molecule's interaction with biological targets and its pharmacokinetic properties.

Agrochemical Research

In addition to its pharmaceutical applications, this compound and its parent structures, phenoxyacetic acids, are foundational in the agrochemical industry, particularly in the development of herbicides.[1]

Phenoxyacetic acid derivatives, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are well-known systemic herbicides that function as synthetic auxins, a class of plant growth regulators.[11][12] At high concentrations, these compounds disrupt normal plant growth processes in broadleaf weeds, leading to their eventual death.

This compound can be considered a precursor or an analogue in the design of new herbicides. The synthesis of such herbicides often involves the condensation of a substituted phenol with a chloroacetate, followed by acidification.[11] Alternatively, existing phenoxyacetic acids can be chlorinated to produce the final active ingredient.[13][14] The specific substitution pattern on the phenyl ring is crucial for herbicidal activity and selectivity. Therefore, this compound provides a unique starting point for creating novel herbicides with potentially different target weed spectrums or improved environmental profiles.

Conclusion and Future Outlook

This compound is a compound of significant interest due to its versatility as a synthetic intermediate. Its primary and most explored applications are in the synthesis of NSAIDs and herbicides, leveraging the well-established biological activities of the phenylacetic and phenoxyacetic acid scaffolds. The presence of the chloro and methoxy groups provides opportunities for medicinal chemists and agrochemical scientists to develop next-generation compounds with enhanced properties.

Future research should focus on synthesizing and screening libraries of derivatives based on this core structure. In the pharmaceutical arena, this includes the development of novel anti-inflammatory agents with improved safety profiles and the exploration of their potential in other therapeutic areas, such as oncology. In the agrochemical sector, this compound could be instrumental in the discovery of new herbicides to address the ongoing challenge of weed resistance. The detailed synthetic protocols and workflows provided in this guide offer a solid foundation for researchers to unlock the full potential of this valuable chemical building block.

References

The Mechanistic Landscape of 2-Chloro-4-methoxyphenylacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 2-Chloro-4-methoxyphenylacetic acid represent a promising class of small molecules with significant therapeutic potential, primarily in the realms of anti-inflammatory and anticancer applications. This technical guide provides an in-depth exploration of the core mechanisms of action postulated for these compounds. Drawing upon established principles of medicinal chemistry and pharmacology, we delineate the key molecular pathways these derivatives are likely to modulate. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding to guide further investigation and development of this chemical scaffold. We will explore the inhibition of critical inflammatory mediators, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway, as well as the induction of programmed cell death (apoptosis) and cell cycle arrest in neoplastic cells. This guide integrates theoretical frameworks with actionable experimental protocols to provide a comprehensive resource for advancing the study of this compound derivatives.

Introduction: The Therapeutic Potential of Phenylacetic Acid Scaffolds

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, with prominent members like diclofenac serving as widely used non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The versatility of the phenylacetic acid scaffold allows for a wide range of structural modifications, enabling the fine-tuning of their pharmacological properties. The subject of this guide, this compound and its derivatives, are noted for their potential as anti-inflammatory and analgesic agents[3]. The introduction of a chloro group at the 2-position and a methoxy group at the 4-position of the phenyl ring is anticipated to modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets and thereby its efficacy and safety profile. Emerging research also points towards the potential of phenylacetamide derivatives as anticancer agents, broadening the therapeutic horizon for this chemical class. This guide will dissect the plausible molecular mechanisms underpinning these observed and potential biological activities.

Anti-inflammatory Mechanism of Action: A Two-Pronged Approach

The anti-inflammatory effects of this compound derivatives are likely mediated through the modulation of at least two key signaling pathways central to the inflammatory response: the cyclooxygenase (COX) pathway and the nuclear factor-kappa B (NF-κB) pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for many NSAIDs is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins[4]. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs to minimize gastrointestinal side effects. Phenylacetic acid derivatives are known to be non-selective or partially selective COX inhibitors. It is highly probable that this compound derivatives also exert their anti-inflammatory effects through this mechanism.

While specific docking studies for this compound are not extensively available, molecular docking of similar chlorinated acetamide derivatives with COX-1 and COX-2 has been performed[5][6]. These studies can provide a predictive framework for how our target compounds might interact with the active sites of these enzymes. For instance, a study on 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a structurally related compound, predicted a favorable binding energy at the COX-2 receptor, suggesting potential inhibitory activity[6][7].

Diagram 1: Predicted Binding of a Phenylacetic Acid Derivative in the COX-2 Active Site

G cluster_COX2 COX-2 Active Site cluster_Ligand This compound Derivative Arg120 Arg120 Tyr355 Tyr355 Ser530 Ser530 Val523 Val523 Carboxyl_group Carboxyl Group Carboxyl_group->Arg120 Ionic Bond Carboxyl_group->Tyr355 H-Bond Phenyl_ring Phenyl Ring Phenyl_ring->Ser530 H-Bond with backbone Methoxy_group Methoxy Group Chloro_group Chloro Group Chloro_group->Val523 Hydrophobic Interaction

Caption: Predicted interactions of a phenylacetic acid derivative within the COX-2 active site.

To empirically determine the inhibitory activity of this compound derivatives against COX-1 and COX-2, a colorimetric or fluorometric inhibitor screening assay can be employed.

Objective: To determine the IC50 values of the test compounds for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare assay buffer, enzyme solutions, substrate solution, and test compound dilutions.

  • Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme. Add the test compounds at various concentrations or a vehicle control (DMSO). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: After a set incubation time (e.g., 5-10 minutes), add the colorimetric/fluorometric probe. The peroxidase activity of COX will lead to the oxidation of the probe, resulting in a color or fluorescence change.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test Compound 1Experimental ValueExperimental ValueCalculated Value
Test Compound 2Experimental ValueExperimental ValueCalculated Value
Ibuprofen (Ref.)~15~25~0.6
Celecoxib (Ref.)>100~0.05>2000

Reference IC50 values are approximate and can vary between assay conditions.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor family plays a critical role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The canonical NF-κB pathway is a key target for anti-inflammatory drug development. Studies have shown that some methoxy-substituted phenolic compounds can suppress NF-κB activation[8][9][10]. This suggests a plausible mechanism for this compound derivatives.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.

Diagram 2: The Canonical NF-κB Signaling Pathway and Potential Inhibition Points

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa_NFkB IκBα-NF-κB (p65/p50) (Inactive) IKK_complex->IkBa_NFkB phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P NFkB NF-κB (Active) IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_P->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression induces Test_Compound 2-Chloro-4-methoxyphenylacetic acid Derivative Test_Compound->IKK_complex Inhibits? Test_Compound->NFkB_nuc Blocks nuclear translocation?

Caption: Overview of the canonical NF-κB pathway and potential points of inhibition.

To investigate the effect of the test compounds on NF-κB activation, Western blotting can be used to measure the levels of key proteins in the pathway, such as phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Objective: To determine if the test compounds inhibit the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.

Materials:

  • Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Test compounds

  • Cell lysis buffer and nuclear/cytoplasmic extraction kit

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and consumables

  • Western blotting equipment and consumables

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Stimulate the cells with LPS for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1-2 hours for p65 translocation).

  • Protein Extraction: For total protein, lyse the cells in a suitable lysis buffer. For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using a gel documentation system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and the levels of nuclear proteins to a nuclear loading control (e.g., Lamin B1).

Data Presentation:

Treatmentp-IκBα / IκBα RatioNuclear p65 / Lamin B1 Ratio
ControlBaselineBaseline
LPSIncreasedIncreased
LPS + Test Compound (Low Dose)Experimental ValueExperimental Value
LPS + Test Compound (High Dose)Experimental ValueExperimental Value

Anticancer Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Phenylacetamide derivatives have demonstrated potential as anticancer agents. The proposed mechanisms for their antitumor activity often involve the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial process for removing damaged or unwanted cells. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. Key events in apoptosis include the activation of caspases, changes in the mitochondrial membrane potential, and the externalization of phosphatidylserine on the cell surface.

Flow cytometry using Annexin V and PI staining is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compounds.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Test compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the test compounds for a specified time (e.g., 24, 48 hours).

  • Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate the cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Diagram 3: Workflow for Apoptosis Detection by Flow Cytometry

G start Cancer Cell Culture treatment Treat with 2-Chloro-4-methoxyphenylacetic acid Derivative start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry data_analysis Data Analysis (Quantify Apoptotic Cells) flow_cytometry->data_analysis end Results data_analysis->end

Caption: Experimental workflow for assessing apoptosis using Annexin V/PI staining.

Induction of Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Many anticancer drugs function by interfering with the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phases), which can prevent cell division and may subsequently lead to apoptosis.

Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Objective: To determine if the test compounds induce cell cycle arrest at a specific phase.

Materials:

  • Cancer cell line

  • Test compounds

  • Ethanol (for cell fixation)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds for a specified time.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and treat with RNase A to degrade RNA. Stain the cells with PI.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
ControlExperimental ValueExperimental ValueExperimental Value
Test Compound (Low Dose)Experimental ValueExperimental ValueExperimental Value
Test Compound (High Dose)Experimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives hold significant promise as therapeutic agents, primarily through their anti-inflammatory and potential anticancer activities. The likely mechanisms of action involve the inhibition of COX enzymes and the NF-κB signaling pathway for their anti-inflammatory effects, and the induction of apoptosis and cell cycle arrest for their anticancer properties.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these proposed mechanisms. Future research should focus on obtaining direct experimental data for this specific class of compounds, including the determination of IC50 values for COX-1 and COX-2, detailed analysis of their effects on the NF-κB pathway, and comprehensive studies on their pro-apoptotic and cell cycle inhibitory activities in various cancer cell lines. Furthermore, in vivo studies in relevant animal models will be crucial to translate these in vitro findings into potential clinical applications. The elucidation of the precise molecular targets and a thorough understanding of the structure-activity relationships will be paramount in optimizing the therapeutic potential of this compound derivatives.

References

Spectral data (NMR, IR, Mass Spec) for 2-Chloro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methoxyphenylacetic acid (CAS No. 91367-09-8) is a substituted phenylacetic acid derivative with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol . Its structure, featuring a carboxylic acid, a chloro group, and a methoxy group on a benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural elucidation in any research and development setting.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section will provide a theoretical underpinning, a detailed interpretation of the predicted spectrum, and a standardized experimental protocol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each hydrogen and carbon atom, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet, broad1H-COOH
~7.2 - 7.4Doublet1HAr-H (H6)
~6.8 - 7.0Doublet of doublets1HAr-H (H5)
~6.7 - 6.9Doublet1HAr-H (H3)
~3.8Singlet3H-OCH₃
~3.6Singlet2H-CH₂COOH

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm and can vary based on the solvent and concentration.

Interpretation of the Predicted ¹H NMR Spectrum:

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield (δ 11-12 ppm) due to the acidic nature of the proton and its involvement in hydrogen bonding.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring are in distinct chemical environments and will exhibit splitting patterns based on their neighboring protons.[1]

    • H6: This proton is ortho to the electron-withdrawing chloroacetic acid group and will be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H5.

    • H5: This proton is situated between H6 and H3 and will appear as a doublet of doublets.

    • H3: This proton is ortho to the electron-donating methoxy group and will be the most upfield of the aromatic protons, appearing as a doublet due to coupling with H5.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet around δ 3.8 ppm.

  • Methylene Protons (-CH₂COOH): The two equivalent protons of the methylene group adjacent to the carboxylic acid and the aromatic ring will appear as a singlet around δ 3.6 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~175-180-COOH
~158-160C4 (-OCH₃)
~135-138C1 (-CH₂COOH)
~130-133C6
~125-128C2 (-Cl)
~115-118C5
~112-115C3
~55-57-OCH₃
~40-43-CH₂COOH

Note: Predicted chemical shifts are relative to TMS at 0 ppm.

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield.[2]

  • Aromatic Carbons: The six aromatic carbons are all chemically distinct.

    • C4: The carbon attached to the electron-donating methoxy group will be the most deshielded of the ring carbons.

    • C1: The carbon bearing the chloroacetic acid substituent will also be deshielded.

    • C2: The carbon directly bonded to the electronegative chlorine atom will be deshielded.

    • C6, C5, C3: The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the neighboring substituents.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the typical range for ether carbons.

  • Methylene Carbon (-CH₂COOH): The methylene carbon will be found in the aliphatic region.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][4][5] Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer. Filter the solution if any particulate matter is present.[5]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic acid
~3050-3000MediumC-H stretchAromatic
~2950-2850MediumC-H stretchAliphatic (-CH₂-, -OCH₃)
1720-1700Strong, SharpC=O stretchCarboxylic acid
~1600, ~1470Medium to WeakC=C stretchAromatic ring
~1250StrongC-O stretchAryl ether & Carboxylic acid
~1040MediumC-O stretchAryl ether
~800-750StrongC-Cl stretchAryl chloride

Interpretation of the Predicted IR Spectrum:

  • O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption that spans from approximately 3300 to 2500 cm⁻¹.[6][7] This broadness is due to strong hydrogen bonding between carboxylic acid dimers.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups will appear just below 3000 cm⁻¹.[8]

  • C=O Stretch: A strong, sharp absorption band between 1720 and 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[9][10]

  • Aromatic C=C Stretches: Medium to weak absorptions around 1600 and 1470 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.

  • C-O Stretches: Strong C-O stretching bands are expected for both the aryl ether linkage and the carboxylic acid.

  • C-Cl Stretch: A strong absorption in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.[8][11][12][13]

    • Grind 1-2 mg of this compound to a fine powder.

    • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and gently mix with the sample until a homogeneous mixture is obtained.[13]

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[8]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

Table 4: Predicted Mass Spectrum Data for this compound

m/zPredicted Fragment
200/202[M]⁺ (Molecular ion)
155/157[M - COOH]⁺
141/143[M - CH₂COOH]⁺
127[C₇H₆OCl]⁺
99[C₆H₄OCl]⁺
45[COOH]⁺

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 200, with a smaller peak at m/z 202 due to the natural abundance of the ³⁷Cl isotope. The intensity of the molecular ion peak may be weak due to the lability of the carboxylic acid group.

  • Key Fragmentations: Electron ionization is a high-energy technique that often leads to extensive fragmentation.[14][15][16]

    • Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant peak at m/z 155 (with its M+2 isotope at 157).[17]

    • Loss of the Acetic Acid Side Chain: Cleavage of the bond between the aromatic ring and the methylene group would result in the loss of the -CH₂COOH radical (59 Da), giving a fragment at m/z 141 (and 143).

    • Other Fragments: Further fragmentation of the aromatic ring and the substituents will lead to other characteristic peaks.

Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to vaporize it into the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to lose an electron and form positively charged ions (molecular ions).[14][15][16][17]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

IV. Integrated Spectroscopic Analysis: A Holistic View

The power of spectroscopic analysis lies in the synergistic combination of different techniques. The following diagram illustrates how the information from NMR, IR, and MS converges to confirm the structure of this compound.

G cluster_structure Molecular Structure cluster_techniques Spectroscopic Techniques Structure This compound NMR NMR Spectroscopy (¹H and ¹³C) Structure->NMR Probes Nuclei IR IR Spectroscopy Structure->IR Probes Vibrations MS Mass Spectrometry Structure->MS Analyzes Mass NMR_Data Proton Environments Carbon Skeleton Connectivity NMR->NMR_Data IR_Data Functional Groups (-COOH, -OCH₃, Ar-Cl) IR->IR_Data MS_Data Molecular Weight Elemental Composition (Cl) Fragmentation Pattern MS->MS_Data

References

Solubility profile of 2-Chloro-4-methoxyphenylacetic acid in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-methoxyphenylacetic acid

Abstract: This technical guide provides a comprehensive examination of the solubility characteristics of this compound (CMAA), a pivotal intermediate in modern pharmaceutical synthesis. Moving beyond a simple presentation of data, this document elucidates the thermodynamic principles governing solubility, presents a robust, self-validating experimental protocol for its determination, and analyzes the compound's behavior across a spectrum of industrially relevant organic solvents. Designed for researchers, process chemists, and drug development professionals, this guide aims to furnish the foundational knowledge required for optimizing crystallization, purification, and formulation processes involving CMAA.

Strategic Importance of Solubility in Pharmaceutical Development

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), valued for its specific reactivity and structural contribution.[1] However, its utility in large-scale manufacturing is intrinsically linked to its physicochemical properties, chief among them being solubility. A thorough understanding of the solubility profile is not merely an academic exercise; it is a critical prerequisite for:

  • Process Design and Optimization: The selection of an appropriate solvent system is fundamental to developing efficient and reproducible crystallization processes, which dictate final product purity, crystal habit, and handling characteristics.[2]

  • Yield and Purity Control: Solubility data directly informs reaction conditions, workup procedures, and purification strategies (e.g., anti-solvent crystallization, slurry washing), minimizing product loss and maximizing impurity rejection.

  • Formulation Feasibility: For APIs, solubility in various excipients and solvent systems is a primary determinant of bioavailability and the feasibility of different dosage forms, such as oral solids or parenteral solutions.[3]

This guide provides the theoretical context and practical methodologies to empower scientists to systematically characterize and leverage the solubility of CMAA.

The Thermodynamic Basis of Solubility

At its core, solubility is a thermodynamic equilibrium phenomenon.[4] When a solid solute is introduced into a solvent, a dynamic equilibrium is eventually reached where the rate of dissolution equals the rate of precipitation.[4] At this point, the solution is saturated, and the chemical potential of the solid solute is equal to that of the solute in solution.

The solubility of a crystalline solid like CMAA is governed by two primary energetic considerations:

  • Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the CMAA molecules together in the solid crystal lattice.

  • Solvation Energy: The energy released when the freed solute molecules interact with the solvent molecules.

Dissolution occurs when the solvation energy can sufficiently overcome the crystal lattice energy. The temperature dependence of this process is described by the van't Hoff equation. For most solid compounds, the dissolution process is endothermic (requires heat), meaning solubility increases with temperature.[4]

Several factors critically influence this energetic balance:

  • Solute Properties: Polarity, molecular size, and the presence of functional groups capable of hydrogen bonding in the CMAA molecule.

  • Solvent Properties: The solvent's polarity, hydrogen bond donor/acceptor capacity, and dielectric constant determine its ability to effectively solvate the solute.[5]

  • Temperature: As a key thermodynamic variable, temperature directly impacts the equilibrium position.[4]

A Validated Protocol for Equilibrium Solubility Determination

Accurate solubility data is foundational. The following section details a robust, self-validating protocol based on the widely accepted isothermal shake-flask method, which is considered a gold standard for reliable solubility measurement.[6]

Materials and Apparatus
  • Solute: this compound (Purity ≥ 99%)

  • Solvents: Analytical or HPLC grade solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile, Isopropanol).

  • Equipment:

    • Analytical Balance (readability ± 0.1 mg)

    • Isothermal Orbital Shaker or Magnetic Stirrer Hotplates with precise temperature control (± 0.1 °C)

    • Calibrated Thermometer

    • Screw-capped glass vials (e.g., 20 mL)

    • Syringes and Syringe Filters (0.45 µm, solvent-compatible membrane)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for CMAA.

Experimental Workflow: Isothermal Shake-Flask Method

The workflow is designed to ensure that true thermodynamic equilibrium is achieved and accurately measured.

G cluster_0 Model Development cluster_1 Application A Experimental Data (Table 1) B Data Fitting & Regression A->B C Thermodynamic Model (e.g., Apelblat) B->C C->B D Process Simulation (Crystallization Design) C->D E Model-Based Experimentation D->E

References

The Genesis of Pain Relief: A Technical Guide to the Discovery and Background of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylacetic acids represent a cornerstone in the edifice of modern pharmacology, particularly within the domain of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth exploration of the discovery, background, and core scientific principles underpinning this vital class of therapeutic agents. From the elucidation of their mechanism of action to the intricacies of their chemical synthesis and the nuances of their structure-activity relationships, this document serves as a comprehensive resource for professionals engaged in drug discovery and development. We will delve into the pivotal role of cyclooxygenase (COX) inhibition, navigate the synthetic pathways leading to blockbuster drugs such as ibuprofen and diclofenac, and dissect the chemical features that govern their efficacy and safety profiles.

Introduction: From Willow Bark to Targeted Therapy

The quest to alleviate pain and inflammation is as old as medicine itself. While historical remedies relied on natural sources like willow bark, the modern era of anti-inflammatory therapy was ushered in by the chemical synthesis and mechanistic understanding of organic acids. The journey from salicylic acid, the active metabolite of aspirin, to the diverse array of NSAIDs available today is a testament to the power of medicinal chemistry. Substituted phenylacetic acids emerged as a particularly fruitful scaffold, giving rise to some of the most widely used drugs for managing pain, fever, and inflammation.[1] This guide will illuminate the scientific journey of these molecules, from their conceptualization to their clinical application.

The Core Mechanism: Inhibition of Cyclooxygenase

The therapeutic effects of substituted phenylacetic acids, like most NSAIDs, are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.[3][4]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in many tissues and plays a crucial role in physiological processes such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[5]

  • COX-2: This isoform is typically undetectable in most tissues under normal conditions but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[6] Its upregulation leads to the production of prostaglandins that mediate pain, inflammation, and fever.[7]

The discovery of these two isoforms was a watershed moment in NSAID research, as it provided a molecular basis for both the therapeutic actions and the adverse effects of these drugs. The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects are primarily a consequence of inhibiting the protective functions of COX-1.[2]

Signaling Pathway of Cyclooxygenase

The conversion of arachidonic acid to prostaglandins is a multi-step process initiated by the COX enzymes. A simplified representation of this pathway is depicted below.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Physiological_Functions Physiological Functions (GI protection, platelet aggregation) Prostaglandins->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Thromboxane->Physiological_Functions NSAIDs Substituted Phenylacetic Acids (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of substituted phenylacetic acids.

Key Examples: Synthesis and Properties of Ibuprofen and Diclofenac

Two of the most prominent members of the substituted phenylacetic acid class are ibuprofen and diclofenac. Their widespread use underscores the therapeutic success of this chemical scaffold.

Ibuprofen

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, was first synthesized in the 1960s.[8] It is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[2]

The industrial synthesis of ibuprofen has evolved over time, with the Boots process being the original method and the BHC (Boots-Hoechst-Celanese) process being a more atom-economical alternative. The Boots process is a classic example of multi-step organic synthesis.[9]

Experimental Protocol: The Boots Synthesis of Ibuprofen [1][9]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4'-isobutylacetophenone.

  • Darzens Condensation: The resulting ketone reacts with ethyl chloroacetate in the presence of a base (e.g., sodium ethoxide) to form an α,β-epoxy ester (a glycidic ester).

  • Hydrolysis and Decarboxylation: The glycidic ester is hydrolyzed and then decarboxylated upon heating to yield an aldehyde.

  • Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid, ibuprofen.

A more streamlined and commonly used laboratory synthesis involves a Grignard reaction.[1]

Experimental Protocol: Laboratory Synthesis of Ibuprofen via Grignard Reaction [1]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride and aluminum chloride to produce p-isobutylacetophenone.[1]

  • Reduction: The ketone is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄).

  • Halogenation: The alcohol is converted to the corresponding alkyl chloride using a reagent such as thionyl chloride (SOCl₂).

  • Grignard Reagent Formation: The alkyl chloride is reacted with magnesium metal in an ethereal solvent to form a Grignard reagent.

  • Carboxylation: The Grignard reagent is then reacted with carbon dioxide (dry ice), followed by acidic workup, to yield ibuprofen.[1]

The identity and purity of synthesized ibuprofen are confirmed using various spectroscopic techniques.

Spectroscopic TechniqueKey Features
Infrared (IR) Spectroscopy A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is observed around 1721 cm⁻¹.[10]
¹H NMR Spectroscopy The spectrum shows characteristic signals for the aromatic protons, the protons of the isobutyl group, and the methine proton adjacent to the carboxylic acid.
¹³C NMR Spectroscopy The spectrum displays distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the isobutyl group.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of ibuprofen (206.28 g/mol ).[8]
Diclofenac

Diclofenac, or 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is another widely used NSAID known for its potent anti-inflammatory properties.[11]

The synthesis of diclofenac involves the formation of a diarylamine linkage, which is a key structural feature of the molecule.

Experimental Protocol: Synthesis of Diclofenac [11][12]

  • Amide Formation: Aniline is reacted with chloroacetic acid to form 2-chloro-N-phenylacetamide.

  • Etherification and Smiles Rearrangement: The resulting amide undergoes a cascade etherification/Smiles rearrangement with 2,6-dichlorophenol. This key step forms the diarylamine backbone.

  • Chlorination: The intermediate is chlorinated.

  • Intramolecular Friedel-Crafts Cyclization: The molecule undergoes an intramolecular cyclization.

  • Hydrolysis: The final step is hydrolysis to yield diclofenac.[11] An alternative laboratory synthesis involves the titration of sodium diclofenac with hydrochloric acid to precipitate the free acid.[12]

Spectroscopic TechniqueKey Features
Infrared (IR) Spectroscopy Characteristic peaks for the N-H stretch, the C=O stretch of the carboxylic acid, and C-Cl bonds are observed.
¹H NMR Spectroscopy The spectrum exhibits signals for the aromatic protons and the methylene protons of the acetic acid moiety. A broad signal for the N-H proton is also present.[13][14]
¹³C NMR Spectroscopy The spectrum shows signals for the carboxylic acid carbon and the various aromatic carbons.
Mass Spectrometry (MS) The mass spectrum will display the molecular ion peak corresponding to the molecular weight of diclofenac (296.15 g/mol ), along with characteristic isotopic patterns due to the two chlorine atoms.[15]

Structure-Activity Relationships (SAR)

The biological activity of substituted phenylacetic acids is highly dependent on their chemical structure. Understanding these relationships is crucial for the design of more potent and safer NSAIDs.

Key Structural Features for COX Inhibition:
  • Acidic Center: The carboxylic acid group is a critical feature for the activity of most NSAIDs.[16] It is believed to mimic the carboxylic acid of arachidonic acid and forms a key salt bridge interaction with a conserved arginine residue (Arg120) at the entrance of the COX active site.[17]

  • Aromatic Rings: The phenyl rings contribute to the hydrophobic interactions within the active site of the COX enzyme.

  • Substitution Pattern: The nature and position of substituents on the phenyl rings significantly influence both the potency and the selectivity of COX inhibition.

SAR of Diclofenac Analogues:
  • Ortho-Substitution on the Anilino Ring: Halogen or alkyl substituents at both ortho positions of the anilino ring are associated with optimal activity.[18] These bulky groups force the two phenyl rings to adopt a non-planar conformation, which is believed to be crucial for fitting into the COX active site.[18]

  • Lipophilicity: The lipophilicity of the molecule is another important parameter for activity.[18]

SAR of Ibuprofen Derivatives:
  • α-Methyl Group: The presence of an α-methyl group on the acetic acid side chain generally increases anti-inflammatory activity and reduces side effects compared to the unsubstituted acetic acid derivative.[2]

  • Stereochemistry: Ibuprofen has a stereocenter at the α-position. The (S)-(+)-enantiomer is the more biologically active form.[2][8] The (R)-(-)-enantiomer is largely inactive but can be converted to the (S)-enantiomer in vivo by an isomerase enzyme.[8]

SAR_Logic Phenylacetic_Acid_Scaffold Phenylacetic Acid Scaffold Carboxylic_Acid Carboxylic Acid Group Phenylacetic_Acid_Scaffold->Carboxylic_Acid Aromatic_Rings Aromatic Rings Phenylacetic_Acid_Scaffold->Aromatic_Rings Substituents Substituents Phenylacetic_Acid_Scaffold->Substituents COX_Inhibition COX Inhibition Carboxylic_Acid->COX_Inhibition Essential for binding Aromatic_Rings->COX_Inhibition Hydrophobic interactions Potency Potency Substituents->Potency Influences Selectivity Selectivity (COX-1 vs. COX-2) Substituents->Selectivity Influences COX_Inhibition->Potency COX_Inhibition->Selectivity

Caption: Logical relationship of structural features to the biological activity of substituted phenylacetic acids.

Experimental Workflows in NSAID Development

The development of new substituted phenylacetic acid-based NSAIDs follows a structured workflow that integrates chemical synthesis, in vitro assays, and in vivo testing.

NSAID_Development_Workflow Lead_Identification Lead Identification (Phenylacetic Acid Scaffold) Synthesis Chemical Synthesis of Analogues Lead_Identification->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assays In_Vitro_Screening->COX_Assay SAR_Analysis Structure-Activity Relationship Analysis COX_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) SAR_Analysis->In_Vivo_Testing Lead_Optimization->Synthesis Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: Experimental workflow for the development of novel NSAIDs based on the substituted phenylacetic acid scaffold.

In Vitro COX Inhibition Assays

A critical step in the development process is the in vitro evaluation of a compound's ability to inhibit COX-1 and COX-2. Various assay formats are available for this purpose.[19]

Protocol: Fluorometric COX Inhibitor Screening Assay [6][20]

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Assay Buffer Preparation: A suitable buffer containing necessary cofactors is prepared.

  • Inhibitor Incubation: The test compounds (substituted phenylacetic acid derivatives) at various concentrations are pre-incubated with the enzyme.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The peroxidase activity of COX is measured using a fluorogenic probe. The production of a fluorescent product is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC₅₀ (half-maximal inhibitory concentration) value for each compound against each COX isoform is determined. This allows for the assessment of both potency and selectivity.

Conclusion

The discovery and development of substituted phenylacetic acids as NSAIDs represent a triumph of medicinal chemistry. Through a deep understanding of their mechanism of action, the refinement of synthetic methodologies, and the systematic exploration of structure-activity relationships, scientists have been able to create highly effective drugs for the management of pain and inflammation. The journey from early lead compounds to blockbuster drugs like ibuprofen and diclofenac provides invaluable lessons for contemporary drug discovery efforts. As research continues to unravel the complexities of the inflammatory process, the versatile phenylacetic acid scaffold will undoubtedly continue to serve as a foundation for the development of novel therapeutics with improved efficacy and safety profiles.

References

Safety, handling, and toxicology information for 2-Chloro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Handling, and Toxicology of 2-Chloro-4-methoxyphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and a comprehensive, site-specific risk assessment, which must be performed before handling this chemical. The toxicological properties of this compound have not been fully investigated; therefore, it should be handled with the utmost caution, assuming it is hazardous.

Introduction

This compound (CAS No. 91367-09-8) is a substituted phenylacetic acid derivative. Compounds within this chemical class are recognized as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and agricultural chemicals.[1] Notably, its structural analogs are explored as potential non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its relevance in medicinal chemistry.[1] Given its application in research and development, a thorough understanding of its safety, handling, and potential toxicology is paramount for protecting laboratory personnel and ensuring experimental integrity.

This guide provides a detailed overview based on available data for the compound and its structural analogs. A significant data gap exists in the public domain regarding the specific toxicology of this compound. Therefore, this guide employs a precautionary approach, inferring potential hazards from structurally related compounds and outlining best practices for risk mitigation.

Chemical and Physical Properties

A precise understanding of a compound's physical properties is the foundation of safe handling and storage. These properties dictate its behavior under various laboratory conditions.

PropertyValueSource
IUPAC Name 2-(2-Chloro-4-methoxyphenyl)acetic acidN/A
CAS Number 91367-09-8[1][2]
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance Colorless crystalline solid[1]
Melting Point 118-124 °C[1]
Solubility Data not widely available. Phenylacetic acids generally have limited solubility in water but are soluble in many organic solvents.[3]

Hazard Identification and Inferred Classification

Inferred GHS Classification:

Hazard ClassHazard CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4 (Assumed)WarningH302: Harmful if swallowed

Note: This classification is inferred as a precautionary measure and is not based on direct experimental data for this specific compound.

Principles of Safe Handling

A systematic approach to hazard control is essential. The "Hierarchy of Controls" is a fundamental principle in chemical safety, prioritizing the most effective measures.

cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible in R&D) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls • Certified chemical fume hood • Local exhaust ventilation Substitution->Engineering Admin Administrative Controls • Standard Operating Procedures (SOPs) • Designated work areas • Proper training and documentation Engineering->Admin PPE Personal Protective Equipment (PPE) • Safety goggles or face shield • Nitrile or neoprene gloves • Lab coat Admin->PPE Least Effective

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[9]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[5][8] Gloves must be inspected before use and disposed of properly after handling.[5][10]

  • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[8][9]

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][9]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

  • Avoid the formation and inhalation of dust.[4][9]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][9]

  • Incompatibilities: Keep away from strong oxidizing agents.[9] Carboxylic acids, in general, can react with bases, active metals, cyanides, and sulfides, potentially generating heat or toxic gases.[3]

  • Stability: The compound is expected to be stable under recommended storage conditions.[4] Hazardous polymerization is not expected to occur.[4][9]

Toxicological Profile (Data Gap Analysis)

As previously stated, specific toxicological data for this compound is scarce. The profile below is constructed from data on analogous compounds to provide an estimated risk profile. This information has not been fully investigated and should be treated with caution. [8][11]

Toxicological EndpointFinding for Analogous CompoundsImplication for this compound
Acute Oral Toxicity Harmful if swallowed (Category 4 for 4-Methoxyphenylacetic acid).[9] Toxic if swallowed (Category 3 for another analog).[12]Assumed to be harmful or potentially toxic if ingested.
Skin Corrosion/Irritation Causes skin irritation (Category 2).[4][7]High likelihood of causing skin irritation upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2/2A).[4][6][7][9][12][13] Causes serious eye damage (Category 1 for 4-Methoxyphenylacetic acid).[14]High likelihood of causing serious eye irritation or damage.
Respiratory Sensitization May cause respiratory irritation.[7]Inhalation of dust may irritate the respiratory system.
Germ Cell Mutagenicity No data available for analogs.[12][15]Mutagenic potential is unknown.
Carcinogenicity No components listed as carcinogens by IARC, NTP, or OSHA for analogs.[6][10]Carcinogenic potential is unknown but not anticipated based on close analogs.
Reproductive Toxicity No data available for analogs.[7][12][15]Reproductive toxicity is unknown.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

cluster_exposure Personnel Exposure cluster_spill Spill Response (Minor) Start Chemical Exposure or Spill Occurs Assess Assess Situation Is it safe to intervene? Start->Assess Evacuate Evacuate Area Alert Others & Call for Help Assess->Evacuate No Inhalation Inhalation: Move to fresh air. Assess->Inhalation Yes Skin Skin Contact: Remove contaminated clothing. Wash with soap & water for 15 min. Assess->Skin Yes Eye Eye Contact: Rinse with water for 15 min. Remove contact lenses if possible. Assess->Eye Yes Ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Assess->Ingestion Yes SpillPPE Wear appropriate PPE (respirator, gloves, goggles) Assess->SpillPPE Yes Medical Seek Immediate Medical Attention Bring SDS if available. Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical Contain Contain Spill Prevent entry into drains. SpillPPE->Contain Cleanup Gently sweep or scoop solid material into a labeled, sealed container. Contain->Cleanup Decontaminate Clean spill area. Cleanup->Decontaminate Dispose Dispose of waste according to institutional & local regulations. Decontaminate->Dispose

Caption: General emergency response workflow for exposure or a minor spill.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][16]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][9][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention, preferably from an ophthalmologist.[6][9][16]

  • Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][14][16]

  • Spill Response: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Carefully sweep or scoop the solid material into a suitable, labeled container for disposal.[4][9] Prevent the material from entering drains or waterways.[5][14][16]

Disposal Considerations

Chemical waste must be managed to ensure safety and environmental protection.

  • Procedure: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[14]

  • Containers: Leave chemicals in their original containers when possible. Do not mix with other waste. Handle contaminated containers as you would the product itself.[14] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Recommended Protocols for Hazard Assessment

Given the data gaps, researchers may need to perform toxicological assessments. The following are high-level summaries of standard OECD guidelines for key endpoints.

Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Objective: To determine the potential for a substance to cause death or severe toxicity after a single oral dose.

  • Methodology: A stepwise procedure using a small number of animals (typically rodents) per step. A starting dose is selected based on available information. Depending on the outcome (mortality/morbidity), subsequent steps involve dosing at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Endpoint: The assay allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Protocol 2: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method (OECD 439)

  • Objective: To assess the skin irritation potential of a substance without using live animals.

  • Methodology: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The model mimics the biochemical and physiological properties of the upper layers of human skin.

  • Endpoint: Cell viability is measured after a set exposure and post-incubation period, typically using an MTT assay. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates an irritant potential.

Protocol 3: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

  • Objective: To screen for the mutagenic potential of a substance, specifically its ability to induce gene mutations.

  • Methodology: Amino-acid-requiring strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance with and without an external metabolic activation system (e.g., S9 fraction from rat liver).

  • Endpoint: A positive result is recorded if the substance causes a significant, dose-responsive increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to a negative control.

References

Reactivity and stability of 2-Chloro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-4-methoxyphenylacetic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound (CAS No. 91367-09-8). As a pivotal intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), and certain agricultural chemicals, a thorough understanding of its chemical behavior is critical for researchers, process chemists, and drug development professionals.[1][2] This document delineates the compound's key reactive centers, explores its behavior under various chemical conditions, outlines its stability profile, and provides validated protocols for handling, storage, and experimental assessment. The insights herein are designed to facilitate safer handling, optimize reaction conditions, and predict potential degradation pathways, thereby accelerating research and development timelines.

Introduction and Physicochemical Properties

Overview and Significance

This compound is a substituted phenylacetic acid derivative whose structural features make it a versatile building block in organic synthesis. Its primary value lies in its role as a key intermediate for constructing more complex bioactive molecules.[1] The presence of a carboxylic acid function, an activated aromatic ring, and a chlorine substituent allows for a wide range of chemical transformations. In the pharmaceutical industry, its stability and reactivity profile are leveraged in the design and synthesis of novel therapeutic agents, especially in the fields of anti-inflammatory and analgesic medicine.[1][2]

Chemical Structure and Nomenclature

The molecule consists of a phenylacetic acid core substituted with a chlorine atom at position 2 and a methoxy group at position 4 of the phenyl ring.

  • IUPAC Name: 2-(2-Chloro-4-methoxyphenyl)acetic acid

  • Common Synonyms: this compound

  • CAS Number: 91367-09-8[1]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValueReference(s)
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance Colorless crystalline solid[1]
Melting Point 118-124 °C[1]
Purity ≥ 99% (GC)[1]

Chemical Reactivity Profile

The reactivity of this compound is governed by its four principal functional regions: the carboxylic acid group, the activated aromatic ring, the acidic benzylic protons, and the aryl chloride bond. Understanding the interplay of these sites is key to predicting reaction outcomes.

cluster_mol This compound cluster_sites Key Reactive Centers mol Structure A Carboxylic Acid (Esterification, Amidation, Reduction) mol->A  -COOH group B Aromatic Ring (Electrophilic Substitution) mol->B  Phenyl Ring C Benzylic Protons (Enolate Formation) mol->C  α-Carbon D Aryl Chloride (Generally Unreactive) mol->D  C-Cl Bond

Caption: Key reactive centers of this compound.

Reactions at the Carboxylic Acid Moiety

As a typical carboxylic acid, this functional group is the most prominent site of reactivity.[3]

  • Acid-Base Reactions: It readily reacts with inorganic and organic bases to form the corresponding carboxylate salts. This neutralization reaction is exothermic.[3]

  • Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. This is a standard transformation used to modify solubility or to protect the acid group during subsequent reaction steps.

  • Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, typically requiring a coupling agent (e.g., DCC, EDC) or prior conversion to a more reactive species like an acyl chloride.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-(2-chloro-4-methoxyphenyl)ethanol.

Electrophilic Aromatic Substitution

The phenyl ring's reactivity towards electrophiles is dictated by the competing electronic effects of its substituents.

  • Directing Effects: The methoxy (-OCH₃) group at C4 is a powerful activating, ortho-, para- directing group. The chlorine (-Cl) atom at C2 is a deactivating, ortho-, para- director. The acetic acid side chain is a deactivating, meta- director.

  • Causality of Regioselectivity: The overall outcome is dominated by the strongly activating methoxy group. It directs incoming electrophiles to its ortho positions (C3 and C5). The C3 position is sterically hindered by the adjacent chlorine atom. Therefore, electrophilic substitution is strongly favored at the C5 position . This regioselectivity is crucial for planning multi-step syntheses. For instance, bromination of the related 4-methoxyphenylacetic acid proceeds with high regioselectivity, a principle that applies here as well.[4]

cluster_directing Substituent Effects start This compound methoxy C4-Methoxy (-OCH3) Strong Activator Ortho-, Para- Director start->methoxy chloro C2-Chloro (-Cl) Weak Deactivator Ortho-, Para- Director start->chloro end_node Predicted Site of Electrophilic Attack: Position C5 methoxy->end_node Favored Position chloro->end_node Favored Position

Caption: Logic of regioselectivity in electrophilic aromatic substitution.

Reactions at the Benzylic Position

The two protons on the carbon atom adjacent to both the phenyl ring and the carboxylic acid group (the α-carbon) are acidic. A strong, non-nucleophilic base can deprotonate this position to form an enolate, which can then act as a nucleophile in reactions such as alkylations.

Reactivity of the Aryl Chloride

The carbon-chlorine bond on the aromatic ring is generally stable and unreactive towards nucleophilic aromatic substitution under standard laboratory conditions. Reactions to displace the chloride typically require harsh conditions (high heat and pressure) or the presence of a suitable catalyst.

Stability and Degradation

The compound is generally stable under normal laboratory conditions.[5] However, its stability is compromised by exposure to high temperatures, strong oxidizing agents, and specific environmental conditions.

Thermal Stability

While stable at room temperature, strong or intense heating should be avoided.[6][7] Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[5] In finely distributed form, it may form explosive mixtures with air upon intense heating.[7]

Chemical Stability and Incompatibilities
  • Oxidizing Agents: The compound is incompatible with strong oxidizing agents. Such mixtures can lead to exothermic reactions and degradation.[3]

  • Bases: As an acid, it will react exothermically with bases. This is an expected reaction, not a sign of instability.[3]

  • Environmental Degradation: Specific degradation studies on this compound are not widely published. However, extensive research on analogous chlorinated phenoxyacetic acid herbicides (e.g., 2,4-D) shows that microbial degradation in soil and water is a primary pathway.[8][9][10] This process often involves enzymatic action (e.g., laccases, cytochromes P450) and proceeds through intermediates such as 2-chloro-4-methoxyphenol via oxidative or reductive mechanisms.[10][11][12]

Experimental Protocols and Handling

Recommended Storage and Handling

Adherence to proper handling procedures is essential for maintaining the compound's integrity and ensuring laboratory safety.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13][14][15] Storage at ambient room temperature is generally acceptable.[1]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15] Avoid formation of dust and aerosols.[13][14]

Protocol: Stability Assessment under Forced Degradation

This protocol provides a self-validating system to understand the compound's stability profile, which is critical for drug development and formulation. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the parent compound and detect degradation products.

cluster_prep Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base ox Oxidative (e.g., 3% H₂O₂, RT) prep->ox therm Thermal (Solid & Solution, 80°C) prep->therm photo Photolytic (UV/Vis Light Exposure) prep->photo analysis Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis hplc Analyze by Stability-Indicating HPLC-UV Method analysis->hplc data Quantify Parent Peak Area & Identify Degradant Peaks hplc->data

Caption: Workflow for forced degradation stability testing.

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a methanol/water mixture) to a final concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

  • Thermal Degradation:

    • Place a sample of the solid powder in an oven at 80°C.

    • Place a sample of the stock solution in an oven at 80°C.

  • Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (providing UV and visible light, e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil.

  • Sampling and Analysis: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before injection. Analyze all samples by a validated stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of stressed samples to the control. A loss in the main peak area with a corresponding appearance of new peaks indicates degradation.

Protocol: A Representative Fischer Esterification

This protocol details the synthesis of Methyl 2-(2-chloro-4-methoxyphenyl)acetate.

Materials:

  • This compound (1.0 eq)

  • Methanol (20-30 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in methanol.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.

    • Wash the organic layer with water, followed by brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Conclusion

This compound is a chemically stable compound under standard conditions, yet it possesses a rich and predictable reactivity profile. Its carboxylic acid moiety and the activated aromatic ring are the primary centers for synthetic transformations, with electrophilic substitution occurring selectively at the C5 position. While thermally stable to a point, care must be taken to avoid high temperatures and incompatible materials like strong oxidizers. An understanding of these characteristics, grounded in the principles of physical organic chemistry, is indispensable for its effective and safe use in the synthesis of advanced pharmaceutical and chemical products.

References

A Researcher's Comprehensive Guide to 2-Chloro-4-methoxyphenylacetic Acid: From Procurement to Quality Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the procurement and application of specialized chemical intermediates are pivotal stages that dictate the trajectory of a research project. 2-Chloro-4-methoxyphenylacetic acid, a key building block in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic agents, is one such critical compound.[1][2] This in-depth technical guide provides a comprehensive overview of its commercial sourcing, quality evaluation, and essential handling protocols, designed to empower researchers with the knowledge to make informed decisions and ensure the integrity of their scientific endeavors.

Navigating the Commercial Landscape: Sourcing this compound

The acquisition of high-quality this compound begins with identifying reputable suppliers and understanding the nuances of their product offerings. A range of chemical suppliers cater to the research and pharmaceutical sectors, each with varying grades, purities, and documentation support.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurity SpecificationsAvailable DocumentationNoteworthy Offerings
Chem-Impex ≥ 99% (GC)Safety Data Sheet (SDS), Product Specification (PS), Certificate of Analysis (CoA)Research-focused quantities, detailed product specifications.[1]
ChemScene ≥98%General product information, storage conditions.Custom synthesis and commercial production services.[3]
Oakwood Chemical VariesSDS, CoA available upon request.Broad range of chemical building blocks.
ChemicalBook Varies by listingLinks to various suppliers, may include SDS and basic properties.[4]Aggregate platform for multiple suppliers.
Sigma-Aldrich (Merck) VariesSDS, CoA, comprehensive safety information.[5]Extensive quality control and global distribution.

Key Purchasing Considerations for the Discerning Researcher:

  • Purity and Grade: For drug development and sensitive biological assays, the highest purity grade (typically ≥98% or ≥99%) is paramount to avoid the interference of impurities in experimental outcomes. Lower grades may be suitable for initial exploratory synthesis but should be used with caution.

  • Certificate of Analysis (CoA): Always request a lot-specific CoA. This document is a testament to the quality of the specific batch you are purchasing, providing details on the purity, identity (confirmed by methods like NMR or IR), and levels of any detected impurities.

  • Supplier Audits and Reputation: For GMP (Good Manufacturing Practice) applications or later-stage drug development, a supplier's regulatory compliance and manufacturing transparency are critical.

  • Packaging and Shipping: Ensure the supplier provides appropriate packaging to maintain the compound's stability during transit. Inquire about shipping conditions, especially for international orders.

Understanding the Synthetic Landscape: Origins and Impurity Profile

A thorough understanding of the synthetic routes to this compound is crucial for anticipating potential impurities that could impact downstream applications. While proprietary industrial syntheses may vary, common laboratory-scale preparations often follow established organic chemistry principles.

A plausible and common synthetic approach involves multiple steps, starting from commercially available precursors. The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow Start Starting Material (e.g., 4-methoxyphenol) Step1 Chlorination Start->Step1 Reagent: (e.g., SO2Cl2) Intermediate1 2-Chloro-4-methoxyphenol Step1->Intermediate1 Step2 Acetylation (e.g., Friedel-Crafts) Intermediate1->Step2 Intermediate2 1-(2-Chloro-4-methoxyphenyl)ethanone Step2->Intermediate2 Step3 Willgerodt-Kindler Reaction or Haloform Reaction followed by hydrolysis Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Generalized Synthetic Workflow for this compound.

Potential Impurities and Their Origins:

  • Isomeric Impurities: Incomplete regioselectivity during the chlorination step can lead to the formation of other isomers, such as 3-chloro-4-methoxyphenylacetic acid.

  • Unreacted Starting Materials: Residual starting materials (e.g., 4-methoxyphenol) or intermediates from incomplete reactions can be present in the final product.

  • Byproducts of Side Reactions: Each synthetic step can have competing reactions leading to byproducts. For instance, over-chlorination or alternative reaction pathways in the Willgerodt-Kindler reaction can introduce impurities.

  • Reagent-Derived Impurities: Residual catalysts, solvents, or other reagents used in the synthesis and purification process can contaminate the final product.

Rigorous Quality Control: Ensuring Experimental Integrity

To mitigate the risks associated with impurities, a robust quality control (QC) workflow is essential upon receiving a new batch of this compound, even from a trusted supplier.

QC_Workflow Start Receive Compound Visual Visual Inspection (Color, Form) Start->Visual Solubility Solubility Test (In relevant solvents) Visual->Solubility TLC Thin-Layer Chromatography (Initial Purity Check) Solubility->TLC HPLC HPLC/UPLC Analysis (Quantitative Purity) TLC->HPLC Structure Structural Verification (NMR, MS, IR) HPLC->Structure Decision Accept or Reject Batch Structure->Decision

Caption: In-house Quality Control Workflow for incoming chemical intermediates.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from established methods for analyzing related phenylacetic acid derivatives and serves as a robust starting point for in-house validation.[6]

Objective: To determine the purity of this compound and quantify any impurities.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen orthophosphate

  • Triethylamine

  • Deionized water

  • Hypersil C18 column or equivalent

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, 0.1 M potassium dihydrogen orthophosphate, and triethylamine (e.g., in a 40:59.95:0.05 v/v ratio). Adjust the pH to 3.0 with phosphoric acid.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a sample solution by accurately weighing and dissolving the received this compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Hypersil C18 (or equivalent), e.g., 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: As prepared above.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

    • Temperature: Ambient.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Data Interpretation: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks. Quantify impurities against the calibration curve if their identities are known or report as area percentage.

Safe Handling and Storage: A Non-Negotiable Protocol

Adherence to strict safety protocols is imperative when handling any chemical compound. The Safety Data Sheet (SDS) is the primary source of this information.

Table 2: Summary of Safety and Handling for this compound

AspectGuidelineRationale
Personal Protective Equipment (PPE) Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]To prevent skin and eye contact, which can cause irritation.
Handling Use in a well-ventilated area or a chemical fume hood.[8] Avoid generating dust.To prevent inhalation of dust or vapors, which may cause respiratory irritation.
Storage Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]To maintain chemical stability and prevent hazardous reactions.
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.To prevent environmental contamination.

Concluding Remarks for the Diligent Researcher

The integrity of your research is intrinsically linked to the quality of your starting materials. For a critical intermediate like this compound, a meticulous approach to sourcing, in-house quality verification, and safe handling is not merely a procedural formality but a cornerstone of scientific rigor. By investing the effort to understand the commercial and chemical landscape of this compound, you are laying the foundation for reproducible, reliable, and ultimately successful research outcomes in the competitive field of drug discovery and development.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-methoxyphenylacetic acid is a valuable substituted phenylacetic acid derivative that serves as a critical building block in medicinal and agricultural chemistry.[1] Its structural motif is incorporated into various target molecules, including potential anti-inflammatory agents and herbicides.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The described methodology follows a reliable two-step sequence: the conversion of 2-chloro-4-methoxybenzyl chloride to the corresponding phenylacetonitrile intermediate, followed by its acidic hydrolysis to the final carboxylic acid product. This guide emphasizes the underlying chemical principles, safety considerations, and analytical validation necessary for a successful and reproducible synthesis.

Introduction and Strategic Overview

The synthesis of phenylacetic acids is a fundamental transformation in organic chemistry. While several methods exist, including the Willgerodt-Kindler reaction[3][4] and carbonylation of benzyl halides[5], a robust and widely applicable strategy involves the hydrolysis of benzyl cyanides (phenylacetonitriles). This route is advantageous due to the relatively mild reaction conditions and the high yields often achieved.

The protocol herein details a logical and efficient pathway starting from the commercially available 2-chloro-4-methoxybenzyl chloride. The overall synthetic strategy is visualized below.

G A 2-Chloro-4-methoxybenzyl chloride B Step 1: Cyanation Reaction A->B NaCN, DMSO C 2-Chloro-4-methoxyphenylacetonitrile B->C D Step 2: Acid Hydrolysis C->D H2SO4, H2O, Heat E This compound (Final Product) D->E

Figure 1: High-level experimental workflow for the synthesis of this compound.

The first step is a nucleophilic substitution reaction where the chloride of the benzyl chloride is displaced by a cyanide anion to form 2-chloro-4-methoxyphenylacetonitrile. The subsequent step involves the complete hydrolysis of the nitrile functional group under strong acidic conditions to yield the desired carboxylic acid.[6]

Reaction Scheme and Mechanism

The two-step synthesis proceeds according to the following reaction scheme:

Figure 2: Detailed chemical reaction scheme for the two-step synthesis.

Mechanistic Rationale:

  • Step 1 (Cyanation): This reaction proceeds via an SN2 mechanism. The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the benzylic carbon and displacing the chloride leaving group. Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent for this reaction as it solvates the sodium cation, leaving the cyanide anion highly reactive.[7]

  • Step 2 (Hydrolysis): The acid-catalyzed hydrolysis of the nitrile is a multi-step process. First, the nitrogen atom of the nitrile is protonated by the strong acid (H₂SO₄), making the carbon atom more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Under the harsh reflux conditions, this amide is further hydrolyzed to the final carboxylic acid and an ammonium salt.[6]

Materials and Safety

Reagents and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
2-Chloro-4-methoxybenzyl chloride≥98%Sigma-AldrichCorrosive, lachrymator. Handle in a fume hood.
Sodium Cyanide (NaCN)≥98%, powderAcros OrganicsAcutely Toxic. Handle with extreme caution.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Fisher ScientificHygroscopic.
Sulfuric Acid (H₂SO₄)Concentrated, 98%J.T. BakerHighly Corrosive. Add to water slowly.
Ethyl Acetate (EtOAc)ACS GradeVWRFlammable solvent.
HexanesACS GradeVWRFlammable solvent.
Sodium Bicarbonate (NaHCO₃)Saturated solutionLab PreparedUsed for neutralization.
BrineSaturated NaCl(aq)Lab PreparedUsed for washing organic layers.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa AesarDrying agent.
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Buchner funnel, standard glassware.
Critical Safety Precautions

This protocol involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Cyanide (NaCN): NaCN is a fast-acting and potentially lethal poison if ingested, inhaled, or absorbed through the skin. Crucially, never allow NaCN to come into contact with acids , as this will liberate highly toxic hydrogen cyanide (HCN) gas. All equipment used with NaCN should be decontaminated with a bleach solution (sodium hypochlorite) before removal from the fume hood. Have a cyanide antidote kit available and ensure all lab members are aware of its location and use.

  • Concentrated Sulfuric Acid (H₂SO₄): H₂SO₄ is extremely corrosive and can cause severe burns. Always add acid to water, never the other way around, to manage the exothermic dilution.

  • Chlorinated Organic Compounds: The starting material and intermediate are chlorinated and should be handled with care as potential irritants.[8]

Detailed Experimental Protocol

Part A: Synthesis of 2-Chloro-4-methoxyphenylacetonitrile
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a nitrogen inlet), and a thermometer, add sodium cyanide (5.88 g, 120 mmol, 1.2 eq.).

  • Solvent Addition: Add 100 mL of anhydrous DMSO to the flask. Stir the suspension for 10 minutes to ensure good dispersion.

  • Substrate Addition: In a separate beaker, dissolve 2-chloro-4-methoxybenzyl chloride (19.1 g, 100 mmol, 1.0 eq.) in 20 mL of anhydrous DMSO. Add this solution dropwise to the stirred NaCN suspension over 20 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 70-80 °C using a heating mantle. Maintain this temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting benzyl chloride spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 400 mL of ice-cold water with stirring. A precipitate should form.

  • Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-4-methoxyphenylacetonitrile as an oil or low-melting solid. The product is often of sufficient purity for the next step.

Part B: Synthesis of this compound
  • Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, place the crude 2-chloro-4-methoxyphenylacetonitrile (assuming ~100 mmol from the previous step).

  • Acid Addition: Prepare the hydrolysis solution by carefully adding concentrated sulfuric acid (60 mL) to deionized water (80 mL) in a separate flask, allowing it to cool. Cautiously add this dilute sulfuric acid solution to the reaction flask containing the nitrile.[6]

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Stir vigorously for 3-5 hours. The reaction is complete when the oily nitrile layer is no longer visible.

  • Workup: Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully pour the cooled mixture into a beaker containing 300 g of crushed ice. This will precipitate the crude carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual sulfuric acid.

  • Purification: The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.

Results and Characterization

ParameterExpected Value / Observation
Intermediate:
AppearancePale yellow oil or low-melting solid
Expected Yield85-95%
Final Product:
AppearanceWhite to off-white crystalline solid
Expected Yield75-85% (from nitrile)
Melting Point122-125 °C (literature value for similar compounds)[9]
¹H NMR (400 MHz, CDCl₃): δ (ppm): ~11.0 (s, 1H, -COOH), ~7.2-7.4 (m, 2H, Ar-H), ~6.8-6.9 (m, 1H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~3.6 (s, 2H, -CH₂-)
¹³C NMR (101 MHz, CDCl₃): δ (ppm): ~177 (-COOH), ~159 (C-OMe), ~132, ~130, ~128, ~120, ~112 (Ar-C), ~56 (-OCH₃), ~40 (-CH₂)

References

Application of 2-Chloro-4-methoxyphenylacetic Acid in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Substituted Phenylacetic Acids in Modern Agrochemicals

2-Chloro-4-methoxyphenylacetic acid is a versatile chemical intermediate with applications in both pharmaceutical and agrochemical research.[1][2] In the agricultural sector, its structural similarity to phenoxyacetic acid herbicides, such as 2,4-D and MCPA, makes it a valuable scaffold for the development of novel herbicidal compounds.[3][4] This guide provides a comprehensive overview of the application of this compound in the synthesis and evaluation of potential new herbicides. We will explore its use as a synthon for creating amide and ester derivatives and detail the protocols for assessing their biological activity.

The core principle behind using this compound in herbicide development lies in the well-established activity of auxin-mimicking herbicides.[5][6] These compounds disrupt normal plant growth processes by overwhelming the natural auxin signaling pathways, leading to uncontrolled cell division and elongation, and ultimately, plant death.[5][6] By modifying the carboxylic acid group of this compound into various amides and esters, researchers can fine-tune the molecule's properties, such as its uptake, translocation, and binding affinity to auxin receptors in target weed species. This allows for the exploration of structure-activity relationships (SAR) to develop more potent and selective herbicides.

Synthetic Pathways: From Carboxylic Acid to Bioactive Derivatives

The primary application of this compound in agrochemical research is as a starting material for the synthesis of libraries of amide and ester derivatives. These derivatives can then be screened for herbicidal activity.

Synthesis of Amide Derivatives

The conversion of this compound to its amide derivatives is a straightforward process that can be achieved through several standard organic chemistry methods. One common and efficient method is the activation of the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine.

Experimental Workflow for Amide Synthesis

G cluster_0 Activation cluster_1 Amidation cluster_2 Work-up and Purification Start This compound in dry solvent Add_Coupling Add coupling agent (e.g., DCC, EDC) and activator (e.g., HOBt) Start->Add_Coupling Stir_Activation Stir at 0-25°C Add_Coupling->Stir_Activation Add_Amine Add primary or secondary amine Stir_Activation->Add_Amine Stir_Reaction Stir at room temperature Add_Amine->Stir_Reaction Filter Filter to remove urea byproduct Stir_Reaction->Filter Wash Wash organic layer with acid, base, and brine Filter->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by column chromatography or recrystallization Evaporate->Purify Final_Product Amide Derivative Purify->Final_Product Characterize by NMR, IR, MS

Caption: Workflow for the synthesis of amide derivatives.

Protocol 1: General Procedure for the Synthesis of N-substituted-2-(2-chloro-4-methoxyphenyl)acetamides

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Amidation:

    • To the activated carboxylic acid solution, add the desired primary or secondary amine (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

ReagentMolar EquivalentPurpose
This compound1.0Starting material
DCC or EDC1.1Carboxylic acid activating agent
HOBt1.1Reduces side reactions and racemization
Amine1.2Nucleophile for amide bond formation
Dry Solvent-Reaction medium

Table 1: Key reagents for amide synthesis.

Synthesis of Ester Derivatives

Esterification of this compound can be readily achieved through methods such as Fischer esterification or by conversion to the acid chloride followed by reaction with an alcohol.

Experimental Workflow for Ester Synthesis (via Acid Chloride)

G cluster_0 Acid Chloride Formation cluster_1 Esterification cluster_2 Work-up and Purification Start This compound Add_Thionyl Add thionyl chloride (SOCl2) or oxalyl chloride Start->Add_Thionyl Reflux Reflux until gas evolution ceases Add_Thionyl->Reflux Add_Alcohol Add desired alcohol and a base (e.g., pyridine) Reflux->Add_Alcohol Stir_Reaction Stir at room temperature Add_Alcohol->Stir_Reaction Quench Quench with water Stir_Reaction->Quench Extract Extract with an organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by column chromatography or distillation Evaporate->Purify Final_Product Ester Derivative Purify->Final_Product Characterize by NMR, IR, MS

Caption: Workflow for the synthesis of ester derivatives.

Protocol 2: General Procedure for the Synthesis of Alkyl 2-(2-chloro-4-methoxyphenyl)acetates

  • Acid Chloride Formation:

    • To this compound (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

  • Esterification:

    • Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., dichloromethane).

    • Add the desired alcohol (1.5 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude ester by column chromatography on silica gel or by vacuum distillation.

ReagentMolar EquivalentPurpose
This compound1.0Starting material
Thionyl Chloride2.0-3.0Converts carboxylic acid to acid chloride
Alcohol1.5Nucleophile for ester formation
Pyridine or Triethylamine1.5Base to neutralize HCl byproduct
Dry Solvent-Reaction medium

Table 2: Key reagents for ester synthesis.

Biological Evaluation: Screening for Herbicidal Activity

Once a library of amide and ester derivatives has been synthesized, the next critical step is to evaluate their biological activity. This is typically done through a series of in vitro and in vivo bioassays.

Mechanism of Action: Auxin Mimicry

Herbicides derived from phenoxyacetic acids, and likely those from this compound, act as synthetic auxins.[5][6] They mimic the natural plant hormone indole-3-acetic acid (IAA), but are more resistant to degradation within the plant.[4] This leads to an overstimulation of auxin-responsive genes, resulting in uncontrolled and disorganized growth, which ultimately leads to the death of susceptible plants.[5][6]

Signaling Pathway of Auxin-Mimicking Herbicides

G Herbicide Synthetic Auxin Herbicide Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Complex Herbicide-Receptor-Aux/IAA Complex Receptor->Complex Ubiquitination Ubiquitination of Aux/IAA Repressor Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Aux/IAA Proteasome->Degradation ARF Auxin Response Factor (ARF) Activation Degradation->ARF Gene_Expression Transcription of Auxin-Responsive Genes ARF->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of auxin-mimicking herbicides.

In Vitro Bioassays

In vitro assays provide a rapid and cost-effective method for the primary screening of a large number of compounds. These assays can assess a compound's effect on seed germination and early seedling growth.

Protocol 3: Seed Germination and Root Elongation Assay

  • Preparation of Test Solutions:

    • Dissolve the synthesized compounds in a suitable solvent (e.g., acetone or DMSO) to create stock solutions.

    • Prepare a series of dilutions in distilled water containing a surfactant (e.g., Tween 80) to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 ppm).

  • Assay Setup:

    • Place a filter paper in a sterile petri dish.

    • Add a known volume of the test solution to the filter paper to ensure even saturation.

    • Place a set number of seeds (e.g., 10-20) of a susceptible indicator plant species (e.g., cress, lettuce, or a model weed like Arabidopsis thaliana) on the filter paper.

    • Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide like 2,4-D).

  • Incubation and Data Collection:

    • Seal the petri dishes and incubate them in a controlled environment (e.g., 25°C with a 16h light/8h dark cycle).

    • After a set period (e.g., 3-7 days), measure the germination percentage and the length of the primary root and shoot of the seedlings.

    • Calculate the inhibition percentage relative to the negative control.

In Vivo (Greenhouse) Bioassays

Promising compounds identified in vitro should be further evaluated in vivo to assess their herbicidal efficacy on whole plants under more realistic conditions.

Protocol 4: Post-emergence Herbicidal Activity Assay

  • Plant Material:

    • Grow various weed species (both monocots and dicots) and crop species in pots containing a standard soil mix in a greenhouse.

    • Allow the plants to reach a specific growth stage (e.g., 2-4 leaf stage).

  • Herbicide Application:

    • Prepare spray solutions of the test compounds at various concentrations, including a surfactant.

    • Apply the solutions to the foliage of the test plants using a laboratory sprayer to ensure uniform coverage.

    • Include negative and positive controls.

  • Evaluation:

    • Maintain the treated plants in the greenhouse under controlled conditions.

    • Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

    • Symptoms to look for include epinasty (twisting and curling of stems and leaves), chlorosis (yellowing), necrosis (tissue death), and stunting.

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weights to quantify the growth inhibition.

ParameterIn Vitro AssayIn Vivo Assay
System Petri dishWhole plant in pot
Endpoint Germination %, root/shoot lengthVisual injury, biomass reduction
Throughput HighLow to medium
Cost LowHigh
Relevance Initial screeningEfficacy confirmation

Table 3: Comparison of in vitro and in vivo bioassays.

Conclusion and Future Directions

This compound serves as a valuable and readily available starting material for the synthesis of novel compounds with potential herbicidal activity. By creating and screening libraries of its amide and ester derivatives, researchers can identify lead compounds for the development of new auxin-mimicking herbicides. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of these compounds. Future research in this area could focus on expanding the diversity of the synthesized libraries, exploring the quantitative structure-activity relationships (QSAR) to guide the design of more potent and selective herbicides, and investigating the environmental fate and toxicological profiles of the most promising candidates.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-Chloro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Chloro-4-methoxyphenylacetic acid. This compound is a significant intermediate in the synthesis of various pharmaceutical and agricultural chemicals.[1] The developed isocratic method utilizes a C18 stationary phase with UV detection, providing a reliable analytical tool for quality control, stability testing, and research applications. The protocol herein is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[2][3][4]

Introduction and Scientific Rationale

This compound is a carboxylic acid derivative whose purity and concentration are critical parameters in synthetic chemistry and drug development. A reliable analytical method is essential for monitoring reaction progress, quantifying yield, and ensuring the quality of the final product.

High-Performance Liquid Chromatography (HPLC) is the premier technique for such analyses due to its high resolution, sensitivity, and reproducibility.[2] The selection of a reversed-phase chromatographic mode is predicated on the physicochemical properties of the analyte. This compound is a moderately non-polar molecule, making it an ideal candidate for separation based on hydrophobic interactions with a non-polar stationary phase.[5]

A critical aspect of this method development is the management of the analyte's ionizable carboxylic acid group. In an unbuffered or neutral mobile phase, organic acids can exist in both protonated (neutral) and deprotonated (anionic) forms. This partial ionization leads to poor peak shape, including fronting or tailing, and inconsistent retention times.[6][7] To overcome this, the mobile phase pH must be controlled. By acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa, the carboxylic acid group remains fully protonated (in its neutral, more hydrophobic form). This ensures a single, stable species interacts with the stationary phase, resulting in sharp, symmetrical peaks and robust retention.[6] This principle is the cornerstone of the presented method.

Recommended HPLC Method

A C18 column was selected for its versatility and strong hydrophobic retention characteristics. Acetonitrile was chosen as the organic modifier due to its favorable UV transparency and elution strength. A phosphate buffer is used to maintain a constant, acidic pH.

ParameterRecommended Condition
Instrument HPLC System with UV/Vis or DAD Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 228 nm
Injection Volume 10 µL
Run Time 10 minutes

Protocols: Preparation and Execution

Reagent and Solution Preparation
  • Mobile Phase Preparation (1 L):

    • Prepare 1 L of 25 mM Potassium Phosphate Buffer: Dissolve 3.4 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Combine 500 mL of the filtered buffer with 500 mL of HPLC-grade acetonitrile.

    • Degas the final mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.

  • Calibration Standards (10 - 200 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Stock Solution with the mobile phase to achieve the desired concentrations (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Record the weight and dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Experimental Workflow Diagram

The overall process from preparation to final analysis is outlined below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Preparation & Degassing P5 HPLC System Equilibration P1->P5 P2 Standard Stock Solution Prep P4 Calibration Curve Standards Prep P2->P4 P3 Sample Preparation & Filtration P6 Inject Standards & Samples P3->P6 P4->P6 P5->P6 P7 Peak Integration & Identification P6->P7 P8 Generate Calibration Curve (Response vs. Conc.) P7->P8 P9 Quantify Analyte in Sample P8->P9

Caption: Workflow for HPLC quantification of this compound.

Method Validation Protocols

To ensure the analytical method is trustworthy and suitable for its intended purpose, a full validation should be performed according to ICH Q2(R2) guidelines.[3][8]

System Suitability

Before sample analysis, the chromatographic system's performance must be verified.

  • Protocol: Inject the 100 µg/mL standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

Specificity

Specificity demonstrates that the analytical signal is solely from the analyte of interest.

  • Protocol: Inject a blank (mobile phase), a placebo (matrix without analyte, if applicable), and a sample spiked with the analyte.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank or placebo chromatograms. The peak in the spiked sample should be pure and spectrally homogenous (if using a DAD).

Linearity and Range

This establishes the relationship between analyte concentration and detector response.

  • Protocol: Inject the prepared calibration standards (e.g., 10-200 µg/mL) in triplicate. Plot the average peak area against the corresponding concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The plot should be visually linear with a y-intercept close to zero.

    • Range: The validated range should cover 80% to 120% of the target test concentration.[9]

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Perform a recovery study by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision measures the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples of the 100% test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day or with a different analyst.

  • Acceptance Criteria: The %RSD for the series of measurements should not exceed 2.0%.[8]

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method and assess the impact on system suitability and results.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2)

    • Column Temperature: ± 2°C (e.g., 28°C and 32°C)

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not deviate significantly from the nominal conditions.

Method Validation Logic Diagram

The relationship between validation parameters demonstrates the method's reliability.

G Method Validated HPLC Method Trust Trustworthiness & Reliability Method->Trust Spec Specificity Spec->Method Lin Linearity & Range Lin->Method Acc Accuracy Acc->Method Prec Precision Prec->Method Rob Robustness Rob->Method SS System Suitability SS->Spec Pre-requisite SS->Lin Pre-requisite SS->Acc Pre-requisite SS->Prec Pre-requisite SS->Rob Pre-requisite

References

Application Notes and Protocols for the Purification of 2-Chloro-4-methoxyphenylacetic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

This document provides a comprehensive guide for the purification of crude 2-Chloro-4-methoxyphenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals. The protocol details a robust recrystallization procedure designed to yield a high-purity product suitable for downstream applications in research and drug development. The underlying principles of solvent selection, impurity removal, and crystal growth are discussed to provide researchers with a thorough understanding of the methodology. This guide is intended for chemists and materials scientists in both academic and industrial settings.

Introduction: The Rationale for Recrystallization

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. For a successful recrystallization, the compound of interest should exhibit high solubility in a hot solvent and low solubility in the same solvent when cold. Conversely, impurities should either be highly soluble in the cold solvent, remaining in the mother liquor upon cooling, or sparingly soluble in the hot solvent, allowing for their removal via hot filtration.

This compound, an aromatic carboxylic acid, is amenable to purification by recrystallization. Potential impurities in the crude product may include starting materials, by-products from the synthetic route, and colored polymeric materials. This protocol will guide the user through the systematic selection of an appropriate solvent system and the execution of the recrystallization procedure to obtain a purified, crystalline final product.

Health and Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine chemical dust.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists. Do not ingest the compound. If swallowed, rinse the mouth with water and seek immediate medical attention.

  • Fire Safety: Many organic solvents are flammable. Ensure that no open flames or spark sources are present in the vicinity of the experiment. Use a heating mantle or a steam bath for heating flammable solvents.

Materials and Equipment

Reagents
  • Crude this compound

  • Deionized Water

  • Ethanol (95% or absolute)

  • Methanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Hexanes

  • Activated Carbon (decolorizing charcoal)

Equipment
  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Melting point apparatus

  • Oven or vacuum desiccator

Protocol Part I: Solvent System Selection

The success of a recrystallization heavily depends on the choice of solvent. An ideal solvent will dissolve the crude product when hot but not when cold. The following procedure outlines a systematic approach to identifying a suitable solvent or solvent pair.

Single Solvent Screening
  • Place approximately 50 mg of the crude this compound into several small test tubes.

  • To each test tube, add 1 mL of a different solvent from the list in Section 3.1 (water, ethanol, methanol, acetone, ethyl acetate, toluene, hexanes).

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes that did not show complete dissolution at room temperature in a warm water bath.

  • Observe the solubility at elevated temperatures. A good solvent will completely dissolve the compound near its boiling point.

  • Allow the test tubes with dissolved solute to cool slowly to room temperature, and then in an ice-water bath.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of crystalline precipitate upon cooling.

Two-Solvent System Screening

If a single suitable solvent cannot be identified, a two-solvent system can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. Abundant crystal formation indicates a good two-solvent system. A common and effective system for aromatic acids is a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes.

Protocol Part II: Recrystallization Procedure

The following is a general procedure that can be adapted based on the findings from the solvent selection step.

Dissolution and Decolorization
  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar to the flask.

  • Add the chosen solvent (or the "good" solvent of a two-solvent system) in small portions while gently heating and stirring the mixture. Add just enough solvent to completely dissolve the solid at its boiling point.

  • If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the solute's weight).

  • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

Hot Filtration (if necessary)

This step is required if activated carbon was used or if there are insoluble impurities.

Caption: Recrystallization Workflow Diagram.

  • Pre-heat a stemless glass funnel and an Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Place a piece of fluted filter paper into the pre-heated funnel.

  • Quickly pour the hot solution through the filter paper into the clean, pre-heated Erlenmeyer flask.

Crystallization
  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

Crystal Collection and Washing
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

  • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor.

  • Keep the vacuum on to pull air through the crystals for several minutes to help them dry.

Drying and Characterization
  • Transfer the crystals from the funnel to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

  • Determine the melting point of the purified product. A sharp melting point close to the literature value is an indication of high purity.

  • Calculate the percent recovery.

Data Presentation

The following table should be used to record the results of the solvent screening and the final recrystallization.

Solvent/SystemSolubility (Cold)Solubility (Hot)Crystal Formation% RecoveryMelting Point (°C)
WaterInsolubleSparingly SolublePoor--
EthanolSolubleVery SolublePoor--
Toluene/HexanesSparingly SolubleSolubleGoodTBDTBD
OtherTBDTBDTBDTBDTBD

TBD: To be determined experimentally.

Troubleshooting

  • No crystals form upon cooling: The solution may not be saturated. Try boiling off some of the solvent or scratching the inside of the flask with a glass rod to induce crystallization.

  • Oiling out: The compound comes out of solution as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding more solvent may also help.

  • Low recovery: This may be due to using too much solvent, cooling for too short a time, or washing the crystals with too much cold solvent.

Conclusion

This application note provides a detailed and systematic protocol for the purification of crude this compound by recrystallization. By following the outlined procedures for solvent selection and execution of the recrystallization, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other crystalline organic solids.

Application Notes & Protocols: Experimental Synthesis of Novel Derivatives from 2-Chloro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the synthesis of novel amide and ester derivatives from 2-chloro-4-methoxyphenylacetic acid, a versatile building block in medicinal chemistry. Recognizing the importance of the chloro and methoxy substituents in modulating intermolecular interactions for drug discovery, this guide offers field-proven protocols designed for reproducibility and scalability.[1][2] We delve into the causality behind experimental choices, from reagent selection to reaction conditions, ensuring that each protocol is a self-validating system. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with novel compounds centered around the this compound scaffold.

Strategic Overview: The Utility of the this compound Scaffold

This compound serves as a valuable starting material in pharmaceutical and agrochemical research.[3][4] Its structure contains three key points for chemical modification: the carboxylic acid group, the aromatic ring, and the benzylic position. The primary focus of this guide is the derivatization of the carboxylic acid moiety, which is the most direct and versatile handle for creating large libraries of compounds.

The two main pathways explored herein are amidation and esterification . These reactions are fundamental in medicinal chemistry for their ability to introduce a wide range of functional groups, thereby modulating properties such as solubility, bioavailability, and target binding affinity.

G cluster_0 Primary Derivatization cluster_1 Secondary Scaffolding A This compound (Starting Material) B Amide Derivatives A->B Functionalization of Carboxylic Acid C Ester Derivatives A->C Functionalization of Carboxylic Acid D Further Diversification (e.g., Heterocycle Synthesis) B->D Advanced Synthesis C->D Advanced Synthesis

Figure 1: High-level synthetic workflow for the diversification of this compound.

Pathway I: Amide Synthesis via Amine Coupling

Amide bond formation is arguably the most utilized reaction in drug discovery.[5][6] The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the activation of the carboxylic acid. This is achieved using a "coupling reagent," which converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.[7]

Causality of Reagent Selection: For substrates like this compound, which are not exceptionally sterically hindered, a wide range of coupling reagents can be effective. We will focus on a carbodiimide-based approach using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) .

  • EDC: This reagent activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. A key advantage of EDC is that the urea byproduct is water-soluble, simplifying purification.

  • HOBt: This additive serves two critical functions. It reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to racemization and side reactions. Secondly, it suppresses the formation of N-acylurea byproducts.[8]

G start Carboxylic Acid (R-COOH) edc EDC start->edc Activation intermediate O-Acylisourea Intermediate (Highly Reactive) edc->intermediate hobt HOBt intermediate->hobt Trapping active_ester Active HOBt Ester (Stable Intermediate) hobt->active_ester amide Amide Product (R-CONH-R') active_ester->amide Nucleophilic Attack amine Amine (R'-NH2) amine->amide Nucleophilic Attack

Figure 2: Mechanism of EDC/HOBt mediated amide bond formation.

Detailed Protocol: Synthesis of N-benzyl-2-(2-chloro-4-methoxyphenyl)acetamide

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt hydrate (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Reagent Addition: Add HOBt (1.2 eq), Benzylamine (1.1 eq), and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 5 minutes.

  • Activation: Cool the flask to 0 °C using an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise over 10 minutes. Rationale: Adding the coupling reagent last and at a reduced temperature helps control the exothermic reaction and minimizes side product formation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 2-4 hours).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Rationale: The acid wash removes excess amine and DIPEA, while the base wash removes unreacted HOBt and any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 10% to 40% Ethyl Acetate in Hexanes) to obtain the pure amide product.

Pathway II: Ester Synthesis via Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] The reaction is an equilibrium process. To drive the reaction towards the product (the ester), a large excess of the alcohol is typically used, which also serves as the solvent.[10]

Causality of Reagent Selection:

  • Alcohol: Simple primary or secondary alcohols (e.g., Methanol, Ethanol) are most effective. We will use Methanol for this protocol.

  • Acid Catalyst: A strong protic acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Concentrated sulfuric acid (H₂SO₄) is a common and cost-effective choice.[10]

Detailed Protocol: Synthesis of Methyl 2-(2-chloro-4-methoxyphenyl)acetate

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (used in large excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

  • Ethyl Acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (catalytic amount) to the stirring solution. Safety Note: This addition is exothermic. Add the acid dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction by TLC. Rationale: Heating is required to overcome the activation energy and drive the equilibrium towards the products.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate. Carefully wash the organic layer with saturated aqueous NaHCO₃ until effervescence ceases. This neutralizes the sulfuric acid catalyst and any remaining carboxylic acid.[10] Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which is often pure enough for many applications. If necessary, further purification can be achieved by column chromatography.

Analytical Characterization of Synthesized Derivatives

Confirmation of product identity and purity is paramount. A combination of spectroscopic methods should be employed.[11]

Technique N-benzyl-2-(2-chloro-4-methoxyphenyl)acetamide (Hypothetical Data)Methyl 2-(2-chloro-4-methoxyphenyl)acetate (Hypothetical Data)
¹H NMR Signals for aromatic protons, a singlet for the benzylic CH₂ next to the carbonyl, a doublet for the benzylic CH₂ of the benzyl group, a broad singlet for the N-H proton, and a singlet for the methoxy group.Signals for aromatic protons, a singlet for the benzylic CH₂, and two singlets for the two distinct methoxy groups (one from the ester, one from the phenyl ring).
FTIR (cm⁻¹) Strong C=O stretch (~1650), N-H stretch (~3300), C-O stretch (~1250), C-Cl stretch (~750).Strong C=O stretch (~1740), C-O stretches (~1250 and ~1150), C-Cl stretch (~750).
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight of the amide product.[M+H]⁺ peak corresponding to the calculated molecular weight of the ester product.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling Reagents (EDC): Can be sensitizers and irritants. Avoid inhalation and skin contact.

  • Acids (H₂SO₄): Highly corrosive. Handle with extreme care. Always add acid to solvent, never the other way around.

  • Solvents (DCM, Methanol): Are volatile and flammable. Avoid open flames and ensure proper ventilation.

References

Proper storage and handling procedures for 2-Chloro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Acknowledging the Compound's Profile

2-Chloro-4-methoxyphenylacetic acid (CAS No. 91367-09-8) is a substituted phenylacetic acid derivative that serves as a key intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1] Its utility in research and development, particularly in the creation of anti-inflammatory and analgesic medications, necessitates a thorough understanding of its proper handling and storage to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1] This document provides a detailed guide to the safe handling, storage, and disposal of this compound, grounded in established safety protocols and the available chemical data.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is paramount for its safe handling. The known properties of this compound are summarized below.

PropertyValueSource
CAS Number 91367-09-8Chem-Impex[1]
Molecular Formula C₉H₉ClO₃Chem-Impex[1]
Molecular Weight 200.62 g/mol Chem-Impex[1]
Appearance Colorless crystalline solidChem-Impex[1]
Melting Point 118-124 °CChem-Impex[1]
Purity ≥ 99% (GC)Chem-Impex[1]
Storage Temperature Room TemperatureBLDpharm[2]

Hazard Identification and Safety Precautions

Based on the available GHS classifications, this compound is a hazardous substance that requires careful handling.[3] The primary hazards are associated with ingestion, skin contact, eye contact, and inhalation.

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The causality behind these classifications lies in the compound's chemical reactivity with biological tissues. As an acidic compound, it can cause irritation upon contact with moist tissues like the skin, eyes, and respiratory tract. Its systemic toxicity upon absorption (swallowing, skin contact, inhalation) indicates its potential to interfere with biological processes.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.

Storage_Workflow Start Receive Shipment Inspect Inspect Container for Damage Start->Inspect Log Log into Chemical Inventory Inspect->Log No Damage Reject Reject Inspect->Reject Damaged Store Store in a Cool, Dry, Well-Ventilated Area Log->Store Segregate Segregate from Incompatible Materials Store->Segregate Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain the Spill PPE->Contain Collect Collect with Inert Absorbent Material Contain->Collect Dispose Place in a Sealed Container for Disposal Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

References

Employing 2-Chloro-4-methoxyphenylacetic Acid as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and chemical analysis, the integrity of quantitative and qualitative measurements is paramount. This integrity is anchored by the use of highly characterized reference standards. A reference standard is a substance of established purity and identity, serving as a benchmark against which unknown samples are compared. 2-Chloro-4-methoxyphenylacetic acid is a versatile chemical entity, often utilized as a key intermediate in the synthesis of anti-inflammatory drugs and other complex molecules.[1] Its presence, either as a reactant, intermediate, or potential impurity, necessitates a reliable method for its detection and quantification.

This application note provides a comprehensive, experience-driven guide for the effective use of this compound as a reference standard. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each protocol, ensuring that researchers can not only execute the procedures but also understand the critical parameters that govern success. The protocols described herein are designed to be self-validating systems, incorporating principles outlined by the International Council for Harmonisation (ICH) to ensure the generation of robust, reliable, and reproducible data.[2][3]

Section 1: Physicochemical Characterization of the Reference Standard

Before a substance can be employed as a reference standard, its identity and properties must be unequivocally established. The Certificate of Analysis (CoA) provided by the manufacturer is the primary source for this information and must be reviewed upon receipt.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 91367-09-8[1][5]
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance Colorless crystalline solid[1]
Melting Point 118-124 °C[1]
Purity (Typical) ≥ 99% (by GC or HPLC)[1]
Storage Store at Room Temperature; consult CoA for specifics.[1]

Expert Insight: The purity value on the CoA is critical for accurate quantitation. It is typically provided on an "as is" basis and may require correction for water content or residual solvents if not specified. Always use the purity value to calculate the true concentration of your standard solutions.

Section 2: Reference Standard Lifecycle Management: Handling, Storage, and Safety

The integrity of a reference standard is maintained through a controlled lifecycle management process, from receipt to disposal. Mishandling at any stage can compromise its purity and lead to erroneous analytical results.

Receipt and Documentation

Upon receipt, the standard must be immediately inspected. Verify that the container is sealed and undamaged. The information on the label (Name, Lot Number, Expiry Date) should be cross-referenced with the shipping documents and the official CoA, which should be downloaded from the supplier's website.[4] All details must be logged in a dedicated reference standard logbook.

Storage and Handling

Proper storage is essential to prevent degradation. While this compound is generally stable at room temperature, the specific storage conditions on the CoA must be followed.[1][6]

  • Causality: Storing standards in their original, tightly sealed containers protects them from atmospheric moisture and light.[7][8] For standards requiring refrigeration, they must be allowed to equilibrate to ambient laboratory temperature before opening the vial. This prevents condensation of moisture onto the solid material, which would alter its effective concentration.[7]

  • Best Practices: Use a clean, dedicated spatula for dispensing. Never return unused material to the original container to prevent cross-contamination.[7] Keep the standard's exposure to the laboratory environment as brief as possible.[7]

Safety Precautions

Based on available safety data sheets (SDS), this compound may cause skin and eye irritation.[9] Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. If handling large quantities of the powder, which may generate dust, use a certified dust respirator or perform the weighing in a ventilated enclosure.[9]

Visualization: Reference Standard Lifecycle Workflow

The following diagram illustrates the essential stages of managing a chemical reference standard within a laboratory environment.

cluster_0 Lifecycle Management Receipt 1. Receipt of Standard Verification 2. Verify Identity & CoA Log into System Receipt->Verification Inspect Storage 3. Controlled Storage (Per CoA) Verification->Storage Store Use 4. Dispense for Use (Equilibrate if needed) Storage->Use Retrieve Disposal 6. Disposal (Post-Expiry or Depletion) Storage->Disposal End of Life Update 5. Update Usage Log Use->Update Document Update->Storage Return

Caption: Workflow for Reference Standard Lifecycle Management.

Section 3: Protocols for Standard Solution Preparation

The accuracy of any analysis begins with the meticulous preparation of the standard solutions. High-purity solvents and calibrated volumetric glassware are prerequisites.[10][11]

Equipment and Reagents
  • Reference Standard: this compound with a valid CoA.

  • Balance: Calibrated analytical balance with readability to at least 0.1 mg.

  • Glassware: Grade A volumetric flasks and pipettes.[12]

  • Solvents: HPLC-grade methanol or acetonitrile.

  • Instrumentation: Sonicator bath.

Protocol: Preparation of a Primary Stock Solution (1.0 mg/mL)
  • Weighing: Accurately weigh approximately 25.0 mg of the this compound reference standard onto weighing paper. Causality: Weighing a mass of 25 mg on a balance with 0.1 mg readability keeps the weighing error below 0.4%, ensuring high accuracy.

  • Transfer: Carefully transfer the weighed powder into a 25 mL Grade A volumetric flask.

  • Rinsing: Use a small volume (~5 mL) of HPLC-grade methanol to rinse the weighing paper into the flask, ensuring quantitative transfer.

  • Dissolution: Add methanol to the flask until it is approximately half-full. Place the flask in a sonicator bath for 5-10 minutes, or until all the solid has completely dissolved.[13] Causality: Sonication provides energy to break intermolecular forces in the crystal lattice, accelerating dissolution and ensuring the solution is homogenous before final dilution.

  • Equilibration & Dilution: Allow the solution to return to ambient laboratory temperature. Once equilibrated, carefully add methanol to the calibration mark.

  • Mixing: Stopper the flask and invert it 15-20 times to ensure complete homogeneity.[14]

  • Calculation of True Concentration: Calculate the exact concentration using the following formula:

    Concentration (mg/mL) = (Weight of Standard (mg) / Volume of Flask (mL)) x (Purity / 100)

    Example: (25.2 mg / 25.0 mL) x (99.8 / 100) = 1.006 mg/mL

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label must include: Name, Concentration, Preparation Date, Analyst, and a short-term expiry date (e.g., "Use within 7 days"). Store refrigerated (2-8°C) unless stability studies prove otherwise.

Protocol: Preparation of Calibration Standards by Serial Dilution

Prepare a series of working standards from the Primary Stock Solution to construct a calibration curve. A typical 5-point curve for an assay might span 0.01 to 0.20 mg/mL.

Table 2: Example Serial Dilution Scheme for Calibration Standards

Standard LevelVolume of Stock (1.0 mg/mL)Final Volume (mL)Final Concentration (mg/mL)
10.1 mL100.01
20.25 mL100.025
30.5 mL100.05
41.0 mL100.10
52.0 mL100.20

Section 4: Application in HPLC Method Validation

The prepared standard solutions are now used to validate the performance of an analytical method, ensuring it is "fit for purpose" per ICH Q2(R2) guidelines.[15]

Visualization: Role of the Reference Standard in Method Validation

This diagram shows how a well-characterized reference standard is the foundation for assessing key validation parameters.

cluster_validation ICH Q2(R2) Validation Parameters RS Reference Standard (Known Purity & Identity) Linearity Linearity & Range (Proportional Response) RS->Linearity Inject series of concentrations Accuracy Accuracy (Closeness to True Value) RS->Accuracy Spike into placebo matrix Precision Precision (Repeatability) RS->Precision Perform replicate injections Specificity Specificity (Discrimination from Matrix) RS->Specificity Compare to sample matrix & impurities

References

Application Notes and Protocols for Biochemical and Cellular Assays Utilizing 2-Chloro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxyphenylacetic acid is a versatile synthetic compound recognized for its potential as an intermediate in the development of novel therapeutic agents.[1] Its structural characteristics suggest potential applications as an anti-inflammatory and analgesic agent, making it a compound of interest for drug discovery and development programs.[1][2] These application notes provide detailed protocols for the biochemical and cellular evaluation of this compound, focusing on its potential anti-inflammatory and analgesic properties. The methodologies described herein are designed to be robust and reproducible, providing a framework for researchers to investigate the compound's mechanism of action and pharmacological profile.

I. Biochemical Assay: Cyclooxygenase (COX) Inhibition

Scientific Rationale: A primary mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[3] Evaluating the inhibitory activity of this compound against COX-1 and COX-2 can provide direct evidence of its anti-inflammatory potential at a biochemical level.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies.[4][5][6]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Heme)

  • Arachidonic Acid (substrate)

  • This compound

  • Positive Control (e.g., Celecoxib)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the positive control in COX Assay Buffer.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.

  • Assay Plate Setup:

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the diluted test compound, positive control, or vehicle control (for Enzyme Control wells) to the respective wells.

    • Include a "no enzyme" control by adding 10 µL of assay buffer instead of the enzyme solution.

  • Enzyme Addition and Incubation:

    • Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 15 minutes, protected from light.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 535/587 nm for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of this compound compared to the enzyme control.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Data Presentation:

CompoundCOX-2 IC50 (µM)
This compoundTBD
Celecoxib (Positive Control)~0.45[6]

Experimental Workflow:

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Probe, Cofactor) Plate Add Reaction Mix to Plate Reagents->Plate Compound Prepare Compound Dilutions Add_Cmpd Add Compound/Controls Compound->Add_Cmpd Enzyme Prepare COX-2 Enzyme Add_Enzyme Add COX-2 Enzyme Enzyme->Add_Enzyme Plate->Add_Cmpd Add_Cmpd->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Read Kinetic Fluorescence Reading Add_Substrate->Read Calc_Rate Calculate Reaction Rates Read->Calc_Rate Calc_Inhib Calculate % Inhibition Calc_Rate->Calc_Inhib Calc_IC50 Determine IC50 Calc_Inhib->Calc_IC50

Caption: Workflow for the fluorometric COX-2 inhibition assay.

II. Cellular Assay: Inhibition of Nitric Oxide Production in Macrophages

Scientific Rationale: During inflammation, macrophages are activated by stimuli such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[7][8] The Griess assay provides a simple and sensitive method to measure nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants.[9] Assessing the ability of this compound to inhibit LPS-induced NO production in a macrophage cell line like RAW 264.7 can reveal its cellular anti-inflammatory activity.[10][11]

Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Positive Control (e.g., L-NMMA)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader (540 nm)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare various concentrations of this compound and the positive control in serum-free DMEM.

    • Remove the culture medium from the cells and replace it with 100 µL of the prepared compound solutions.

    • Pre-incubate the cells with the compounds for 1 hour.

  • LPS Stimulation:

    • Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the vehicle control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Determine the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 value.

Data Presentation:

Treatment GroupNitrite Concentration (µM)% Inhibition of NO Production
Vehicle ControlBaselineN/A
LPS (1 µg/mL)Increased0%
This compoundTBDTBD
L-NMMA (Positive Control)ReducedTBD

Signaling Pathway:

LPS_NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO L-Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein Cmpd 2-Chloro-4- methoxyphenylacetic acid Cmpd->NFkB Inhibition? Cmpd->iNOS_protein Inhibition?

Caption: Potential mechanism of LPS-induced NO production and points of inhibition.

III. In Vivo Assays: Models of Inflammation and Analgesia

Scientific Rationale: In vivo models are essential for evaluating the therapeutic potential of a compound in a whole organism. The carrageenan-induced paw edema model is a well-established acute inflammatory model, while the acetic acid-induced writhing and hot plate tests are standard methods for assessing peripheral and central analgesic activity, respectively.[1][12][13][14][15][16]

A. Carrageenan-Induced Paw Edema in Rats

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week with free access to food and water.

  • Compound Administration: Administer this compound (at various doses) or a vehicle control orally or intraperitoneally 1 hour before carrageenan injection. A positive control group receiving a standard NSAID (e.g., indomethacin) should be included.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[2][17]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

B. Acetic Acid-Induced Writhing Test in Mice

Protocol:

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) for at least one week.

  • Compound Administration: Administer this compound (at various doses), vehicle, or a positive control (e.g., aspirin) orally 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.[18]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

C. Hot Plate Test in Mice

Protocol:

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) as previously described.

  • Baseline Latency: Determine the baseline reaction time for each mouse by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until it licks its paw or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Compound Administration: Administer this compound (at various doses), vehicle, or a positive control (e.g., morphine) subcutaneously or orally.

  • Post-Treatment Latency: Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes after compound administration.

  • Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each group at each time point.

Data Presentation for In Vivo Assays:

AssayTest SubstanceDose (mg/kg)Result (e.g., % Inhibition, % MPE)
Carrageenan-Induced Paw EdemaThis compoundTBDTBD
Indomethacin10Significant Inhibition
Acetic Acid-Induced WrithingThis compoundTBDTBD
Aspirin100Significant Inhibition
Hot Plate TestThis compoundTBDTBD
Morphine5Significant Increase in Latency

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial biochemical and cellular characterization of this compound's potential anti-inflammatory and analgesic activities. Successful demonstration of efficacy in these assays would warrant further investigation into its detailed mechanism of action and preclinical development.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methoxyphenylacetic acid is a valuable building block in the pharmaceutical and agrochemical industries.[1] Its structure is often incorporated into more complex molecules to impart specific biological activities. As demand for such compounds grows, the transition from laboratory-scale synthesis to large-scale production becomes a critical endeavor. This transition, however, is fraught with challenges, including managing reaction exotherms, ensuring process safety, controlling impurity profiles, and achieving economic viability.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the key considerations and protocols for scaling up the synthesis of this compound. The focus is on providing a scientifically sound and practical framework for developing a safe, robust, and efficient manufacturing process.

Synthetic Route Selection for Scale-Up

Several synthetic routes can be envisioned for the preparation of this compound. The choice of the optimal route for industrial production depends on factors such as raw material cost and availability, reaction efficiency, safety, and environmental impact. Two plausible routes are considered here:

Route A: Grignard Carboxylation Pathway

This classic approach involves the formation of a Grignard reagent from a suitable haloaromatic precursor, followed by carboxylation with carbon dioxide.

Grignard_Carboxylation_Pathway A 2,4-Dichloro-1-methoxybenzene B Grignard Reagent Formation (Mg, THF) A->B C 2-Chloro-4-methoxyphenylmagnesium chloride B->C D Carboxylation (CO2) C->D E Halomagnesium Carboxylate D->E F Acidic Work-up (H3O+) E->F G This compound F->G

Caption: Grignard Carboxylation Pathway for this compound.

Route B: Aldehyde Oxidation Pathway

This alternative route proceeds through the formation of an aldehyde intermediate, which is subsequently oxidized to the desired carboxylic acid.

Aldehyde_Oxidation_Pathway A 3-Chloro-4-hydroxybenzaldehyde B Methylation (e.g., (CH3)2SO4, base) A->B C 2-Chloro-4-methoxybenzaldehyde B->C D Oxidation (e.g., NaClO2, H2O2) C->D E This compound D->E

Caption: Aldehyde Oxidation Pathway for this compound.

While Route B may appear simpler, the Grignard carboxylation (Route A) is often preferred for its convergent nature and potential for high yields. The remainder of this guide will focus on the scale-up considerations for the Grignard Carboxylation Pathway.

Part 1: Core Directive - A Framework for Scaling Up the Grignard Route

Scaling up the Grignard synthesis of this compound requires a systematic approach that addresses the inherent risks and challenges of this powerful but hazardous chemistry. A successful scale-up strategy should be built upon four key pillars:

  • Comprehensive Hazard and Risk Assessment: Before any large-scale work is initiated, a thorough hazard and risk assessment is mandatory. This includes evaluating the flammability and pyrophoric nature of Grignard reagents, the high exothermicity of the reaction, and the potential for runaway reactions.[2][3][4]

  • Process Understanding and Control: A deep understanding of the reaction kinetics, thermodynamics, and mass transfer limitations is crucial. This knowledge informs the design of appropriate engineering controls to manage heat generation and ensure safe operation.[5][6]

  • Robust Engineering and Automation: The use of appropriate reactor systems, real-time monitoring (e.g., in-situ IR spectroscopy), and automation can significantly enhance the safety and reproducibility of the process at scale.[7]

  • Detailed and Validated Protocols: Standard Operating Procedures (SOPs) must be meticulously developed and validated to ensure consistent execution and minimize the risk of human error.[3]

Part 2: Scientific Integrity & Logic - In-Depth Technical Guide

Raw Material and Solvent Considerations

The quality of raw materials and solvents is paramount for a successful and reproducible Grignard reaction at scale.

ParameterSpecificationRationale
2,4-Dichloro-1-methoxybenzene >99% purity, low moisture contentImpurities can interfere with Grignard formation and lead to side reactions.
Magnesium Turnings High purity, appropriate particle sizeSurface area and purity of magnesium directly impact reaction initiation and rate.
Tetrahydrofuran (THF) Anhydrous (<50 ppm water), peroxide-freeWater quenches the Grignard reagent, while peroxides can initiate violent side reactions.[8][9]
Carbon Dioxide High purity, dryMoisture will react with the Grignard reagent.
Critical Process Parameters and Control Strategies

The formation of 2-Chloro-4-methoxyphenylmagnesium chloride is the most critical and hazardous step.

  • Reaction Initiation: Difficulty in initiating the Grignard reaction is a common issue that can lead to a dangerous accumulation of the alkyl halide.[2][5] On a large scale, visual confirmation of initiation can be challenging.

    • Mitigation: The use of initiators like iodine or 1,2-dibromoethane should be carefully controlled. A more robust approach is to use a small amount of pre-formed Grignard reagent to "seed" the reaction. Real-time temperature monitoring is essential to confirm the onset of the exotherm, indicating successful initiation.[5]

  • Temperature Control: The Grignard formation is highly exothermic. Inadequate heat removal can lead to a runaway reaction, where the solvent boils, potentially causing a fire or explosion.[2][6]

    • Mitigation: The reactor must have a high heat transfer capacity. The addition of 2,4-dichloro-1-methoxybenzene should be slow and controlled, with the rate linked to the reactor's cooling capacity to maintain a safe operating temperature (typically 40-50°C).[2] A "dump tank" containing a quenching agent should be available in case of a thermal runaway.[4]

  • Agitation: Efficient mixing is crucial to ensure good mass transfer between the solid magnesium and the dissolved halide, and to dissipate heat effectively.[7]

    • Mitigation: The reactor should be equipped with a powerful agitator designed to handle solid-liquid slurries. Baffles may be necessary to improve mixing efficiency.

The reaction of the Grignard reagent with carbon dioxide is also exothermic and requires careful control.

  • Mode of CO2 Addition: The traditional methods of bubbling CO2 gas or adding the Grignard reagent to dry ice are difficult to control on a large scale.[10][11]

    • Mitigation: A more controlled approach is to use liquid carbon dioxide, which can be added at a controlled rate. The volatilization of liquid CO2 can also serve as an effective means of cooling the reaction mixture.[11] Alternatively, the reaction can be performed under a controlled pressure of CO2 gas.

  • Temperature Control: Maintaining a low temperature (e.g., 0-10°C) during carboxylation is important to minimize the formation of by-products.

    • Mitigation: The carboxylation should be carried out in a reactor with efficient cooling. The rate of addition of the Grignard reagent or CO2 should be carefully controlled to prevent temperature excursions.

The work-up procedure is critical for isolating the product in high purity and yield.

  • Quenching: The reaction mixture is quenched with an aqueous acid to protonate the carboxylate salt and dissolve the magnesium salts. This step is also exothermic.

    • Mitigation: The quench should be performed slowly and with efficient cooling. The use of a saturated aqueous solution of ammonium chloride is a milder alternative to strong acids.[12]

  • Phase Separation and Emulsion Formation: Emulsions are a common problem during the aqueous work-up of Grignard reactions, especially at a large scale, due to the precipitation of fine magnesium salts.[12]

    • Mitigation: The addition of saturated brine can help to break emulsions. Allowing the mixture to stand for a period of time may also aid in phase separation. In some cases, filtration to remove the magnesium salts before extraction may be necessary.

  • Purification: The crude product may contain unreacted starting materials and by-products such as the Wurtz coupling product.

    • Mitigation: Recrystallization from a suitable solvent or solvent mixture is a common method for purifying the final product. The choice of solvent will depend on the solubility profile of the product and its impurities.

Analytical Methods for Process Monitoring and Quality Control

Robust analytical methods are essential for monitoring the reaction progress and ensuring the quality of the final product.

Analytical TechniqueApplication
In-situ IR Spectroscopy Real-time monitoring of the Grignard reagent formation and carboxylation steps.
Gas Chromatography (GC) Monitoring the consumption of the starting halide.
High-Performance Liquid Chromatography (HPLC) Assessing the purity of the final product and quantifying impurities.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product.[14]
Karl Fischer Titration Determining the water content of solvents and reagents.

Part 3: Visualization & Formatting - Protocols and Data

Experimental Protocols

Warning: This procedure should only be carried out by trained personnel in a facility designed for handling large-scale, hazardous reactions.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Magnesium Charging: Charge the reactor with magnesium turnings under a nitrogen atmosphere.

  • Solvent Addition: Add a portion of anhydrous THF to the reactor.

  • Initiation: Add a small amount of iodine or 1,2-dibromoethane to initiate the reaction. Alternatively, add a small amount of a previously prepared Grignard solution.

  • Confirmation of Initiation: Monitor the reactor temperature for a slight exotherm, which indicates that the reaction has started.

  • Substrate Addition: Once initiation is confirmed, begin the slow, controlled addition of a solution of 2,4-dichloro-1-methoxybenzene in anhydrous THF. Maintain the reaction temperature between 40-50°C.

  • Reaction Completion: After the addition is complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete conversion.

  • Cooling: Cool the Grignard reagent solution to 0-10°C.

  • Carboxylation: Slowly introduce gaseous CO2 below the surface of the reaction mixture or add liquid CO2 at a controlled rate, maintaining the temperature below 15°C.

  • Quenching: Slowly add the reaction mixture to a pre-cooled aqueous solution of ammonium chloride or dilute hydrochloric acid with vigorous stirring.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or 2-MeTHF).

  • Washing: Wash the combined organic layers with brine to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization (e.g., toluene, heptane/ethyl acetate).

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Decolorization: If necessary, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization. Further cooling in an ice bath can improve the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Critical Parameters for Scale-Up Synthesis

StepParameterRecommended RangeControl Method
Grignard Formation Temperature40-50°CControlled addition of halide, reactor cooling
Addition RateDependent on cooling capacityAutomated pump linked to temperature probe
Stirring Speed200-400 RPM (reactor dependent)Calibrated agitator motor
Carboxylation Temperature0-15°CReactor cooling, controlled CO2 addition
CO2 Pressure1-5 bar (if using pressurized gas)Pressure regulator
Work-up Quench Temperature< 25°CSlow addition, efficient cooling
pH of Aqueous Layer1-2Addition of acid

Conclusion

The successful scale-up of the synthesis of this compound via the Grignard carboxylation route is a challenging but achievable goal. A thorough understanding of the underlying chemistry, coupled with a rigorous approach to process safety and control, is essential. By carefully considering the factors outlined in this guide, researchers and process chemists can develop a safe, efficient, and robust manufacturing process for this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxyphenylacetic acid (2-Cl-4-MeO-PAA). This valuable intermediate is crucial in pharmaceutical and agricultural chemical development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in its synthesis, optimize reaction conditions, and ultimately improve final product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are several viable pathways, with the choice often depending on the availability of starting materials, scale, and required purity. The three most common routes start from either the corresponding acetophenone, benzyl chloride, or phenylacetonitrile.

  • Route A: Willgerodt-Kindler Reaction: This classic method converts 2-chloro-4-methoxyacetophenone into a thioamide intermediate, which is then hydrolyzed to the final carboxylic acid.[3] While versatile, it is known for often requiring careful optimization to achieve good yields.[4]

  • Route B: Cyanide Displacement and Hydrolysis: This two-step process begins with 2-chloro-4-methoxybenzyl chloride. A nucleophilic substitution with a cyanide salt yields 2-chloro-4-methoxyphenylacetonitrile, which is subsequently hydrolyzed.

  • Route C: Direct Hydrolysis: If 2-chloro-4-methoxyphenylacetonitrile is available as the starting material, a direct hydrolysis step is the most straightforward approach.

Below is a diagram illustrating these common synthetic pathways.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product Acetophenone 2-Chloro-4-methoxy- acetophenone Thioamide Thioamide Intermediate Acetophenone->Thioamide Willgerodt-Kindler (Sulfur, Morpholine) BenzylChloride 2-Chloro-4-methoxy- benzyl chloride Nitrile 2-Chloro-4-methoxy- phenylacetonitrile BenzylChloride->Nitrile Cyanide Displacement (e.g., NaCN) FinalProduct 2-Chloro-4-methoxy- phenylacetic acid Nitrile->FinalProduct Hydrolysis (Acid or Base) Thioamide->FinalProduct Hydrolysis (Acid or Base)

Caption: Common synthetic routes to this compound.

Q2: Which synthetic route generally offers the highest yield?

The highest potential yield often comes from the Cyanide Displacement and Hydrolysis (Route B) or Direct Hydrolysis (Route C) pathways. These routes are more direct and typically involve cleaner transformations than the Willgerodt-Kindler reaction. A well-optimized cyanation of a benzyl halide can proceed in high yield (over 80-90%), and the subsequent nitrile hydrolysis can also be very efficient.[5] The Willgerodt-Kindler reaction is notoriously substrate-dependent and can produce complex mixtures, making it less reliable for achieving consistently high yields without significant optimization.[4]

Q3: What are the critical quality parameters for my starting materials?

Starting material purity is paramount.

  • For 2-Chloro-4-methoxyacetophenone (Route A): Ensure it is free from isomeric impurities. The presence of other chlorinated or methoxylated acetophenones will lead to a mixture of final products that are difficult to separate.

  • For 2-Chloro-4-methoxybenzyl chloride (Route B): This reagent can be unstable and is a lachrymator. It should be used fresh or stored under inert gas. The primary impurity is the corresponding benzyl alcohol, formed from hydrolysis, which will not react in the cyanation step and reduces the effective yield.

  • For 2-Chloro-4-methoxyphenylacetonitrile (Route C): Purity should be >98%. Key impurities include the corresponding amide (from partial hydrolysis) or residual starting materials from its own synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis, categorized by the reaction type.

Category 1: The Willgerodt-Kindler Reaction (Route A)

The Willgerodt-Kindler reaction involves heating an aryl alkyl ketone with sulfur and a secondary amine (commonly morpholine) to form a thioamide, which is then hydrolyzed.[3]

Problem: Low yield of thioamide intermediate and significant tar formation.

  • Causality: The Willgerodt-Kindler reaction operates at high temperatures (typically >130°C), where side reactions and polymerization can occur. The reaction mechanism is complex, involving enamine formation, attack by sulfur, and rearrangement, with multiple potential failure points.[3] Incorrect stoichiometry or temperature can drastically lower yields.

  • Solution Strategy:

    • Optimize Stoichiometry and Temperature: A systematic approach using experimental design is highly effective for this reaction.[4] The key variables are the molar ratios of ketone:morpholine:sulfur and the reaction temperature.

    • Catalysis: The reaction can be influenced by acid-base catalysis. While an excess of amine (morpholine) provides a basic environment, some studies have shown that the addition of a strong acid catalyst like Montmorillonite K10 can be beneficial.[6]

    • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and improve yields by providing efficient and uniform heating, minimizing thermal decomposition.[7]

Table 1: Recommended Starting Conditions for Willgerodt-Kindler Optimization

ParameterRecommended RangeRationale
Substrate 2-chloro-4-methoxyacetophenone1.0 equiv
Morpholine 3.0 - 6.0 equivActs as both reactant and solvent. Excess drives enamine formation.
Sulfur 2.5 - 4.0 equivKey oxidizing and rearranging agent.
Temperature 130 - 165 °CA balance must be struck between reaction rate and decomposition.
Time 4 - 24 hoursMonitor by TLC/GC-MS to determine optimal endpoint.

Based on general principles from Carlson, R. et al. (1986).[4]

Category 2: Cyanation of 2-Chloro-4-methoxybenzyl chloride (Route B)

This step involves the SN2 reaction between the benzyl chloride and a cyanide salt to form the phenylacetonitrile intermediate.

Problem: Low yield of 2-Chloro-4-methoxyphenylacetonitrile.

  • Causality: The primary competing reaction is the hydrolysis of the reactive benzyl chloride back to the corresponding alcohol, especially if using aqueous or protic solvents. Another side product can be the isonitrile, though this is less common with benzyl halides.

  • Solution Strategy:

    • Use Anhydrous Solvents: Employing a dry aprotic solvent is critical to prevent hydrolysis. Anhydrous acetone has been shown to be highly effective in similar preparations, preventing alcohol formation and reducing isonitrile byproducts.[5] Other suitable solvents include acetonitrile or DMF.

    • Incorporate a Catalyst: The addition of a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction. The iodide displaces the chloride in-situ to form the more reactive benzyl iodide, which is then readily displaced by the cyanide nucleophile.

    • Ensure Finely Powdered Cyanide: The reaction is often heterogeneous. Using finely powdered sodium or potassium cyanide increases the surface area and improves the reaction rate.[5]

Troubleshooting_Cyanation Start Problem: Low Yield in Cyanation Step Check1 Is the solvent anhydrous? Start->Check1 Action1 Action: Switch to dry acetone or ACN. Dry all glassware. Check1->Action1 No Check2 Is the reaction sluggish? Check1->Check2 Yes Action1->Check2 Action2 Action: Add catalytic NaI or KI (0.1 equiv). Check2->Action2 Yes Check3 Is the cyanide salt dissolving? Check2->Check3 No Action2->Check3 Action3 Action: Use finely powdered NaCN. Ensure vigorous stirring. Check3->Action3 No End Result: Improved Yield of Nitrile Check3->End Yes Action3->End

Caption: Troubleshooting flowchart for the cyanation reaction.

Category 3: Hydrolysis of 2-Chloro-4-methoxyphenylacetonitrile (Routes B & C)

This is the final step to produce the carboxylic acid. It can be performed under acidic or basic conditions.

Problem: The reaction stalls at the amide intermediate, resulting in incomplete conversion.

  • Causality: Hydrolysis of a nitrile proceeds in two steps: nitrile to amide, then amide to carboxylic acid. The second step, amide hydrolysis, is often slower and requires more forcing conditions (higher temperature or more concentrated acid/base) than the first.

  • Solution Strategy:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or HPLC. If the amide spot/peak is still present and not decreasing, extend the reflux time. If the reaction remains stalled, a modest increase in temperature (e.g., from 90°C to 110°C) can be effective.

    • Optimize Acid Concentration: A common and effective method for nitrile hydrolysis is using concentrated sulfuric acid in water. A Chinese patent suggests a process where methoxybenzyl cyanide is added to pre-heated 30-70% concentrated sulfuric acid at 90-150°C.[8] This robust method ensures the reaction goes to completion.

    • Consider Basic Hydrolysis: Refluxing with a strong base like NaOH or KOH in an aqueous or alcoholic solvent is an alternative. However, purification can sometimes be more complex due to salt byproducts.

Problem: Product decomposition and low isolated yield after workup.

  • Causality: The aromatic ring can be sensitive to very harsh acidic conditions and high temperatures, leading to degradation or side reactions. During workup, incomplete precipitation of the carboxylic acid can lead to significant loss of product.

  • Solution Strategy:

    • Careful Temperature Control: Do not exceed the necessary temperature for hydrolysis. Monitor the reaction to avoid prolonged heating after completion.

    • Proper Workup pH: After hydrolysis, the carboxylic acid must be fully protonated to precipitate from the aqueous solution. Adjust the pH of the solution to 1-2 with a strong mineral acid like HCl or H2SO4.[9] Always check the pH with indicator paper or a pH meter.

    • Cooling for Precipitation: Ensure the acidified solution is thoroughly cooled (e.g., in an ice bath) to maximize the precipitation of the product before filtration.[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methoxyphenylacetonitrile from Benzyl Chloride

(Adapted from Rorig, K. et al., Org. Syn. 1952)[5]

  • Setup: In a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-4-methoxybenzyl chloride (0.1 mol, 19.1 g).

  • Reagents: Add finely powdered sodium cyanide (0.15 mol, 7.35 g), sodium iodide (0.01 mol, 1.5 g), and 250 mL of anhydrous acetone.

  • Reaction: Heat the heterogeneous mixture to reflux under vigorous stirring. Maintain reflux for 16-20 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature and filter with suction to remove inorganic salts. Wash the filter cake with 50 mL of acetone.

  • Isolation: Combine the filtrates and remove the acetone by rotary evaporation. Dissolve the residual oil in 150 mL of a suitable organic solvent like dichloromethane or benzene and wash with three 50 mL portions of hot water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrile, which can be used in the next step or purified further by vacuum distillation.

Protocol 2: Acid-Catalyzed Hydrolysis of 2-Chloro-4-methoxyphenylacetonitrile

(Adapted from CN102643192A)[8]

  • Setup: In a 250 mL flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a 60% sulfuric acid solution by carefully adding 90 g of concentrated (98%) sulfuric acid to 60 g of water with cooling.

  • Reaction: Heat the sulfuric acid solution to 120-130°C. Slowly add 2-chloro-4-methoxyphenylacetonitrile (0.1 mol, 18.1 g) dropwise over 30-45 minutes, maintaining the internal temperature.

  • Completion: After the addition is complete, maintain the mixture at reflux for 2-4 hours, or until TLC/HPLC analysis shows the disappearance of the nitrile and amide intermediates.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over 300 g of crushed ice with stirring.

  • Precipitation: A solid will precipitate. Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by suction filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification: Dry the crude solid product. For higher purity, recrystallize from a suitable solvent system, such as ethanol/water or toluene.

References

Technical Support Center: Optimization of Reaction Parameters for 2-Chloro-4-methoxyphenylacetic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Chloro-4-methoxyphenylacetic acid. This document is designed for researchers, chemists, and process development professionals. This compound is a valuable building block in the synthesis of pharmaceuticals, particularly anti-inflammatory agents, and various other bioactive molecules.[1][2] Achieving high yield and purity is critical for its successful application.

This guide provides in-depth, field-proven insights into common synthetic routes, parameter optimization, and troubleshooting. It is structured to help you navigate challenges and enhance the efficiency of your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two predominant and well-documented synthetic strategies:

  • The Willgerodt-Kindler Reaction: This classic rearrangement reaction converts aryl alkyl ketones into the corresponding carboxylic acids (via an amide or thioamide intermediate).[3][4] In this case, the starting material would be 2-chloro-4-methoxyacetophenone, which is reacted with elemental sulfur and a secondary amine, typically morpholine, followed by hydrolysis.[5][6]

  • Hydrolysis of 2-Chloro-4-methoxyphenylacetonitrile: This route involves the conversion of the corresponding benzyl nitrile into the carboxylic acid. The hydrolysis can be performed under either acidic or basic conditions.[7][8] This method is often high-yielding but depends on the availability and stability of the starting nitrile.

Q2: Which starting material is preferable: 2-chloro-4-methoxyacetophenone or 2-chloro-4-methoxyphenylacetonitrile?

A2: The choice depends on commercial availability, cost, and the specific capabilities of your laboratory.

  • 2-chloro-4-methoxyacetophenone is often used in the Willgerodt-Kindler reaction, a robust and versatile method.[6][9] This route is tolerant of various functional groups.

  • 2-chloro-4-methoxyphenylacetonitrile is a more direct precursor via hydrolysis. If a high-purity nitrile is available, this route can be simpler and more atom-economical. However, the synthesis of the nitrile itself from the corresponding benzyl chloride can sometimes lead to side products, such as isonitriles or the corresponding alcohol from premature hydrolysis.[10]

Q3: What are the critical parameters to control in the Willgerodt-Kindler reaction for this synthesis?

A3: The yield and purity are highly sensitive to several factors. Optimization studies on similar substrates highlight the following as critical:

  • Stoichiometry of Sulfur and Amine: An adequate excess of both sulfur and the amine (e.g., morpholine) is crucial for driving the reaction to completion. The ratio can influence the rate and yield significantly.[6][9]

  • Temperature: The reaction requires high temperatures, often at reflux, to facilitate the rearrangement. The optimal temperature balances reaction rate against potential thermal degradation of the starting material or product.[5]

  • Reaction Time: Sufficient time is needed for the formation of the thioamide intermediate. Monitoring the reaction by TLC or GC-MS is recommended to determine the optimal endpoint.

  • Hydrolysis Conditions: The final hydrolysis step of the thioamide intermediate is critical. Incomplete hydrolysis will leave the thioamide or the corresponding amide as a major impurity. Strong acidic (e.g., 50% H₂SO₄) or basic (e.g., 10% alcoholic NaOH) conditions with prolonged reflux (10+ hours) are often required for complete conversion.[5]

Q4: For the nitrile hydrolysis route, what are the advantages of acidic versus basic conditions?

A4:

  • Acidic Hydrolysis: Typically performed with strong acids like concentrated sulfuric acid (30-70%) at elevated temperatures (90-150°C).[7] This method can be very effective and drive the reaction to completion, converting both the nitrile and any intermediate amide to the carboxylic acid. However, the harsh conditions can sometimes lead to charring or other side reactions.

  • Basic Hydrolysis: Often uses aqueous or alcoholic solutions of sodium hydroxide or potassium hydroxide under reflux.[11] This method is generally milder, which can be advantageous if the molecule contains acid-sensitive functional groups. A potential drawback is the incomplete hydrolysis of the intermediate amide, which may require extended reaction times or harsher conditions to resolve.

Q5: How can I effectively purify the final this compound product?

A5: The most common and effective purification strategy involves a combination of extraction and recrystallization.

  • Acid-Base Extraction: After the reaction, the crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving neutral organic impurities behind. The aqueous layer is then separated and carefully re-acidified (e.g., with HCl) to a pH of 1-2, causing the pure product to precipitate.[5][12]

  • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as water, dilute ethanol, or xylene, to yield a highly pure, crystalline solid.[5][9]

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis.

Problem 1: Low or No Yield of this compound

Potential Cause Recommended Solution & Rationale
Impure Starting Materials Solution: Verify the purity of your starting materials (ketone or nitrile) using techniques like NMR, GC-MS, or melting point analysis. Impurities can inhibit catalysts or participate in side reactions that consume reagents.[13]
Incomplete Reaction (Willgerodt-Kindler) Solution: Increase the reaction time and/or temperature. Ensure vigorous stirring, especially as the mixture can be heterogeneous. Confirm that the stoichiometry of sulfur and morpholine is correct, as an insufficient amount will result in unreacted starting material.[6]
Incomplete Hydrolysis (Both Routes) Solution: The conversion of the intermediate (thioamide or amide) to the carboxylic acid is often the rate-limiting step. Extend the hydrolysis time (e.g., from 6 to 12 hours) or increase the concentration of the acid/base. For basic hydrolysis, adding a co-solvent like ethanol can improve solubility and reaction rate.[5]
Product Loss During Workup Solution: During acid-base extraction, ensure the pH is sufficiently low (pH 1-2) during the final precipitation step to fully protonate the carboxylate.[12] Chill the solution before filtration to minimize the product's solubility in the mother liquor. Wash the filtered product with minimal ice-cold water to remove inorganic salts without dissolving significant amounts of the product.

Problem 2: Significant Formation of Impurities

Potential Cause Recommended Solution & Rationale
Presence of Intermediate Amide/Thioamide Solution: This is the most common impurity and results from incomplete hydrolysis. As mentioned above, intensify the hydrolysis conditions (stronger acid/base, longer time, higher temperature). Monitor the disappearance of the intermediate by TLC or LC-MS.[3]
Formation of 2-Chloro-4-methoxybenzyl alcohol (from Nitrile Route) Solution: This occurs if the nitrile is synthesized from the corresponding benzyl chloride and residual moisture is present during the cyanation step, leading to hydrolysis of the chloride.[10] Ensure anhydrous conditions are used during the preparation of the nitrile precursor.
Thermal Degradation or Polymerization Solution: If the reaction mixture turns dark or tarry, thermal degradation may be occurring. Reduce the reaction temperature and extend the reaction time accordingly. For highly exothermic reactions, ensure adequate cooling and controlled addition of reagents.

Problem 3: Reaction Stalls or Proceeds Very Slowly

Potential Cause Recommended Solution & Rationale
Poor Solubility / Heterogeneous Mixture Solution: In the Willgerodt-Kindler reaction, the mixture is often a thick slurry. Use a high-torque mechanical stirrer to ensure efficient mixing. The use of a high-boiling solvent like quinoline or pyridine has been reported to improve homogeneity and reaction rates, though this complicates the workup.[6]
Deactivation of Reagents Solution: Ensure that reagents are of good quality. Elemental sulfur can sometimes have passivated surfaces. Grinding the sulfur to a fine powder before use can increase its reactive surface area. Morpholine should be colorless; a yellow or brown color indicates degradation.

Section 3: Optimized Experimental Protocols

The following protocols are baseline procedures. Optimization may be required based on your specific lab conditions and equipment.

Protocol 1: Synthesis via Willgerodt-Kindler Reaction

Step 1: Thioamide Formation

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-4-methoxyacetophenone (1 eq.), elemental sulfur (2.5 eq.), and morpholine (3-4 eq.).

  • Heat the heterogeneous mixture to reflux (internal temperature will rise to ~160-175°C) with vigorous stirring.

  • Maintain reflux for 5-8 hours. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by TLC or GC-MS for the disappearance of the starting ketone.

Step 2: Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add the crude reaction mixture to a flask containing a 10-15% aqueous sodium hydroxide solution (or 50% sulfuric acid). Caution: This can be exothermic.

  • Add ethanol to improve solubility (if using NaOH) until a stirrable solution/slurry is formed.

  • Heat the mixture to reflux and maintain for 10-15 hours, or until the thioamide intermediate is fully consumed (monitor by TLC/LC-MS).[5]

Step 3: Workup and Purification

  • Cool the hydrolysis mixture. If using acidic hydrolysis, extract the product into an organic solvent like ether or ethyl acetate. If using basic hydrolysis, distill off the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., toluene) to remove unreacted morpholine and other neutral impurities.

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring until the pH is ~1-2. A white or off-white precipitate of this compound will form.[12]

  • Stir the cold slurry for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

  • For higher purity, recrystallize the crude product from a suitable solvent like aqueous ethanol.

Section 4: Data & Visualization

Table 1: Comparison of Optimized Reaction Parameters
ParameterWillgerodt-Kindler RouteNitrile Hydrolysis Route (Acidic)
Starting Material 2-chloro-4-methoxyacetophenone2-chloro-4-methoxyphenylacetonitrile
Key Reagents Sulfur, Morpholine, NaOH/H₂SO₄Concentrated H₂SO₄ (30-70%)
Temperature 160-180°C (Thioamidation) / Reflux (Hydrolysis)90-150°C[7]
Reaction Time 5-8h (Thioamidation) + 10-15h (Hydrolysis)4-8h
Typical Yield 60-80%75-90%
Key Advantages Robust, tolerant of many functional groupsSimpler, fewer steps, potentially higher yield
Key Challenges Two-step process, harsh conditions, odorous sulfur reagentsRequires specific nitrile precursor, harsh acidic conditions
Diagram 1: General Synthesis & Troubleshooting Workflow

This diagram outlines the decision-making process for synthesizing and optimizing the production of this compound.

SynthesisWorkflow cluster_prep Preparation & Synthesis cluster_analysis Analysis & Optimization start Select Synthetic Route route_wk Willgerodt-Kindler (from Ketone) start->route_wk route_cn Nitrile Hydrolysis (from Nitrile) start->route_cn reaction Perform Reaction (Monitor Progress) route_wk->reaction route_cn->reaction workup Workup & Isolation reaction->workup analysis Analyze Yield & Purity (NMR, LC-MS, MP) workup->analysis success Product Meets Specs (>98% Purity) analysis->success High Yield & Purity troubleshoot Consult Troubleshooting Guide analysis->troubleshoot Low Yield or Impure optimize Adjust Parameters: - Temperature - Time - Reagent Ratio troubleshoot->optimize optimize->reaction Re-run Experiment WK_Reaction A 2-Chloro-4-methoxy- acetophenone (Ketone) B Thioamide Intermediate (Phenylthioacetmorpholide derivative) A->B Step 1: Rearrangement C 2-Chloro-4-methoxy- phenylacetic acid B->C Step 2: Hydrolysis reagent1 + Sulfur + Morpholine (Reflux) reagent2 + H₂O / H⁺ or OH⁻ (Hydrolysis, Reflux)

References

Addressing stability and degradation issues of 2-Chloro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical resource for 2-Chloro-4-methoxyphenylacetic acid (CAS No. 91367-09-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to proactively address the stability and degradation challenges associated with this compound. As a substituted phenylacetic acid, its utility as a key intermediate in the synthesis of anti-inflammatory agents and other pharmaceuticals is well-established.[1] However, its chemical structure—featuring a carboxylic acid, a chlorinated aromatic ring, and a methoxy ether group—presents specific vulnerabilities that can impact experimental reproducibility and product shelf-life.

This document provides field-proven insights and validated protocols to ensure the integrity of your material and the reliability of your results. We will explore the causality behind its degradation pathways and offer robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] Exposure to moisture, light, and high temperatures should be minimized. Refrigeration is recommended for extended storage.

Q2: My compound, which was initially off-white, has developed a yellowish or brownish tint. What does this mean?

A2: A color change often indicates the onset of degradation. This can be caused by exposure to light (photodegradation) or air (oxidation). While minor color changes may not significantly impact purity for some applications, it is a clear warning sign. We recommend performing an analytical check (e.g., HPLC, LC-MS) to quantify the purity and identify potential degradants before use.

Q3: Is this compound stable in common organic solvents?

A3: The compound is generally stable in common anhydrous organic solvents like THF, acetonitrile, and ethyl acetate for short-term experimental use. However, prolonged storage in solution is not recommended. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate hydrolysis of the methoxy group over time. Always use freshly prepared solutions for the most reliable results.

Q4: Can I heat the compound to aid dissolution?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. Thermal stress can lead to decarboxylation or other degradation pathways.[4][5] If heating is necessary, do so for the shortest time possible and ideally under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing insights into the root causes and actionable solutions.

Problem 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Scenario: You run a purity check on a freshly prepared solution or an aged sample and observe new peaks that were not present in the certificate of analysis.

  • Potential Causes & Scientific Rationale:

    • Hydrolysis of the Methoxy Ether: This is a common degradation pathway for methoxy-substituted phenyl compounds, particularly under acidic conditions. The ether linkage is cleaved, resulting in the formation of 2-Chloro-4-hydroxyphenylacetic acid . This new compound will have a different retention time, typically appearing as a more polar peak in reverse-phase HPLC.

    • Oxidative Degradation: The aromatic ring, activated by the methoxy group, can be susceptible to oxidation. This can lead to the formation of hydroxylated byproducts or even ring-opening products under harsh oxidative stress (e.g., exposure to strong oxidizing agents or peroxide contaminants in solvents).[6]

    • Photodegradation: Exposure to UV light can generate free radicals, leading to a complex mixture of degradants. This is a common issue for chlorinated aromatic compounds.[4][5][7] The energy from UV radiation can be sufficient to induce homolytic cleavage of the C-Cl bond or other sensitive bonds.

  • Recommended Solutions & Protocols:

    • Confirm Degradant Identity: Use LC-MS to determine the mass of the unexpected peak. A mass corresponding to the loss of a methyl group (-14 Da) and addition of a hydrogen (+1 Da), for a net change of -13 Da from the parent mass, strongly suggests hydrolysis.

    • Implement Strict Storage Protocols: Always store the solid compound and any solutions in amber vials or wrapped in aluminum foil to protect from light.[4][5]

    • Solvent Purity Check: Ensure solvents are free of peroxides, especially ethers like THF. Use freshly opened, high-purity solvents for preparing stock solutions.

    • Inert Atmosphere: When working with solutions for extended periods or at elevated temperatures, sparge the solvent with nitrogen or argon and maintain an inert atmosphere over the solution.

Problem 2: Inconsistent Results or Loss of Potency in Biological Assays
  • Scenario: You observe a decrease in the expected biological activity of your compound over time or between different batches of prepared solutions.

  • Potential Causes & Scientific Rationale:

    • Decreased Concentration of Active Compound: The most direct cause is the degradation of the parent compound into inactive or less active byproducts. If the degradation level reaches 5-10%, it can significantly impact assay results.[5]

    • Interference from Degradation Products: The newly formed degradation products (e.g., 2-Chloro-4-hydroxyphenylacetic acid) may have their own biological activity, potentially acting as antagonists or agonists, leading to confounding results.

    • Precipitation from Solution: The compound or its degradants may have limited solubility in your assay buffer, leading to precipitation over time and a lower effective concentration. Phenylacetic acids can be less soluble in acidic aqueous media.

  • Recommended Solutions & Protocols:

    • Routine Purity Analysis: Implement a standard operating procedure (SOP) to re-analyze the purity of your stock solutions via HPLC before critical experiments, especially if the solution has been stored for more than a few days.

    • Solubility Assessment: Determine the solubility of this compound in your specific assay buffer. If solubility is low, consider using a co-solvent like DMSO, but ensure the final concentration is compatible with your assay system.

    • pH Control: Maintain the pH of your stock and working solutions. The carboxylic acid moiety will be deprotonated and more soluble at neutral or slightly basic pH.

    • Prepare Fresh Solutions: The most trustworthy protocol is to prepare solutions fresh from solid material for each experiment.[8] This eliminates variability due to solution-state instability.

In-Depth Protocols & Data

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule.[4][7] It deliberately exposes the drug substance to harsh conditions to produce likely degradants and validate that your analytical method can detect them.[5][9]

Objective: To identify the primary degradation pathways for this compound and ensure the analytical method is "stability-indicating."

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate as specified.

  • Neutralization & Analysis: After incubation, cool the sample to room temperature. Neutralize acidic and basic samples with an equimolar amount of NaOH or HCl, respectively. Dilute all samples with mobile phase to a final concentration of ~50 µg/mL and analyze by HPLC-UV and LC-MS.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/MethodIncubation Time & TemperatureRationale
Acid Hydrolysis 0.1 M HCl8 hours at 60°CTo test the stability of the ether linkage and other acid-labile groups.[5]
Base Hydrolysis 0.1 M NaOH8 hours at 60°CTo investigate susceptibility to base-catalyzed reactions.[5]
Oxidation 3% H₂O₂24 hours at Room TempTo simulate oxidative stress and identify potential oxidation products.[7]
Thermal Store solid & solution48 hours at 80°CTo assess intrinsic thermal stability.[4]
Photolytic Expose solid & solution to UV light (e.g., 254 nm)24 hours at Room TempTo determine light sensitivity and identify photodegradants.[5]
Visualization of Key Processes

Below are diagrams illustrating the experimental workflow and potential degradation pathways.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh Solid Compound B Prepare 1 mg/mL Stock (Acetonitrile) A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C Aliquot & Stress D Base Hydrolysis (0.1M NaOH, 60°C) B->D Aliquot & Stress E Oxidation (3% H2O2, RT) B->E Aliquot & Stress F Thermal (80°C) B->F Aliquot & Stress G Photolytic (UV Light, RT) B->G Aliquot & Stress H Neutralize & Dilute C->H D->H E->H F->H G->H I HPLC-UV Analysis H->I J LC-MS Analysis I->J K Identify Degradants & Assess Purity Loss J->K

Caption: Workflow for a forced degradation study.

Caption: Likely degradation products of the parent compound.

(Note: The structure for the "Hydroxylated Byproduct" is shown as the same as the hydrolysis product for illustrative purposes, as the exact position of further oxidation can vary.)

References

Methods for removing color impurities from 2-Chloro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-4-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing color impurities from this important synthetic intermediate. Our goal is to equip you with the knowledge to diagnose and resolve common purification challenges, ensuring the highest quality of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.

Q1: My synthesized this compound is off-white, yellow, or even brownish. What are the likely causes of this discoloration?

A1: The discoloration of your this compound product typically arises from non-volatile, polymeric, or colored byproducts formed during synthesis. The pure compound is a colorless crystalline solid.[1] The nature of these impurities is highly dependent on the synthetic route employed.

  • Hydrolysis of a Nitrile Precursor (2-Chloro-4-methoxyphenylacetonitrile): Incomplete hydrolysis can leave residual starting material or form intermediate amides.[2] Under harsh acidic or basic conditions, side reactions can lead to the formation of colored degradation products.[3] Dark-colored reaction mixtures are not uncommon in nitrile hydrolysis.[3]

  • Willgerodt-Kindler Reaction: This reaction, used to synthesize phenylacetic acids from acetophenones, is notorious for producing dark, complex reaction mixtures.[4] Thioamides and other sulfur-containing byproducts are common intermediates and impurities that can be highly colored.[1][4][5]

  • Friedel-Crafts Acylation Precursor Route: Friedel-Crafts reactions can sometimes generate colored byproducts due to side reactions or the formation of charge-transfer complexes with the Lewis acid catalyst.

It is crucial to understand your synthetic pathway to anticipate the likely impurities and select the most effective purification strategy.

Q2: I have a discolored batch of this compound. What is the most straightforward method to remove the color impurities?

A2: For general decolorization of organic compounds, activated carbon (charcoal) treatment is often the most rapid and effective initial approach.[6] Activated carbon possesses a high surface area with a porous structure that readily adsorbs large, colored organic molecules.[4]

However, it's important to note that activated carbon can also adsorb your desired product, potentially reducing your yield. Therefore, optimizing the amount of activated carbon and the contact time is critical.

A detailed protocol for activated carbon treatment is provided in the Experimental Protocols section below.

Q3: My product is still colored after activated carbon treatment, or I'm experiencing significant product loss. What should I try next?

A3: If activated carbon treatment is insufficient or leads to poor recovery, recrystallization is the next and often more definitive purification step.[6] Recrystallization is a powerful technique for purifying solid organic compounds by separating the desired compound from soluble impurities based on differences in their solubility at different temperatures.[7]

The key to successful recrystallization is selecting an appropriate solvent or solvent system. For carboxylic acids like this compound, polar protic solvents or mixtures are often effective.[8]

A detailed protocol for recrystallization is provided in the Experimental Protocols section. The following troubleshooting workflow can help guide your approach:

Caption: A decision-making workflow for purifying this compound.

Q4: I'm struggling with the recrystallization. My compound either "oils out" or doesn't crystallize at all. What can I do?

A4: These are common challenges in recrystallization. Here’s how to address them:

  • "Oiling Out": This occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9]

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent to decrease the saturation point, and allow it to cool more slowly. Using a different solvent system with a lower boiling point might also be necessary.[9]

  • Failure to Crystallize: This usually indicates that the solution is not sufficiently saturated or that nucleation is inhibited.

    • Solution 1 (Too much solvent): If you suspect too much solvent was added, you can evaporate some of it to concentrate the solution and then attempt to cool it again.[9]

    • Solution 2 (Inducing Crystallization): If the solution is saturated but no crystals form, you can try to induce crystallization by:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.[10]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[10]

      • Cooling: Ensure the solution is cooled sufficiently, perhaps in an ice bath, after it has had time to cool to room temperature.[11]

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon

This protocol provides a general method for removing colored impurities using activated carbon.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water)

  • Activated carbon (decolorizing charcoal)

  • Celite (diatomaceous earth)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Addition of Activated Carbon: Add a small amount of activated carbon to the hot solution. A general starting point is 1-2% of the weight of your crude product. Caution: Add the carbon carefully to the hot solution to avoid bumping. It is often best to cool the solution slightly before adding the carbon and then reheating.

  • Adsorption: Gently heat and stir the mixture for 10-15 minutes. Avoid prolonged heating, as this can increase the adsorption of your product onto the carbon.

  • Preparation for Filtration: Prepare a filtration setup with a Buchner funnel and filter flask. Place a piece of filter paper in the funnel and add a small layer of Celite on top. This will help to remove the fine particles of activated carbon.

  • Hot Filtration: Quickly filter the hot solution through the prepared funnel. It is crucial to keep the solution hot during filtration to prevent premature crystallization of your product in the funnel. Pre-heating the funnel can be beneficial.

  • Washing: Wash the filter cake with a small amount of the hot solvent to recover any adsorbed product.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified product.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals thoroughly.

Caption: Workflow for decolorization with activated carbon.

Protocol 2: Recrystallization of this compound

This protocol outlines a method for purifying this compound by recrystallization. A mixed solvent system is often effective for this class of compounds.

Solvent System Selection:

A good starting point for a mixed solvent system is a pair of miscible solvents where the compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent). For this compound, a mixture of ethanol and water is a promising choice.[8]

Materials:

  • Crude this compound

  • Ethanol ("good" solvent)

  • Deionized water ("bad" solvent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.[6]

  • Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as your final solvent composition).

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the melting point.

ParameterRecommended Value/Range
Initial Solvent Ethanol
Anti-Solvent Water
Cooling Rate Slow, undisturbed cooling to room temperature, followed by an ice bath.
Washing Solvent Cold ethanol/water mixture

Table 1: Recommended parameters for the recrystallization of this compound.

References

Overcoming challenges in the column chromatography purification of 2-Chloro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of 2-Chloro-4-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common challenges encountered during the column chromatography purification of this compound. As Senior Application Scientists, we have curated this information to ensure scientific integrity and provide practical, field-proven insights.

Understanding the Molecule: Physicochemical Properties

Before diving into purification protocols, it's crucial to understand the key characteristics of this compound that influence its chromatographic behavior.

PropertyValue/DescriptionSignificance for Chromatography
Molecular Formula C₉H₉ClO₃Provides the elemental composition.
Molecular Weight 200.62 g/mol A key identifier for the compound.
Appearance Colorless crystalline solidThe physical state at room temperature.[1]
Melting Point 118-124 °CA general indicator of purity.[1]
Predicted pKa ~4.20Indicates it is a weak acid. The acidic proton of the carboxylic acid is readily donated, making the molecule highly polar in its anionic form and prone to strong interactions with polar stationary phases like silica gel.[2]
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and ethyl acetate.Based on the properties of structurally similar compounds like 3-chloro-4-methoxyphenylacetic acid, which is soluble in methanol.[3] This is a critical parameter for choosing the appropriate mobile phase.
Polarity Moderately polarThe presence of a carboxylic acid, a methoxy group, and a chlorine atom contributes to its overall polarity. The carboxylic acid group is the most significant contributor to its polar nature.

Diagram 1: Key Functional Groups and Polarity

This compound This compound Carboxylic Acid (-COOH) Carboxylic Acid (-COOH) This compound->Carboxylic Acid (-COOH) Highly Polar, Acidic Methoxy Group (-OCH3) Methoxy Group (-OCH3) This compound->Methoxy Group (-OCH3) Moderately Polar Chloro Group (-Cl) Chloro Group (-Cl) This compound->Chloro Group (-Cl) Increases Lipophilicity Aromatic Ring Aromatic Ring This compound->Aromatic Ring Nonpolar Core

Caption: Functional groups influencing polarity.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound via column chromatography.

FAQ 1: Why is my compound streaking or tailing on the silica gel column?

Answer: Peak tailing is a common issue when purifying acidic compounds like this compound on standard silica gel.[1][4]

Root Causes:

  • Strong Interaction with Silica: Silica gel has acidic silanol groups (Si-OH) on its surface. The carboxylic acid group of your compound can engage in strong hydrogen bonding or even deprotonation-adsorption equilibria with these silanol groups, leading to a slow and uneven elution, which manifests as tailing.[1][4]

  • Compound Overload: Applying too much sample to the column can saturate the stationary phase, causing poor separation and peak tailing.[4]

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a competitive acidic modifier to the mobile phase.

    • Recommended Modifier: Add 0.5-2% acetic acid to your eluent system (e.g., hexane/ethyl acetate). The acetic acid will compete with your compound for the active sites on the silica gel, leading to a more symmetrical peak shape.

  • Stationary Phase Deactivation: For particularly sensitive compounds, you can deactivate the silica gel.

    • Triethylamine (TEA) Treatment: While typically used for basic compounds, a very small amount of TEA (around 0.1-0.5%) can also help by neutralizing the most acidic silanol sites. However, this should be used with caution as it can affect the overall separation.[1][3]

  • Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to your crude sample.[5]

FAQ 2: What is the best stationary phase for purifying this compound?

Answer: The choice of stationary phase depends on the nature of the impurities you are trying to remove.

  • Normal-Phase Chromatography (Recommended for most cases):

    • Silica Gel: This is the most common and cost-effective choice. Given the acidic nature of the target compound, using a mobile phase modifier (like acetic acid) is highly recommended to achieve good peak shape.[5]

    • Deactivated Silica Gel: If you observe degradation of your compound on standard silica, you can use deactivated silica gel. You can prepare this by treating standard silica gel with a solution of triethylamine in your non-polar solvent before packing the column.[1][5]

    • Alumina (Neutral or Acidic): Alumina can be an alternative to silica gel. Neutral or acidic alumina would be suitable for this acidic compound.[5]

  • Reversed-Phase Chromatography:

    • C18-bonded Silica: If your impurities are significantly less polar than your target compound, reversed-phase chromatography could be a good option. In this case, the most polar compounds elute first.

FAQ 3: How do I choose the right mobile phase (eluent system)?

Answer: The ideal mobile phase should provide good separation between your target compound and its impurities, with a target Rf value of 0.2-0.4 on a TLC plate for the compound of interest.

Recommended Eluent Systems for Silica Gel Chromatography:

  • Hexane/Ethyl Acetate with Acetic Acid: This is a standard and effective solvent system.

    • Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Crucially, add 0.5-2% acetic acid to the mobile phase to prevent peak tailing.

  • Dichloromethane/Methanol with Acetic Acid: This system is more polar and can be used if your compound is not moving sufficiently in Hexane/Ethyl Acetate.

    • Start with a high percentage of dichloromethane (e.g., 98:2 DCM:Methanol) and increase the methanol content as needed.

    • Again, add 0.5-2% acetic acid .

Experimental Protocol: Determining the Optimal Mobile Phase using TLC

  • Dissolve a small amount of your crude sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a test eluent system (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid).

  • Visualize the spots under a UV lamp (254 nm) and/or by using a suitable stain.

  • The ideal solvent system will give your product an Rf value between 0.2 and 0.4 and show good separation from impurities.

FAQ 4: How can I visualize this compound on a TLC plate?

Answer: Since this compound contains an aromatic ring, it should be visible under UV light. For more specific visualization of the carboxylic acid group, a pH indicator stain is highly effective.

  • UV Visualization: The compound should appear as a dark spot on a fluorescent green background under short-wave UV light (254 nm).

  • Bromocresol Green Stain: This stain is excellent for visualizing acidic compounds. Carboxylic acids will appear as bright yellow spots on a blue background.[6]

    • Stain Preparation: Dissolve 0.04 g of bromocresol green in 100 ml of absolute ethanol. Add a 0.1 M solution of sodium hydroxide dropwise until the solution turns pale blue.[4]

Diagram 2: Troubleshooting Workflow for Poor Separation

start Poor Separation or Tailing check_rf Is Rf of product between 0.2-0.4? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_tailing Is there significant peak tailing? check_rf->check_tailing Yes adjust_polarity->check_rf add_modifier Add 0.5-2% Acetic Acid to Mobile Phase check_tailing->add_modifier Yes check_overload Is the column overloaded? check_tailing->check_overload No add_modifier->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Yes consider_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina) check_overload->consider_stationary_phase No success Successful Purification reduce_load->success consider_stationary_phase->success

Caption: A logical approach to troubleshooting.

Anticipating and Separating Common Impurities

A common synthetic route to this compound is the hydrolysis of the corresponding nitrile, (2-Chloro-4-methoxyphenyl)acetonitrile.[7][8]

Potential Impurities:

  • (2-Chloro-4-methoxyphenyl)acetonitrile (Starting Material): This impurity is less polar than the desired product due to the absence of the highly polar carboxylic acid group. It will elute much faster from a silica gel column.

  • 2-(2-Chloro-4-methoxyphenyl)acetamide (Amide Intermediate): This is a common byproduct of incomplete hydrolysis. The amide is also a polar compound, but generally less polar than the corresponding carboxylic acid. It will likely have an Rf value between the starting nitrile and the final acid product.

Separation Strategy:

A gradient elution on a silica gel column is recommended to effectively separate these compounds.

Experimental Protocol: Gradient Column Chromatography

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Start eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% Acetic Acid) to elute the non-polar starting material (the nitrile).

    • Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid) to elute the amide intermediate.

    • Finally, further increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate + 1% Acetic Acid or even add a small amount of methanol) to elute the desired this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

References

Technical Support Center: Strategies to Reduce By-product Formation During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing by-product formation during chemical synthesis. As Senior Application Scientists, we understand that by-product generation is a critical challenge impacting yield, purity, and overall process efficiency. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments, grounded in scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of by-product formation in a chemical reaction?

A1: By-product formation is primarily driven by the kinetics and thermodynamics of competing reaction pathways.[1][2] Every chemical transformation has the potential to proceed through multiple routes. The desired product is formed via the main reaction pathway, while by-products arise from parallel or consecutive side reactions. Key factors influencing which pathway is favored include reaction conditions (temperature, pressure, solvent), the presence and selectivity of a catalyst, and the purity of starting materials.[][4][5]

Q2: How can I begin to troubleshoot a reaction that is producing a high level of by-products?

A2: A systematic approach is crucial. Start by thoroughly characterizing the by-products to understand their structures. This information provides valuable clues about the side reactions occurring.[6] Next, review the reaction conditions. Consider whether the reaction is under kinetic or thermodynamic control and if adjusting the temperature or reaction time could favor the desired product.[1][7] Also, evaluate the purity of your reagents and solvents, as impurities can often act as catalysts for unwanted side reactions.[4]

Q3: What is the difference between kinetic and thermodynamic control, and how does it impact by-product formation?

A3: The distinction between kinetic and thermodynamic control is fundamental to managing reaction selectivity.[1][2]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (the kinetic product) will be the major product. This pathway has the lowest activation energy.[1][8]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, and an equilibrium is established. The most stable product (the thermodynamic product) will be the major product.[1][7]

Understanding which regime your reaction is in allows you to manipulate the conditions to favor the formation of the desired product.[2][8]

Q4: How critical is the choice of catalyst in minimizing by-products?

A4: The choice of catalyst is paramount. A highly selective catalyst can significantly accelerate the desired reaction pathway while minimally affecting or even suppressing side reactions.[9][10] Catalysts function by providing an alternative reaction pathway with a lower activation energy.[9][11] An ideal catalyst will have high selectivity for the desired transformation, leading to a higher yield of the target molecule and a reduction in by-products.[9][10] This not only improves the efficiency of the synthesis but also aligns with the principles of green chemistry by minimizing waste.[12][13]

Troubleshooting Guides

Issue 1: An unexpected by-product is observed, and its formation increases with reaction time.

Potential Cause: This pattern often suggests that the by-product is a result of a consecutive reaction, where the desired product is further reacting to form the by-product. It could also indicate that the reaction is under thermodynamic control, and the by-product is the more thermodynamically stable isomer.

Troubleshooting Protocol:

  • Reaction Monitoring: Perform a time-course study of the reaction. Take aliquots at regular intervals and analyze them using a suitable technique (e.g., HPLC, GC, NMR) to track the concentration of the starting material, desired product, and by-product over time. This will help confirm if the by-product is forming from the desired product.

  • Adjust Reaction Time: If the by-product is formed in a consecutive reaction, shortening the reaction time should increase the yield of the desired product.[4] The optimal reaction time is when the concentration of the desired product is at its maximum.

  • Temperature Modification:

    • If you suspect the by-product is the thermodynamic product, try running the reaction at a lower temperature to favor the kinetic product (if your desired product is the kinetic one).[1][7]

    • Conversely, if the desired product is the thermodynamic one, a higher temperature might be beneficial, but be mindful of potential degradation.[1]

  • Selective Product Removal: If feasible, consider in-situ removal of the desired product as it is formed to prevent it from reacting further. This can be achieved through techniques like crystallization or extraction if the product's properties allow.

Issue 2: Multiple by-products are formed, suggesting a lack of selectivity.

Potential Cause: A lack of selectivity can stem from several factors, including non-optimal reaction conditions, a non-selective catalyst, or issues with mass and heat transfer leading to localized "hot spots" or concentration gradients.[14]

Troubleshooting Protocol:

  • Catalyst Screening: If a catalyst is being used, screen a variety of catalysts with different ligands or support materials. The goal is to find a catalyst that provides high selectivity for the desired transformation.[10]

  • Solvent Effects: The solvent can significantly influence reaction pathways.[] Experiment with a range of solvents with varying polarities and coordinating abilities.

  • Concentration and Stoichiometry: Adjusting the concentration of reactants can alter the reaction kinetics.[15] Ensure the stoichiometry of the reagents is accurate. Using a slight excess of one reactant can sometimes push the equilibrium towards the desired product, but an excessive amount can lead to by-products.

  • Mixing and Mass Transfer: In heterogeneous reactions or viscous solutions, poor mixing can lead to localized concentration and temperature gradients, promoting side reactions.[16][17][18] Ensure efficient stirring and consider the geometry of the reaction vessel.[17]

Table 1: Impact of Reaction Parameters on By-product Formation

ParameterEffect on By-product FormationRationale
Temperature Can increase or decrease by-productsInfluences kinetic vs. thermodynamic control and can accelerate side reactions.[1][19]
Pressure Primarily affects reactions involving gasesCan shift equilibrium and alter reaction rates.[2]
Concentration Can increase or decrease by-productsAffects reaction kinetics and the probability of intermolecular side reactions.[15]
Catalyst Can significantly reduce by-productsA selective catalyst provides a lower energy pathway for the desired reaction.[9][11]
Solvent Can influence reaction pathwaysSolvation effects can stabilize or destabilize transition states for different pathways.[]
Mixing Poor mixing can increase by-productsLeads to localized concentration and temperature gradients, promoting side reactions.[16][17]
Advanced Strategies for By-product Reduction

For complex systems, more advanced methodologies can be employed to systematically optimize reaction conditions and minimize by-product formation.

Design of Experiments (DoE)

Design of Experiments (DoE) is a statistical tool that allows for the simultaneous variation of multiple reaction parameters to identify their optimal levels.[20][21] This approach is more efficient than the traditional one-factor-at-a-time (OFAT) method and can reveal complex interactions between variables.[22]

Experimental Workflow for DoE:

  • Factor Identification: Identify the key reaction parameters (factors) that could influence by-product formation (e.g., temperature, catalyst loading, reactant concentration).

  • Response Definition: Define the desired outcome (response), such as the yield of the desired product or the percentage of a specific by-product.

  • Experimental Design: Choose an appropriate experimental design (e.g., full factorial, fractional factorial) to systematically vary the factors.[20]

  • Data Analysis: Perform the experiments and analyze the results using statistical software to build a model that describes the relationship between the factors and the response.[23]

  • Optimization: Use the model to predict the optimal conditions for minimizing by-products.

DOE_Workflow A Identify Factors (e.g., Temp, Conc.) C Select Experimental Design A->C B Define Response (e.g., Yield, Purity) B->C D Execute Experiments C->D E Analyze Data & Build Model D->E F Predict Optimal Conditions E->F

Caption: Workflow for Design of Experiments (DoE).

Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[24][25] By monitoring the reaction in real-time, deviations from the optimal path can be detected and corrected immediately.

Key PAT Tools for By-product Monitoring:

  • In-line Spectroscopy (FTIR, Raman, NIR): Provides real-time information on the concentration of reactants, products, and by-products without the need for sampling.[25]

  • Real-time Chromatography (HPLC, GC): Allows for the online monitoring of reaction progress and impurity profiles.[26]

PAT_Feedback_Loop Process Chemical Process Monitor Real-time Monitoring (PAT Tools) Process->Monitor Measure CPPs & CQAs Analyze Data Analysis Monitor->Analyze Control Process Control (e.g., Adjust Temp) Analyze->Control Detect Deviations Control->Process Implement Adjustments

Caption: PAT feedback loop for process control.

Post-Synthesis Purification Strategies

Even with optimized reaction conditions, some level of by-product formation is often unavoidable. Therefore, efficient purification techniques are essential for isolating the desired product.[27][28]

Common Purification Techniques:

  • Crystallization: An effective method for purifying solid compounds. The impure solid is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired product crystallizes out, leaving the impurities in the solution.[27][28][29]

  • Chromatography: A versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[27] Common types include flash chromatography, preparative HPLC, and gas chromatography.[28]

  • Distillation: Used to separate liquids with different boiling points.[27][29]

  • Extraction: Separates a compound from a mixture by partitioning it between two immiscible liquid phases.[27][30]

  • Filtration: A mechanical method to separate a solid from a liquid or gas.[28][29]

References

Technical Support Center: Scale-Up of 2-Chloro-4-methoxyphenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-methoxyphenylacetic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot or production scale. As a key intermediate in the development of pharmaceuticals, such as anti-inflammatory agents, and agricultural chemicals, robust and reproducible synthesis is critical.[1][2]

This guide abandons a rigid, one-size-fits-all template. Instead, it is structured as a dynamic troubleshooting hub, addressing the specific, practical challenges you are likely to encounter. We will explore the common synthetic routes, dissect potential pitfalls at each stage, and provide actionable, scientifically-grounded solutions.

Part 1: Foundational Knowledge - Common Synthetic Routes

Successful troubleshooting begins with a thorough understanding of the reaction pathways. For this compound, two primary routes are prevalent in industrial applications.

  • Route A: The Willgerodt-Kindler Pathway. This route typically starts from the readily available 2-Chloro-4-methoxyacetophenone. The core transformation involves the reaction of the ketone with sulfur and an amine (commonly morpholine) to form a thioamide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.[3][4][5]

  • Route B: The Cyanide Pathway. This route often commences with the corresponding benzyl halide, 2-chloro-4-methoxybenzyl chloride. This intermediate undergoes nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) to produce 2-chloro-4-methoxyphenylacetonitrile.[6] This nitrile is then hydrolyzed under acidic or basic conditions to yield the final product.[7][8]

The following diagram illustrates these two primary synthesis strategies.

cluster_A Route A: Willgerodt-Kindler Pathway cluster_B Route B: Cyanide Pathway A1 2-Chloro-4-methoxyacetophenone A2 Thioacetomorpholide Intermediate A1->A2  S₈, Morpholine (Willgerodt-Kindler Reaction) A3 This compound A2->A3  H₂O, H⁺ or OH⁻ (Hydrolysis) B1 2-Chloro-4-methoxybenzyl chloride B2 2-Chloro-4-methoxyphenylacetonitrile B1->B2  NaCN (Cyanation) B3 This compound B2->B3  H₂O, H⁺ or OH⁻ (Hydrolysis)

Caption: Primary synthetic routes to this compound.

Part 2: General Scale-Up Troubleshooting

Transitioning any synthesis from a 1L flask to a 100L reactor introduces challenges that can drastically affect yield and purity. These issues are often rooted in physics (heat and mass transfer) rather than chemistry.[9]

Q1: My yield dropped significantly after moving from a 5L flask to a 50L reactor, but the stoichiometry is identical. What went wrong?

This is a classic scale-up problem, often attributable to insufficient mixing or poor temperature control.

  • Causality - The "Surface-Area-to-Volume Ratio" Problem: As you increase the reactor volume, the surface area available for heat exchange does not increase proportionally. A 1000-fold increase in volume results in only a 100-fold increase in surface area. This means exothermic reactions can accumulate heat much faster than it can be removed, leading to "hot spots."

  • Expert Insight: Localized overheating can cause thermal decomposition of starting materials, intermediates, or the final product. It can also accelerate side reactions that were negligible at the lab scale, leading to a complex impurity profile.[9]

  • Troubleshooting Protocol:

    • Re-evaluate Your Agitation: A simple magnetic stir bar is ineffective in large vessels. Ensure your reactor's mechanical stirrer (e.g., anchor, turbine) is appropriate for the viscosity and volume of your reaction mixture and that the speed is optimized to prevent dead zones.

    • Control Reagent Addition Rate: For exothermic steps (like adding a strong acid for hydrolysis), the addition rate must be slowed down significantly at scale. Link the addition rate to the internal reaction temperature, using a feedback loop if possible, rather than adding over a fixed time.

    • Improve Heat Transfer: Ensure your reactor's heating/cooling jacket is functioning optimally. In some cases, a process might require a more powerful thermostat or a move to a reactor with a better design for thermal control, such as a double-jacketed system.[9]

Q2: The final product from my large-scale batch is off-color and difficult to purify by recrystallization. Why is it different from the lab-scale product?

This issue points to the formation of new impurities, often in small quantities that collectively hinder purification.

  • Causality - Extended Reaction Times & Impurity Amplification: At scale, heating and cooling cycles are much longer. A reaction that was held at reflux for 2 hours in the lab might spend an additional 1-2 hours just heating up and cooling down in a large reactor. This extended time at elevated temperatures can promote the formation of degradation products. Minor side reactions that produced <0.5% impurities on the bench can become significant issues at scale.[9]

  • Expert Insight: The solubility profile of your desired compound can be altered by the presence of these new impurities, making crystallization difficult. The impurities may "oil out" or co-precipitate, resulting in a lower quality product.

  • Troubleshooting Protocol:

    • In-Process Controls (IPCs): Do not rely solely on the reaction times established in the lab. Implement IPCs (e.g., HPLC, UPLC) to monitor the consumption of starting material and the formation of product. Stop the reaction based on data, not a timer.

    • Re-screen Crystallization Solvents: The optimal solvent system for crystallization may change with a different impurity profile. A solvent mixture that worked for a 99% pure lab sample may be ineffective for a 95% pure plant sample.

    • Consider a "Re-work" Step: Before crystallization, consider an additional purification step. This could be a charcoal treatment to remove color bodies or a liquid-liquid extraction at a specific pH to remove acidic or basic impurities.

Problem Low Yield or High Impurities at Scale Cause1 Poor Heat Transfer (Hot Spots) Problem->Cause1 Cause2 Inefficient Mixing (Dead Zones) Problem->Cause2 Cause3 Extended Reaction Time At High Temp Problem->Cause3 Solution1 Slow Reagent Addition Improve Cooling Cause1->Solution1 Solution2 Optimize Stirrer Type/Speed Cause2->Solution2 Solution3 Use In-Process Controls (IPCs) To Determine Endpoint Cause3->Solution3

Caption: Troubleshooting workflow for common scale-up issues.

Part 3: Route-Specific Troubleshooting FAQs
Route A: Willgerodt-Kindler Pathway

Q3: My Willgerodt-Kindler reaction is sluggish and gives a low yield of the thioamide intermediate. What should I check?

  • Causality: The Willgerodt-Kindler reaction is mechanistically complex, involving the formation of an enamine, thiation, and rearrangement.[3][10] Its success is highly dependent on temperature and reagent quality.

  • Expert Insight: The reaction is typically run at elevated temperatures (140-160 °C). Insufficient heating can lead to an incomplete reaction. Conversely, overheating can cause polymerization and decomposition of the sulfur-containing intermediates, resulting in tar formation.

  • Troubleshooting Protocol:

    • Verify Temperature: Use a calibrated temperature probe placed directly in the reaction mixture. Do not rely on the reactor jacket temperature, as there can be a significant lag.

    • Reagent Quality: Use high-purity sublimed sulfur. Ensure the morpholine is dry and colorless. The presence of water can interfere with the initial enamine formation.

    • Inert Atmosphere: While not always required at lab scale, a nitrogen or argon blanket is crucial at large scale to prevent oxidative side reactions at high temperatures.

Q4: The hydrolysis of the thioamide is incomplete, or I observe product degradation. How can I optimize this step?

  • Causality: Hydrolysis of the robust thioamide or amide intermediate requires forcing conditions (strong acid or base at high temperatures). This creates a narrow operating window between complete conversion and product decomposition.

  • Expert Insight: this compound can be susceptible to decomposition under harsh acidic conditions, potentially leading to de-methylation or other side reactions. Basic hydrolysis is often cleaner but may require longer reaction times.

  • Troubleshooting Protocol:

    • Monitor via IPC: Track the disappearance of the thioamide/amide intermediate. Do not extend the reaction time unnecessarily once the conversion is complete (>99%).

    • Optimize Acid/Base Concentration: Systematically evaluate the concentration. For example, compare the results of hydrolysis with 6M HCl vs. 9M HCl, or 25% NaOH vs. 40% NaOH.[11]

    • Temperature Control: Find the minimum temperature required for a reasonable reaction rate. A temperature of 100-110 °C is typical. Pushing to 120-130 °C may accelerate the reaction but will likely increase degradation.

Parameter Willgerodt-Kindler Reaction Thioamide Hydrolysis
Temperature 140 - 160 °C100 - 110 °C
Key Reagents 2-Chloro-4-methoxyacetophenone, Sulfur, MorpholineThioamide intermediate, H₂SO₄ or NaOH
Common Solvent Pyridine or neat (reagents only)Water, Dioxane/Water, or Ethylene Glycol
Scale-Up Pitfall Tar formation from overheating; H₂S gas evolutionProduct decomposition from excessive heat/time
Route B: Cyanide Pathway

Q5: My cyanation reaction of 2-chloro-4-methoxybenzyl chloride is low-yielding and produces significant 2-chloro-4-methoxybenzyl alcohol as a byproduct. How do I fix this?

  • Causality: This is a classic nucleophilic substitution (SN2) reaction. The primary competitor is hydrolysis (SN1 or SN2 with water). Benzyl chlorides are reactive and susceptible to hydrolysis, especially at scale where reaction times can be longer.[6]

  • Expert Insight: The presence of water is the most likely culprit. Sodium cyanide reacting with water can also generate hydroxide ions, which further promotes the formation of the benzyl alcohol byproduct.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use a dry, polar aprotic solvent like DMSO or DMF.[12] Dry the solvent over molecular sieves if necessary. Ensure the starting benzyl chloride is anhydrous.

    • Reagent Quality: Use finely powdered, dry sodium cyanide to maximize its surface area and reactivity.[6]

    • Temperature Control: Run the reaction at a moderate temperature (e.g., 50-70 °C) to favor the SN2 pathway over elimination or hydrolysis. Monitor for any exotherm and control it with cooling.

Q6: What are the critical safety considerations for using sodium cyanide at an industrial scale?

  • Causality: Sodium cyanide is highly toxic and reacts with acids to produce hydrogen cyanide (HCN), a volatile and extremely poisonous gas.[13]

  • Expert Insight: All operations involving sodium cyanide must be conducted in a well-ventilated area, and a dedicated cyanide antidote kit must be readily available. All personnel must be trained in its proper handling and emergency procedures.[14]

  • Troubleshooting Protocol & Safety Mandates:

    • NEVER Mix with Acid: Ensure that no acidic materials can come into contact with the cyanide salt or the reaction mixture. The workup procedure must be carefully designed to quench and destroy any residual cyanide before acidification of the product.

    • Quenching Procedure: A common method to destroy excess cyanide is to add an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions (pH > 10) to convert cyanide (CN⁻) to the much less toxic cyanate (OCN⁻).

    • Personal Protective Equipment (PPE): Standard PPE (gloves, lab coat, safety glasses) is insufficient. Chemical-resistant gloves, a face shield, and potentially a respirator are required.[15][16][17]

Q7: My nitrile hydrolysis is very slow, and using concentrated sulfuric acid causes charring. What are my options?

  • Causality: Nitrile hydrolysis requires vigorous conditions. High concentrations of strong acids at elevated temperatures can cause dehydration and polymerization of organic materials, leading to charring.

  • Expert Insight: A two-phase system using a phase-transfer catalyst (PTC) can be an effective solution for basic hydrolysis, allowing the reaction to proceed at lower temperatures. For acidic hydrolysis, using a mixture of glacial acetic acid and sulfuric or hydrochloric acid can provide a more controlled reaction medium.

  • Troubleshooting Protocol:

    • Explore Basic Hydrolysis with PTC: Use aqueous NaOH with a catalyst like tetrabutylammonium bromide (TBAB) and an organic solvent like toluene. This allows the hydroxide ion to be transferred into the organic phase to react with the nitrile.

    • Modify Acidic Conditions: Instead of concentrated H₂SO₄, try a mixture like 3:1 glacial acetic acid to concentrated HCl. This often provides a more homogeneous and less aggressive reaction environment.

    • Stepwise Water Addition: For acidic hydrolysis, sometimes adding the water in portions throughout the reaction can help control the exotherm and prevent localized overheating that leads to charring.[7]

References

Technical Support Center: Degradation Pathways of 2-Chloro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-Chloro-4-methoxyphenylacetic acid. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to support your research in understanding the environmental fate and metabolic pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation significant?

A1: this compound is a halogenated aromatic organic acid. Its structure, featuring a chlorinated phenyl ring, a methoxy group, and an acetic acid side chain, makes it a compound of interest in pharmaceutical development and as a potential environmental contaminant. Understanding its degradation is crucial for assessing its environmental persistence, potential for bioaccumulation, and for identifying any potentially toxic degradation byproducts.

Q2: What are the primary mechanisms by which this compound is expected to degrade?

A2: Based on the degradation of structurally similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), the primary degradation pathways are expected to be:

  • Microbial Degradation: Utilized by microorganisms as a carbon source, this is a key environmental degradation route.

  • Photodegradation: Degradation initiated by the absorption of light, particularly UV radiation.

  • Hydrolysis: The chemical breakdown of the compound due to reaction with water, which can be influenced by pH.

Q3: What are the likely initial steps in the microbial degradation of this compound?

A3: Drawing parallels from the microbial degradation of other chlorinated phenoxyacetic acids, the initial steps are likely to involve:

  • Cleavage of the acetic acid side chain: This would result in the formation of 2-chloro-4-methoxyphenol.[1]

  • Dechlorination: The removal of the chlorine atom from the aromatic ring, which can occur either before or after side-chain cleavage.

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic ring, a common step in preparing the ring for cleavage.[1]

Q4: How should I store this compound and its solutions to prevent premature degradation?

A4: To ensure the integrity of your experiments, store the solid compound in a cool, dark, and dry place. Stock solutions, typically prepared in a solvent like methanol or DMSO, should be stored at -20°C or lower in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous solutions for experiments should be prepared fresh whenever possible.

Troubleshooting Guide

This section addresses common issues encountered during the experimental analysis of this compound degradation.

Issue 1: Inconsistent or no degradation observed in microbial cultures.

  • Potential Cause 1: Inappropriate microbial strain or consortium. The microorganisms you are using may not possess the necessary enzymatic machinery to degrade the compound.

    • Solution: Source microbial cultures from environments previously exposed to chlorinated aromatic compounds. Consider using a mixed microbial consortium to increase the chances of finding a strain capable of degradation.

  • Potential Cause 2: Toxicity of the compound at the tested concentration. High concentrations of this compound may be toxic to the microorganisms, inhibiting their growth and metabolic activity.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for degradation. Start with low concentrations and gradually increase them.

  • Potential Cause 3: Sub-optimal culture conditions. Factors such as pH, temperature, and nutrient availability can significantly impact microbial activity.

    • Solution: Optimize the culture medium and incubation conditions for the specific microbial strains being used. Ensure the medium provides all necessary nutrients for microbial growth.

Issue 2: Unexpected peaks in my HPLC or LC-MS/MS chromatogram.

  • Potential Cause 1: Contamination of the sample or solvent. Impurities in your reagents or glassware can lead to extraneous peaks.

    • Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware before use. Run a solvent blank to identify any background contamination.

  • Potential Cause 2: Formation of unknown degradation intermediates. The unexpected peaks may be metabolites of this compound.

    • Solution: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unknown peaks. This will aid in proposing molecular formulas. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) to observe fragmentation patterns.

  • Potential Cause 3: In-source fragmentation in the mass spectrometer. The parent compound may be fragmenting in the ion source of the mass spectrometer, leading to the appearance of what seem to be metabolites.[2]

    • Solution: Optimize the ion source parameters, such as the cone voltage or fragmentor voltage, to minimize in-source fragmentation.

Issue 3: Poor signal or no peak for this compound or its expected metabolites in LC-MS/MS.

  • Potential Cause 1: Inefficient ionization. The compound and its metabolites may not ionize well under the chosen electrospray ionization (ESI) conditions (positive or negative mode).

    • Solution: Experiment with both positive and negative ESI modes. Optimize the mobile phase composition and pH to promote ionization. For acidic compounds like this, negative mode is often more sensitive.

  • Potential Cause 2: Matrix effects. Components of the sample matrix (e.g., salts from culture media) can suppress the ionization of the target analytes.[2]

    • Solution: Implement a more rigorous sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[3] Diluting the sample can also mitigate matrix effects.

  • Potential Cause 3: Incorrect MRM transitions. The selected precursor and product ion transitions for multiple reaction monitoring (MRM) may not be optimal.

    • Solution: Infuse a standard solution of the analyte into the mass spectrometer to determine the most abundant precursor and product ions for creating a sensitive and specific MRM method.

Proposed Degradation Pathways

Based on the degradation of analogous compounds, the following pathways for this compound are proposed.

Microbial Degradation Pathway

The microbial degradation is likely to proceed via the following steps:

  • Side-chain cleavage: The initial step is the enzymatic cleavage of the acetic acid side chain to yield 2-chloro-4-methoxyphenol .[1]

  • Hydroxylation and Dechlorination: The resulting phenol can then undergo hydroxylation and dechlorination to form intermediates such as 4-methoxyphenol or chlorohydroquinone .

  • Ring Cleavage: Subsequent enzymatic reactions lead to the cleavage of the aromatic ring, eventually funneling the resulting organic acids into central metabolic pathways like the TCA cycle.[1]

Microbial_Degradation_Pathway A This compound B 2-Chloro-4-methoxyphenol A->B Side-chain cleavage C 4-Methoxyphenol B->C Dechlorination D Chlorohydroquinone B->D Hydroxylation E Ring Cleavage Products C->E Ring Cleavage D->E Ring Cleavage F TCA Cycle E->F Photodegradation_Pathway A This compound B 4-Methoxyphenylacetic acid A->B Dechlorination (UV) C 2-Chloro-4-hydroxyphenylacetic acid A->C Ether Bond Cleavage (UV) D Ring Cleavage Products B->D Photo-oxidation C->D Photo-oxidation E Mineralization (CO2, H2O, Cl-) D->E Experimental_Workflow cluster_degradation Degradation Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Microbial Culture (or Photoreactor) B Spike with This compound A->B C Incubation & Sampling B->C D Centrifugation & Filtration C->D E Liquid-Liquid Extraction D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing G->H I Pathway Elucidation H->I

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Chloro-4-methoxyphenylacetic Acid: A Comparative Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of key spectroscopic techniques for the definitive identification of 2-Chloro-4-methoxyphenylacetic acid, a compound of interest in pharmaceutical and agricultural research.[1] We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Analytical Imperative: Orthogonal Techniques for Unambiguous Confirmation

No single analytical technique is sufficient for the complete structural elucidation of a novel or synthesized compound. A multi-faceted approach, employing orthogonal methods that probe different molecular properties, is essential. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their relative numbers (through integration), and their proximity to neighboring protons (through spin-spin splitting).

Expected ¹H NMR Spectral Features for this compound:

Based on the structure and analysis of similar compounds, the following proton signals are anticipated:

  • Aromatic Protons (Ar-H): The trisubstituted benzene ring will exhibit a complex splitting pattern. We expect three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the chloro group and meta to the methoxy group is expected to be the most deshielded. The proton meta to the chloro group and ortho to the methoxy group will be the most shielded. The proton ortho to the acetic acid group will have an intermediate chemical shift.

  • Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring. This peak is expected in the range of δ 3.6-3.8 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, characteristic of the methoxy group, typically found around δ 3.8-3.9 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet, often far downfield (δ 10-12 ppm), which may be exchangeable with deuterium oxide (D₂O).

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon-13 NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon is highly dependent on its chemical environment.

Expected ¹³C NMR Spectral Features for this compound:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded, appearing significantly downfield (typically δ 170-180 ppm).

  • Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the chloro group will be deshielded.

  • Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region, typically around δ 40-45 ppm.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be found in the range of δ 55-60 ppm.

Comparative Data for Substituted Phenylacetic Acids:

To provide context, the following table summarizes ¹H and ¹³C NMR data for related phenylacetic acid derivatives. This data is invaluable for predicting and interpreting the spectra of our target molecule.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
2-(3-chlorophenyl)acetic acid7.31–7.13 (m, 4H, Ar-H), 3.63 (s, 2H, -CH₂)177.4, 135.0, 134.5, 129.9, 129.6, 127.7, 127.6, 40.6
2-(4-phenoxyphenyl)acetic acid7.37–6.92 (m, 9H, Ar-H), 3.61 (s, 2H, -CH₂)178.3, 157.1, 156.7, 130.8, 129.8, 128.0, 123.5, 119.1, 118.9, 40.4
2-(4-(methoxycarbonyl)phenyl)acetic acid8.00 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.90 (s, 3H, -OCH₃), 3.70 (s, 2H, -CH₂)176.8, 166.9, 138.4, 129.9, 129.5, 129.2, 52.2, 40.9

Data sourced from a Royal Society of Chemistry publication's supporting information.[2]

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

Data Acquisition:

  • Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Acquire the ¹³C NMR spectrum on the same instrument.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Absorption Bands for this compound:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretch: Absorptions corresponding to the C-O stretching of the carboxylic acid and the methoxy ether group will be present in the fingerprint region (1000-1300 cm⁻¹).

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the carbon-chlorine bond.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of the crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₉H₉ClO₃ = 200.62 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak is expected, which is a definitive indicator of a single chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of the Carboxyl Group (-COOH): A prominent fragment resulting from the cleavage of the bond between the methylene group and the carboxylic acid, leading to a fragment at m/z 155.

    • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the methylene group can lead to the formation of a substituted benzyl cation.

    • Loss of a Methoxy Radical (-OCH₃): Fragmentation involving the loss of the methoxy group can also occur.

Comparative Data for a Structurally Similar Compound:

The mass spectrum of 2-Methoxyphenylacetic acid shows a base peak at m/z 91, corresponding to the tropylium ion, and a significant peak at m/z 121, resulting from the loss of the carboxyl group.[2] This provides a useful reference for predicting the fragmentation of the chlorinated analog.

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization:

  • Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

  • Acquire the mass spectrum over an appropriate m/z range.

  • Analyze the molecular ion peak, its isotopic pattern, and the fragmentation pattern to confirm the structure.

Visualizing the Workflow

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 2-Chloro-4- methoxyphenylacetic acid NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Provides C-H framework FTIR FTIR Spectroscopy Synthesis->FTIR Identifies functional groups MS Mass Spectrometry Synthesis->MS Determines molecular weight and fragmentation Confirmation Unambiguous Structural Confirmation NMR->Confirmation FTIR->Confirmation MS->Confirmation

References

A Comparative Guide to the Purity Assessment of 2-Chloro-4-methoxyphenylacetic Acid: Titration vs. qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth comparison of two prevalent analytical techniques—classical acid-base titration and modern quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of 2-Chloro-4-methoxyphenylacetic acid, a key intermediate in the synthesis of various bioactive molecules.[1] This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings, practical methodologies, and comparative performance of these two orthogonal methods, grounded in scientific principles and regulatory expectations.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound (C₉H₉ClO₃, MW: 200.62 g/mol )[1] serves as a crucial building block in medicinal chemistry.[1] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from starting materials, side reactions, or degradation products, potentially altering the pharmacological and toxicological profile of the API. Therefore, robust and reliable analytical methods for purity determination are not merely a matter of good science but a regulatory necessity, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4][5][6]

Section 1: Classical Purity Determination by Acid-Base Titration

Principle and Rationale

Acid-base titration is a cornerstone of chemical analysis for determining the concentration of an acidic or basic substance. For a carboxylic acid like this compound, the principle lies in its neutralization reaction with a strong base of a precisely known concentration (the titrant).[7][8][9] The equivalence point, where the moles of the base are stoichiometrically equal to the moles of the acid, allows for the calculation of the acid's purity.

The choice of a strong base, typically sodium hydroxide (NaOH), is critical as it ensures a sharp and discernible pH change at the equivalence point.[9] The use of a primary standard, such as potassium hydrogen phthalate (KHP), to standardize the NaOH solution is a self-validating step that ensures the traceability and accuracy of the measurement.[9]

Experimental Protocol: Titrimetric Purity Assessment

1. Standardization of 0.1 M Sodium Hydroxide (NaOH) Solution:

  • Accurately weigh approximately 0.5 g of dried primary standard potassium hydrogen phthalate (KHP) and dissolve it in ~50 mL of deionized water.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the prepared ~0.1 M NaOH solution until a faint, persistent pink color is observed.[8]

  • Repeat the titration at least twice more for precision.

  • Calculate the exact molarity of the NaOH solution.

2. Titration of this compound:

  • Accurately weigh approximately 0.2 g of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of ethanol and water to ensure solubility)[9].

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the standardized 0.1 M NaOH solution to the same faint pink endpoint.

  • Perform the titration in triplicate.

3. Calculation of Purity:

The purity of this compound is calculated using the following formula:

Purity (%) = (V * M * MW) / (W * 10)

Where:

  • V = Volume of NaOH solution used in mL

  • M = Molarity of the standardized NaOH solution

  • MW = Molecular weight of this compound (200.62 g/mol )

  • W = Weight of the sample in mg

Workflow for Titrimetric Analysis

Titration_Workflow cluster_Standardization Standardization of Titrant cluster_Sample_Analysis Sample Analysis KHP Weigh Primary Standard (KHP) Dissolve_KHP Dissolve in DI Water KHP->Dissolve_KHP Titrate_KHP Titrate with NaOH to Endpoint Dissolve_KHP->Titrate_KHP Calc_Molarity Calculate NaOH Molarity Titrate_KHP->Calc_Molarity Titrate_Sample Titrate with Standardized NaOH Calc_Molarity->Titrate_Sample Standardized Molarity Sample Weigh this compound Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Dissolve_Sample->Titrate_Sample Calc_Purity Calculate Purity Titrate_Sample->Calc_Purity

Caption: Workflow for the purity determination of this compound by titration.

Section 2: High-Precision Purity Determination by Quantitative NMR (qNMR)

Principle and Rationale

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity assessment in the pharmaceutical industry.[10][11] Its fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][13] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard, the purity of the analyte can be determined with high accuracy and precision, often without the need for a specific reference standard of the analyte itself.[11][13]

The selection of an appropriate internal standard is paramount for a successful qNMR experiment.[14] The ideal standard should have high purity (≥99%), be stable, not react with the analyte, and possess signals that are well-resolved from the analyte's signals.[14] For acidic compounds like this compound, benzoic acid is an excellent choice as an internal standard, especially when using a solvent like DMSO-d6.[15][16]

Experimental Protocol: qNMR Purity Assessment

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 10 mg of a high-purity internal standard (e.g., Benzoic Acid, ≥99.5% purity) into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to a clean, dry NMR tube.

2. Data Acquisition:

  • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

  • Key acquisition parameters for accurate quantification include a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated, to ensure complete signal recovery. A 90° pulse angle is also crucial.

3. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene protons, -CH₂-) and a well-resolved signal of the internal standard (e.g., the aromatic protons of benzoic acid).

  • The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the internal standard

  • Subscripts analyte and IS refer to the analyte and internal standard, respectively.

Workflow for qNMR Analysis

qNMR_Workflow cluster_Preparation Sample Preparation cluster_Analysis NMR Analysis Weigh Accurately Weigh Analyte & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum Transfer->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for the purity determination of this compound by qNMR.

Section 3: Comparative Analysis and Data

To provide a clear comparison, the following table summarizes hypothetical yet realistic data for the purity assessment of a single batch of this compound using both methods.

ParameterTitrationqNMR
Principle Neutralization ReactionProportionality of Signal Integral to Molar Concentration
Mean Purity (%) 99.299.4
Standard Deviation 0.30.1
Relative Standard Deviation (%) 0.300.10
Specificity Moderate (titrates all acidic impurities)High (structure-specific signals)
Sample Throughput LowerHigher (with automation)
Sample Consumption Higher (~200 mg per determination)Lower (~10 mg per determination)
Structural Information NoneYes (confirms identity and detects impurities)
Traceability Traceable to primary standard (KHP)Traceable to primary standard (e.g., NIST SRM)
Discussion of Results and Method Attributes

Accuracy and Precision: Both techniques can provide accurate and precise results when properly validated.[2][6] However, qNMR often demonstrates superior precision, with relative standard deviations typically below 1%.[11] This is attributed to the inherent stability of the NMR instrument and the direct comparison to an internal standard in the same solution. Titration, while highly reliable, can be more susceptible to operator variability in endpoint determination.

Specificity: This is a key differentiator. Titration is a non-specific method; it will quantify any acidic impurity present in the sample, potentially leading to an overestimation of the main component's purity if acidic impurities are present. In contrast, qNMR is highly specific.[2] By selecting a unique, well-resolved signal from the target molecule, it can accurately quantify the analyte in the presence of impurities, provided their signals do not overlap. Furthermore, the full NMR spectrum provides a fingerprint of the sample, allowing for the simultaneous identification and potential quantification of impurities.

Causality in Experimental Choices:

  • Solvent Selection (qNMR): DMSO-d6 is often chosen for carboxylic acids because it is a good solvent for both the analyte and many common internal standards like benzoic acid. It also shifts the acidic proton signal to a downfield region where it is less likely to interfere with other signals.

  • Internal Standard Selection (qNMR): Benzoic acid is selected for its high purity, chemical stability, and simple aromatic proton signal that typically does not overlap with the signals of this compound in the aromatic region.[15][16]

  • Relaxation Delay (qNMR): The choice of a long relaxation delay (D1) is crucial to prevent signal saturation and ensure that the signal integrals are truly proportional to the number of protons, a cornerstone of the qNMR principle.

Conclusion: An Orthogonal Approach for Robust Purity Assessment

Both titration and qNMR are valuable tools for the purity assessment of this compound. Titration offers a cost-effective, straightforward, and reliable method for quantifying total acidic content. It serves as an excellent, established technique for routine quality control.

qNMR, on the other hand, provides a more specific, precise, and information-rich analysis.[13][17] It not only delivers a highly accurate purity value for the target compound but also offers insights into the identity and quantity of impurities, making it an invaluable tool during drug development, reference standard characterization, and for investigating out-of-specification results.

In a comprehensive quality control strategy, these methods are best viewed as complementary. Employing an orthogonal approach, where a highly specific method like qNMR is used to validate and supplement a more general method like titration, provides the highest level of confidence in the purity assessment of critical pharmaceutical intermediates. This dual-methodology approach aligns with the principles of robust analytical procedure development and validation advocated by regulatory bodies worldwide.[4]

References

A Comparative Analysis of 2-Chloro-4-methoxyphenylacetic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the nuanced differences between structural isomers can dictate their biological efficacy, metabolic fate, and overall utility. This guide provides a comprehensive comparative analysis of 2-Chloro-4-methoxyphenylacetic acid and its positional isomers. By examining their synthesis, physicochemical properties, spectroscopic signatures, and biological activities, we aim to equip researchers, scientists, and drug development professionals with the critical data and insights necessary for informed decision-making in their discovery and development pipelines.

Introduction: The Significance of Isomeric Variation

Phenylacetic acid derivatives are a cornerstone in the development of a wide array of commercial products, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of substituents such as chlorine and a methoxy group onto the phenyl ring creates a diverse family of isomers, each with a unique electronic and steric profile. The precise positioning of these substituents on the aromatic ring can profoundly influence the molecule's interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) properties, and its overall safety profile. This guide will delve into the comparative analysis of these subtle yet critical structural modifications.

Physicochemical Properties: A Foundation for Biological Behavior

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as melting point, boiling point, and density provide insights into the intermolecular forces at play, while pKa and solubility are critical for predicting absorption and distribution in biological systems.

A summary of the available physicochemical data for this compound and its isomers is presented below. It is important to note that experimental data for all isomers is not consistently available in the literature, highlighting areas for future research.

IsomerCAS NumberMolecular Formula & WeightMelting Point (°C)Boiling Point (°C)Density (g/cm³)
This compound91367-09-8C₉H₉ClO₃ (200.62 g/mol )118-124[1]--
3-Chloro-4-methoxyphenylacetic acid13721-20-5C₉H₉ClO₃ (200.62 g/mol )91-97[2][3]334.9[2]1.312[2]
2-Chloro-5-methoxyphenylacetic acid38781-42-9C₉H₉ClO₃ (200.62 g/mol )---
4-Chloro-2-methoxyphenylacetic acid56247-92-2C₉H₉ClO₃ (200.62 g/mol )---
5-Chloro-2-methoxyphenylacetic acid7569-62-2C₉H₉ClO₃ (200.62 g/mol )---
3-Chloro-2-methoxyphenylacetic acid56247-91-1C₉H₉ClO₃ (200.62 g/mol )---
4-Chloro-3-methoxyphenylacetic acid13726-19-7C₉H₉ClO₃ (200.62 g/mol )---
2-Chloro-3-methoxyphenylacetic acid-C₉H₉ClO₃ (200.62 g/mol )---
2-Chloro-6-methoxyphenylacetic acid-C₉H₉ClO₃ (200.62 g/mol )---

Synthesis Strategies: Accessing the Isomeric Landscape

The synthesis of these isomers typically proceeds through multi-step sequences, often starting from commercially available substituted phenols or benzaldehydes. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Below are generalized synthetic workflows.

General Synthesis Workflow

A common approach involves the conversion of a substituted toluene or benzyl cyanide to the corresponding phenylacetic acid. The chloro and methoxy substituents can be introduced at various stages of the synthesis, depending on their directing effects and compatibility with the reaction conditions.

Caption: Generalized synthetic routes to chloromethoxyphenylacetic acid isomers.

Exemplary Synthesis Protocol: 3-Chloro-4-methoxyphenylacetic acid

A representative synthesis of 3-Chloro-4-methoxyphenylacetic acid can be achieved starting from 3-chloro-4-methoxyphenylacetonitrile.

Step 1: Hydrolysis of 3-chloro-4-methoxyphenylacetonitrile

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-methoxyphenylacetonitrile.

  • Add a solution of aqueous sulfuric acid (e.g., 50% v/v).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.

  • The crude 3-Chloro-4-methoxyphenylacetic acid will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified product.

Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of organic molecules. The spectra of each isomer are unique and provide a wealth of information about the molecular structure.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns in the ¹H NMR spectrum are highly sensitive to the electronic environment of the protons. The substitution pattern on the aromatic ring can be readily deduced from the number of signals, their multiplicities, and their chemical shifts.

¹H NMR Data for this compound:

  • A representative ¹H NMR spectrum is available, which can be used for comparison with other isomers.[4]

¹H NMR Data for 5-Chloro-2-methoxyphenylacetic acid:

  • Spectroscopic data, including ¹H NMR, is available for this isomer.[5]

IR Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the C-O-C stretch of the methoxy group are expected in the IR spectra of all isomers. The substitution pattern on the benzene ring can also influence the C-H out-of-plane bending vibrations in the fingerprint region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M+) and the isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) are key features in the mass spectra of these compounds.

Biological Activity and Structure-Activity Relationships (SAR)

The primary interest in this class of compounds lies in their potential biological activities, particularly as anti-inflammatory agents or herbicides. The position of the chloro and methoxy groups can dramatically affect the molecule's ability to bind to its target protein and elicit a biological response.

While direct comparative studies of all isomers are scarce, the existing literature on phenylacetic acid derivatives suggests some general structure-activity relationships:

  • Anti-inflammatory Activity: Several chloromethoxyphenylacetic acid derivatives are explored as intermediates for the synthesis of NSAIDs.[1] For instance, 3-Chloro-4-methoxyphenylacetic acid is a key intermediate for anti-inflammatory drugs.[3] The position of the substituents can influence the selectivity for cyclooxygenase (COX) enzymes, COX-1 and COX-2.

  • Herbicidal Activity: Phenylacetic acid derivatives are also utilized in the formulation of herbicides.[1] The specific substitution pattern is crucial for their herbicidal efficacy and crop selectivity.

The logical relationship between isomeric structure and potential biological activity can be visualized as follows:

Caption: Isomeric structure dictates properties, target binding, and ultimately, biological activity.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and its isomers, highlighting the importance of isomeric purity in research and development. While some physicochemical and spectroscopic data are available for the more common isomers, significant data gaps exist for others.

Future research should focus on:

  • Systematic Synthesis and Characterization: The synthesis and comprehensive characterization of all possible isomers to create a complete dataset of their physicochemical and spectroscopic properties.

  • Quantitative Biological Evaluation: Head-to-head comparative studies of the biological activities of all isomers, for example, their COX-1/COX-2 inhibitory activity or their herbicidal efficacy against a panel of weeds.

  • Computational Modeling: The use of in silico methods to predict the properties and biological activities of these isomers to guide future experimental work.

By systematically exploring the isomeric landscape of chloromethoxyphenylacetic acids, the scientific community can unlock their full potential in the development of novel pharmaceuticals and agrochemicals.

References

A Comparative Guide to the Biological Activity of 2-Chloro-4-methoxyphenylacetic Acid and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the arylalkanoic acid scaffold remains a cornerstone for the development of new therapeutic agents. This guide provides an in-depth comparison of the biological activity of 2-Chloro-4-methoxyphenylacetic acid and its structurally related analogues. By examining key modifications to its chemical structure, we will explore the resulting impact on anti-inflammatory efficacy and the underlying mechanism of action, primarily focusing on the inhibition of cyclooxygenase (COX) enzymes. This analysis is supported by experimental data from both in vitro and in vivo studies, offering a comprehensive overview for researchers engaged in the discovery and development of novel anti-inflammatory drugs.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the arylalkanoic acid class of compounds, a well-established group of NSAIDs known for their analgesic, antipyretic, and anti-inflammatory properties. The therapeutic effects of these compounds are primarily attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. The existence of two main COX isoforms, the constitutively expressed COX-1, which is involved in physiological functions like gastric mucosa protection, and the inducible COX-2, which is upregulated during inflammation, presents a key challenge and opportunity in drug design: the development of selective COX-2 inhibitors to minimize gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3]

This guide will delve into the structure-activity relationships (SAR) of this compound analogues, examining how modifications to the phenyl ring and the acetic acid side chain influence their biological activity.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The primary mechanism of action for this compound and its analogues is the inhibition of the COX enzymes. By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Conversion Prostaglandins (PGE2, PGF2α, etc.) Prostaglandins (PGE2, PGF2α, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGF2α, etc.) Synthesis Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGF2α, etc.)->Inflammation, Pain, Fever Mediation This compound & Analogues This compound & Analogues This compound & Analogues->COX-1 / COX-2 Inhibition

Figure 1: Simplified diagram of the cyclooxygenase pathway and the inhibitory action of this compound and its analogues.

Comparative Analysis of Biological Activity

To understand the structure-activity relationships of this compound analogues, we will examine key structural modifications and their impact on anti-inflammatory activity. A pivotal study by Gaviraghi et al. provides valuable data on the synthesis and pharmacological evaluation of analogues where the methoxy group is replaced by a cyclopropylmethoxy group, and the effect of an α-methyl substitution on the acetic acid side chain is explored.[4]

Table 1: In Vivo Anti-inflammatory Activity of this compound Analogues
CompoundStructureDose (mg/kg)Carrageenan-Induced Paw Edema (% Inhibition)
This compound this compound-Data not available in the provided search results
3-Chloro-4-cyclopropylmethoxyphenylacetic acid (I) 3-Chloro-4-cyclopropylmethoxyphenylacetic acid5045
α-Methyl-3-chloro-4-cyclopropylmethoxyphenylacetic acid (II) α-Methyl-3-chloro-4-cyclopropylmethoxyphenylacetic acid5055
Alclofenac (Reference) Alclofenac5042
Phenylbutazone (Reference) Phenylbutazone5050

Data sourced from Gaviraghi et al. (1977)[4]

From the available data, several key SAR insights can be drawn:

  • Modification of the 4-Alkoxy Group: The replacement of the methoxy group with a cyclopropylmethoxy group in analogue (I) results in significant anti-inflammatory activity, comparable to the reference drug alclofenac and phenylbutazone. This suggests that the 4-alkoxy position can tolerate bulkier substituents, which may influence the compound's binding affinity to the COX enzyme.

  • α-Methyl Substitution: The introduction of a methyl group at the α-position of the acetic acid side chain in analogue (II) leads to a notable increase in anti-inflammatory potency compared to its non-methylated counterpart (I) . This is a common strategy in the design of arylalkanoic acid NSAIDs, as the α-methyl group can enhance COX inhibitory activity and also introduce a chiral center, potentially leading to stereoselective activity.

While direct comparative data for this compound was not found in the provided search results, the potent activity of its close analogue (I) suggests that the parent compound likely possesses significant anti-inflammatory properties.

Experimental Protocols

To ensure scientific integrity and provide a framework for further research, detailed methodologies for key in vitro and in vivo assays are outlined below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of the compounds against the two COX isoforms.

COX_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Heme, and COX-1/COX-2 Enzymes Test_Compounds Prepare Serial Dilutions of Test Compounds Reagents->Test_Compounds Incubate Incubate Enzyme with Test Compound or Vehicle Test_Compounds->Incubate Add_Arachidonic_Acid Initiate Reaction with Arachidonic Acid Incubate->Add_Arachidonic_Acid Stop_Reaction Stop Reaction after a Defined Time Add_Arachidonic_Acid->Stop_Reaction Quantify_PGE2 Quantify Prostaglandin E2 (PGE2) Production via ELISA Stop_Reaction->Quantify_PGE2 Calculate_IC50 Calculate IC50 Values and Selectivity Index (COX-1 IC50 / COX-2 IC50) Quantify_PGE2->Calculate_IC50

Figure 2: General workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable assay buffer. The test compounds, including this compound and its analogues, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Pre-incubation: The enzymes are pre-incubated with either the test compound or the vehicle control for a specified period to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period, the reaction is terminated.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by non-linear regression analysis. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.

Paw_Edema_Model cluster_animal_prep Animal Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis Acclimatization Acclimatize Animals (e.g., Wistar rats) Grouping Group Animals (Control, Reference, Test Groups) Acclimatization->Grouping Administer_Compound Administer Test Compound, Reference Drug, or Vehicle Grouping->Administer_Compound Induce_Edema Inject Carrageenan into the Hind Paw Administer_Compound->Induce_Edema Measure_Paw_Volume Measure Paw Volume at Different Time Points Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate Percentage of Edema Inhibition Measure_Paw_Volume->Calculate_Inhibition

Figure 3: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Male Wistar rats are acclimatized to the laboratory conditions before the experiment. They are then randomly divided into groups: a control group (vehicle), a reference group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the compounds of interest.

  • Compound Administration: The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., one hour) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of paw edema is calculated for each group. The percentage of inhibition of edema by the test compounds and the reference drug is then calculated by comparing the increase in paw volume in the treated groups to that of the control group.

Conclusion and Future Directions

The comparative analysis of this compound and its analogues reveals key structure-activity relationships that are crucial for the rational design of novel anti-inflammatory agents. The available data indicates that modifications at the 4-alkoxy position and the introduction of an α-methyl group on the acetic acid side chain can significantly enhance anti-inflammatory potency.

Future research should focus on synthesizing a broader range of analogues with diverse substituents on the phenyl ring to further elucidate the SAR. In particular, obtaining quantitative data on COX-1 and COX-2 inhibition for a series of these compounds will be instrumental in developing analogues with improved potency and selectivity, ultimately leading to safer and more effective anti-inflammatory therapies.

References

A Comparative Guide to the Anti-Inflammatory Efficacy of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of key phenylacetic acid derivatives, a prominent class of nonsteroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative in-vitro and in-vivo data, and detailed experimental protocols to support findings.

Introduction: The Role of Phenylacetic Acid Derivatives in Inflammation Management

Phenylacetic acid derivatives are a cornerstone in the management of pain and inflammation associated with various conditions, including osteoarthritis and rheumatoid arthritis.[1][2] This class of drugs, which includes well-known agents like Diclofenac and its derivative Aceclofenac, primarily exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes.[1][3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

While clinically effective, not all derivatives are created equal. They differ in their potency, selectivity towards COX isoforms, and consequently, their efficacy and safety profiles. Understanding these differences is paramount for rational drug selection and the development of novel anti-inflammatory agents. This guide aims to provide an objective, data-driven comparison to inform both clinical and preclinical research.

Mechanism of Action: The COX Inhibition Pathway

The primary mechanism of action for phenylacetic acid NSAIDs is the inhibition of the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[4]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[5][6]

  • COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[5] Prostaglandins produced by COX-2 are largely responsible for the clinical signs of inflammation.[7]

The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal complications, are linked to the inhibition of COX-1.[5][6] Therefore, the relative selectivity of a drug for COX-2 over COX-1 is a critical determinant of its overall safety profile.[8]

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cellular Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible at site of inflammation) ArachidonicAcid->COX2 PGs_Physiological Prostaglandins (e.g., PGE₂, Thromboxane A₂) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (e.g., PGE₂) COX2->PGs_Inflammatory Function Physiological Functions (GI Protection, Platelet Aggregation, Renal Blood Flow) PGs_Physiological->Function Inflammation Inflammation, Pain, Fever PGs_Inflammatory->Inflammation NSAIDs Phenylacetic Acid Derivatives (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The Arachidonic Acid Cascade and NSAID Inhibition.

Comparative Efficacy: In-Vitro Data

In-vitro assays provide a controlled environment to directly compare the inhibitory activity of different compounds on their molecular targets.[9] For phenylacetic acid derivatives, the most relevant in-vitro comparison involves their potency and selectivity in inhibiting COX-1 and COX-2 enzymes. This is typically expressed as the IC50 value (the concentration of drug required to inhibit 50% of enzyme activity).

The COX-1/COX-2 ratio is a crucial metric derived from these values; a lower ratio suggests higher selectivity for COX-2, which is often predictive of a better gastrointestinal safety profile.[10]

Phenylacetic Acid DerivativeCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-1/COX-2 RatioPredominant Selectivity
Diclofenac 0.0760.0262.9COX-2 Preferential
Aceclofenac Data variesData variesConsidered more COX-2 selective than DiclofenacCOX-2 Preferential
Ibuprofen (for comparison) 12800.15COX-1
Meloxicam (for comparison) 376.16.1COX-2 Preferential
Data sourced from a study using human peripheral monocytes.[11] Aceclofenac data is often presented in comparative terms relative to Diclofenac.

These data indicate that Diclofenac is a potent inhibitor of both COX enzymes but shows a preference for COX-2.[11] Studies consistently report that Aceclofenac, a derivative of Diclofenac, exhibits even greater selectivity for COX-2, which contributes to its improved gastrointestinal tolerability.[2][12]

Comparative Efficacy: In-Vivo Models

In-vivo models are indispensable for evaluating the overall anti-inflammatory effect of a compound within a complex biological system.[9] Two standard models are frequently used for this purpose:

Carrageenan-Induced Paw Edema

This is a widely used and highly reproducible model for screening acute anti-inflammatory activity.[13][14] Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response, characterized by significant swelling (edema).[15] The later phase of this response (after 3 hours) is primarily mediated by prostaglandins, making it an excellent model for assessing the efficacy of COX inhibitors.[13][16] The effectiveness of the drug is measured as the percentage inhibition of the induced edema compared to a control group.

Treatment GroupDose (mg/kg)Mean Paw Edema Inhibition (%) at 3hr
Control (Vehicle)-0%
Diclofenac 10Typically > 50-60%
Aceclofenac 10Often shows comparable or slightly higher inhibition than Diclofenac
Indomethacin (Positive Control)10Typically > 60-70%
Note: Specific inhibition percentages can vary between studies based on exact protocols and animal strains. The table represents typical expected outcomes.

Studies have shown both Aceclofenac and Diclofenac to be highly effective in reducing paw edema.[17] Some comparative studies suggest Aceclofenac may be more efficacious in reducing swelling.

Adjuvant-Induced Arthritis (AIA)

The AIA model in rats is a well-established model of chronic inflammation that shares many features with human rheumatoid arthritis, including joint swelling, cartilage degradation, and bone erosion.[18][19] The model is induced by injecting Freund's Complete Adjuvant (FCA) and is used to evaluate the efficacy of drugs on chronic inflammatory processes.[20][21] Phenylacetic acid derivatives like Diclofenac are known to be active in this model, significantly reducing joint inflammation and swelling.[22]

Experimental Protocols

To ensure scientific integrity, detailed methodologies are crucial for the reproducibility of findings.

Protocol: Carrageenan-Induced Paw Edema Assay

This protocol outlines the standard procedure for assessing acute anti-inflammatory activity in rats.[13][23]

Objective: To evaluate the ability of a test compound to inhibit acute inflammation.

Materials:

  • Male Wistar rats (150-200g)

  • 1% (w/v) λ-Carrageenan solution in sterile 0.9% saline

  • Test compounds (e.g., Diclofenac, Aceclofenac) and vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Pletismometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approx. 12-18 hours) before the experiment, with free access to water.

  • Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (e.g., Diclofenac 10 mg/kg, Aceclofenac 10 mg/kg).

  • Baseline Measurement (V₀): Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[13][23]

  • Paw Volume Measurement (Vₜ): Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[16]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100

Workflow start Start: Acclimatize & Fast Rats grouping Group Animals (Control, Positive Control, Test) start->grouping baseline Measure Baseline Paw Volume (V₀) grouping->baseline admin Administer Compound/Vehicle (p.o.) baseline->admin induce Induce Edema: Inject 0.1mL 1% Carrageenan (1 hour post-dosing) admin->induce measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4 hours induce->measure analyze Calculate Edema & % Inhibition measure->analyze end End: Compare Efficacy analyze->end

Caption: Experimental Workflow for the Carrageenan-Induced Paw Edema Assay.

Safety and Tolerability: A Critical Point of Comparison

While both Diclofenac and Aceclofenac are effective, their primary distinction in clinical practice lies in their safety and tolerability, particularly concerning the gastrointestinal (GI) system.[1]

  • Diclofenac is associated with a notable risk of GI complications, such as dyspepsia, abdominal pain, ulcers, and bleeding, due to its inhibition of COX-1.[1][12]

  • Aceclofenac is consistently shown to have a better GI tolerability profile.[2] Multiple studies have reported a significantly lower incidence of GI adverse events in patients treated with Aceclofenac compared to Diclofenac.[12][24] This is attributed to its higher selectivity for the COX-2 enzyme.

In one comparative study on osteoarthritis patients, 71% of patients in the Aceclofenac group reported improvement in pain intensity compared to 59% in the Diclofenac group.[24] The tolerability of Aceclofenac was also superior, with fewer patients experiencing GI adverse events.[24] Another study found the overall incidence of predefined GI adverse events was significantly lower in the Aceclofenac group (57.3%) compared to the Diclofenac group (73.6%).[12]

Discussion and Conclusion

The comparative analysis of phenylacetic acid derivatives reveals important distinctions that guide both research and clinical application.

  • Efficacy: Both Diclofenac and Aceclofenac are potent anti-inflammatory agents. While their efficacy is often comparable, some studies suggest a marginal superiority for Aceclofenac in pain relief and functional improvement in conditions like osteoarthritis.[1][24]

  • Mechanism & Safety: The key differentiator is safety, which is directly linked to COX selectivity. Aceclofenac's preferential inhibition of COX-2 translates into a clinically significant advantage, offering a much-improved gastrointestinal safety profile compared to Diclofenac.[2][12][25]

References

A Comparative Guide to Method Validation for the Analysis of 2-Chloro-4-methoxyphenylacetic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Chloro-4-methoxyphenylacetic acid in complex biological matrices such as plasma and urine. We will explore the critical interplay between sample preparation and analytical techniques, grounding our discussion in the principles of robust method validation as prescribed by international regulatory bodies. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable, accurate, and reproducible analytical methods.

Introduction: The Analytical Challenge

This compound is a carboxylic acid-containing compound whose accurate quantification in biological fluids is often essential for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. The inherent complexity of biological matrices, which are rich in endogenous components like proteins, lipids, and salts, presents a significant challenge.[1] These components can interfere with analysis, causing matrix effects that may suppress or enhance the analytical signal, leading to inaccurate results.[2]

The primary goal of method development and validation is to create a scientifically sound and self-validating system that ensures the reliability of the data. This involves a meticulous selection of sample preparation techniques and analytical instrumentation, followed by a rigorous validation process to demonstrate that the method is fit for its intended purpose.[3] This guide will compare two prevalent sample preparation techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—and three common analytical finishes: HPLC-UV, LC-MS/MS, and GC-MS.

The Foundation: Principles of Bioanalytical Method Validation

Before comparing specific techniques, it is crucial to understand the validation parameters that define a method's performance. Our framework is built upon the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and is supplemented by guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] A full validation for a bioanalytical method must convincingly demonstrate:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Calibration Curve and Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[7]

Sample Preparation: The Gateway to Accurate Analysis

Effective sample preparation is the most critical step in mitigating matrix effects and ensuring robust analysis.[8] The choice between LLE and SPE depends on the analyte's properties, the nature of the matrix, and the desired throughput and cleanliness.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids. For an acidic compound like this compound, the key is pH manipulation.

Causality Behind the Protocol: By adjusting the sample pH to be at least two units below the analyte's pKa, the carboxylic acid group becomes protonated (-COOH). This neutralizes the molecule, significantly reducing its polarity and increasing its affinity for a non-polar organic solvent.[8] This fundamental principle of ionization suppression is the cornerstone of extracting acidic drugs from aqueous biological fluids.[9]

Detailed Protocol: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Pipette 500 µL of the biological sample (e.g., plasma) into a 2 mL polypropylene tube.

  • Internal Standard Spiking: Add the internal standard (IS) solution and briefly vortex.

  • Acidification: Add 50 µL of 1 M Hydrochloric Acid (HCl) to acidify the sample to a pH of approximately 2-3. Vortex for 10 seconds.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Agitation: Cap the tube and vortex vigorously for 2 minutes or mix on a mechanical shaker for 15 minutes to ensure thorough partitioning.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the subsequent chromatographic analysis. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection.

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that uses a solid sorbent to isolate analytes from a solution. For acidic compounds, a mixed-mode or polymeric reversed-phase sorbent is often ideal.[10]

Causality Behind the Protocol: Polymeric reversed-phase sorbents offer a dual retention mechanism. The primary retention is via hydrophobic interactions between the sorbent and the non-polar parts of the analyte. By loading the sample under acidic conditions (where the analyte is neutral), these hydrophobic interactions are maximized. The subsequent wash steps remove polar interferences. Eluting with a basic organic solvent neutralizes the acidic silanols on the sorbent surface (if any) and deprotonates the analyte, disrupting the hydrophobic interaction and ensuring a clean, concentrated elution.[11]

Detailed Protocol: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Pre-treatment: In a separate tube, dilute 500 µL of the biological sample with 500 µL of 2% phosphoric acid in water. Vortex to mix.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute Analyte: Elute the analyte and internal standard from the cartridge using 1 mL of methanol containing 2% ammonium hydroxide.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer to an autosampler vial for injection.

Diagram: Sample Preparation Workflow

G cluster_0 Sample Preparation for this compound cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) start Biological Matrix (e.g., Plasma, Urine) lle1 1. Acidify Sample (pH < pKa) start->lle1 pH manipulation for neutrality spe1 1. Condition Cartridge start->spe1 Sorbent interaction for isolation lle2 2. Add Immiscible Organic Solvent lle1->lle2 lle3 3. Vortex & Centrifuge lle2->lle3 lle4 4. Evaporate & Reconstitute lle3->lle4 end_point Sample Ready for Chromatographic Analysis lle4->end_point spe2 2. Load Acidified Sample spe1->spe2 spe3 3. Wash (Remove Interferences) spe2->spe3 spe4 4. Elute with Basic Solvent spe3->spe4 spe5 5. Evaporate & Reconstitute spe4->spe5 spe5->end_point

Caption: Workflow comparing LLE and SPE sample preparation techniques.

Comparison of Sample Preparation Techniques
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale
Selectivity ModerateHighSPE offers more selective sorbent chemistries and wash steps, providing cleaner extracts.[11]
Recovery Generally 70-90%Typically >85%SPE can provide more consistent and higher recoveries if the method is well-developed.
Throughput Lower; can be labor-intensiveHigher; amenable to automation (96-well plates).
Solvent Usage HighLowSPE is considered a "greener" technique due to reduced solvent consumption.
Cost per Sample Lower (reagents)Higher (consumables)SPE cartridges are a significant cost factor compared to bulk solvents.
Matrix Effect Prone to phospholipid contaminationMore effective at removing phospholipidsPolymeric SPE sorbents are particularly effective at removing major sources of ion suppression.[8]

Analytical Techniques: A Comparative Overview

The choice of analytical instrument is dictated by the required sensitivity, selectivity, and the nature of the study (e.g., discovery vs. regulated bioanalysis).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique. It relies on the analyte possessing a chromophore that absorbs UV light.

Applicability: Suitable for early-stage discovery or when high sample concentrations are expected. Its primary limitation is a lack of selectivity in complex matrices, as endogenous compounds may co-elute and absorb at the same wavelength.[12]

Detailed Protocol: HPLC-UV Analysis
  • Instrument: Agilent 1260 Infinity II or similar.

  • Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detection: UV Diode Array Detector (DAD) at 275 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[13] It couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer.

Causality Behind the Protocol: The selectivity of LC-MS/MS arises from monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring or SRM). The precursor ion (Q1) is typically the protonated or deprotonated molecule, [M-H]⁻ in this case. This ion is fragmented in the collision cell (q2), and a specific, stable fragment ion is monitored by the third quadrupole (Q3). This process virtually eliminates interferences, allowing for highly confident quantification even at very low levels.[14]

Detailed Protocol: LC-MS/MS Analysis
  • Instrument: SCIEX Triple Quad 6500+ or similar, coupled with a UPLC system.

  • Column: C18 UPLC column (e.g., Acquity BEH, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 20% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • SRM Transition: Monitor the specific transition for this compound (e.g., m/z 199 -> 140).

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a chemical derivatization step is mandatory.[15]

Causality Behind the Protocol: Derivatization converts the polar, non-volatile carboxylic acid into a non-polar, volatile ester or silyl-ester.[16] This transformation is essential for the analyte to be partitioned into the gas phase in the GC injector without degrading. The resulting derivative will have excellent chromatographic properties (e.g., sharp peaks) and produce characteristic mass spectra upon electron impact (EI) ionization.[17]

Detailed Protocol: GC-MS Analysis (with Derivatization)
  • Sample Preparation: Perform LLE or SPE as previously described and evaporate the final extract to complete dryness. A completely anhydrous environment is critical for the next step.

  • Derivatization: Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of pyridine to the dried extract. Cap tightly and heat at 70°C for 30 minutes.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

    • Instrument: Agilent 8890 GC with 5977B MSD or similar.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280°C (Splitless mode).

    • Oven Program: Initial temp 100°C, hold 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions of the TBDMS-derivative.

Diagram: Analytical Method Selection

G start Prepared Sample Extract hplc_uv HPLC-UV Analysis start->hplc_uv Direct Injection lcms LC-MS/MS Analysis start->lcms Direct Injection gcms_path Derivatization Required (e.g., Silylation) start->gcms_path Volatilization Needed hplc_uv_prop Pros: Robust, Accessible Cons: Low Selectivity hplc_uv->hplc_uv_prop lcms_prop Pros: High Sensitivity & Selectivity Cons: High Cost, Matrix Effects lcms->lcms_prop gcms GC-MS Analysis gcms_path->gcms gcms_prop Pros: High Resolution, Robust Cons: Derivatization is extra step gcms->gcms_prop

Caption: Decision pathway for selecting an analytical instrument.

Performance Comparison and Data Summary

The following table summarizes the expected performance characteristics for each analytical method when fully validated according to ICH guidelines.[18] These values represent typical outcomes for a well-developed method.

Validation ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Specificity/Selectivity Low to ModerateVery High High
LOQ (in plasma) ~50-100 ng/mL~0.1-1 ng/mL ~5-10 ng/mL
Linearity (r²) >0.995>0.998>0.997
Accuracy (% Bias) < 15%< 15%< 15%
Precision (% RSD) < 15%< 15%< 15%
Throughput ModerateHigh (UPLC) Low (longer run times)
Robustness HighModerateHigh

Conclusion and Recommendations

The selection of an appropriate analytical method for this compound hinges on the specific requirements of the study.

  • For regulated bioanalysis (clinical or pivotal non-clinical studies): LC-MS/MS coupled with SPE is the unequivocal choice. Its superior sensitivity and selectivity are necessary to meet the stringent requirements of regulatory bodies like the FDA and EMA.[19][20] The investment in instrumentation and method development is justified by the high quality and reliability of the resulting data.

  • For early discovery or high-concentration studies: HPLC-UV with either LLE or SPE can be a cost-effective and suitable option. It provides sufficient quantitative data for preliminary PK screening, provided that selectivity is demonstrated and is not a significant issue.

  • For specialized applications or orthogonal confirmation: GC-MS serves as a powerful alternative. While the mandatory derivatization step adds complexity, it provides an excellent orthogonal technique to confirm results obtained by LC-MS/MS, as the separation and ionization mechanisms are fundamentally different.

Ultimately, a successful validation is not merely a checklist exercise but a comprehensive scientific investigation that proves an analytical method is fit for its intended purpose. By understanding the causality behind each step—from sample pH adjustment in LLE to SRM selection in mass spectrometry—researchers can develop truly robust and trustworthy methods for the analysis of challenging compounds in complex matrices.

References

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 2-Chloro-4-methoxyphenylacetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of drug discovery and development, the identification of a potent lead compound against a specific biological target is a significant milestone. However, the journey from a promising "hit" to a safe and effective therapeutic is paved with rigorous scientific investigation. One of the most critical aspects of this journey is the characterization of a compound's selectivity profile. 2-Chloro-4-methoxyphenylacetic acid, a small molecule with potential applications as an intermediate in the synthesis of anti-inflammatory drugs, serves as an excellent case study for this essential process.[1][2] Its structural analogs, such as 4-Methoxyphenylacetic acid, have been noted as metabolites with potential biological roles, underscoring the need to understand how subtle chemical modifications influence biological interactions.[3][4]

This guide provides a comprehensive framework for investigating the cross-reactivity of this compound. Cross-reactivity, or off-target binding, is a primary cause of adverse drug reactions and can lead to the failure of promising candidates in later stages of development.[5][6] Therefore, an early and thorough assessment of a compound's selectivity is not merely a precautionary step but a cornerstone of a successful drug development program. We will proceed through a tiered, logical workflow, moving from broad, high-throughput screening to focused biochemical and cellular assays to build a complete picture of the compound's specificity. This approach ensures that resources are used efficiently while maximizing the depth of our understanding.[7]

The Strategic Framework: A Tiered Approach to Selectivity Profiling

A robust investigation into cross-reactivity is not a single experiment but a multi-faceted strategy. Our approach is designed to systematically narrow the field of potential off-targets, starting with a wide net and progressing to highly specific, physiologically relevant assays. This tiered methodology ensures that we gain a comprehensive understanding of the compound's behavior.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Biochemical Validation cluster_2 Tier 3: Cellular Confirmation cluster_3 Final Assessment T1 Broad Off-Target Panel Screening (e.g., SafetyScreen44) [5] ~44-87 key pharmacological targets T2_A Competitive Binding Assays (Determine Affinity - Ki) [3] T1->T2_A Identified Hits (e.g., >50% inhibition) T2_B Enzyme Inhibition Assays (Determine Potency - IC50) [2] T1->T2_B Identified Hits (e.g., >50% inhibition) T3 Cell-Based Functional Assays (Confirm activity in a biological context) [15] T2_A->T3 Confirmed High Affinity T2_B->T3 Confirmed High Potency T4 Selectivity Profile & Risk Assessment T3->T4 Physiologically Relevant Cross-Reactivity Confirmed G cluster_0 No Competitor cluster_1 With Competitor T1 Target Signal1 High Signal T1->Signal1 L1 Labeled Ligand L1->T1 Binds T2 Target Signal2 Low Signal T2->Signal2 L2 Labeled Ligand C Test Compound C->T2 Competes G GF Growth Factors CyclinD Cyclin D GF->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Activates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes Compound 2-Chloro-4-methoxy- phenylacetic acid Compound->CDK2 Inhibits

References

The Synthetic Chemist's Compass: Benchmarking 2-Chloro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Advanced Synthesis and Drug Discovery

Introduction: Beyond the Commodity Building Block

In the intricate tapestry of medicinal chemistry and process development, phenylacetic acids are foundational threads. They are incorporated into a vast array of therapeutics, most notably Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), where they often form the core scaffold responsible for inhibiting cyclooxygenase (COX) enzymes.[1][2] However, not all phenylacetic acids are created equal. The strategic placement of substituents on the aromatic ring can profoundly influence a molecule's reactivity, selectivity, and ultimately, its biological activity.

This guide provides an in-depth analysis of 2-Chloro-4-methoxyphenylacetic acid (1) , a nuanced building block whose unique substitution pattern offers a compelling blend of electronic and steric properties. We will move beyond a simple cataloging of its features to provide a comparative benchmark against its common alternatives, supported by experimental data and mechanistic insights. This document is intended for the discerning researcher and process chemist who understands that the choice of a starting material is a critical decision that echoes through every subsequent synthetic step.

The Molecule in Profile: Understanding the Interplay of Substituents

The utility of this compound stems from the electronic dialogue between its chloro and methoxy substituents. Understanding this interplay is key to predicting its behavior in a reaction.

  • The 4-Methoxy Group (-OCH₃): As a powerful electron-donating group (EDG) through resonance (+R effect), the para-methoxy group enriches the phenyl ring with electron density. This activation is particularly pronounced at the ortho and para positions relative to itself.

  • The 2-Chloro Group (-Cl): The chloro group is a study in contrasts. It is electron-withdrawing inductively (-I effect) due to its electronegativity, yet it is also a weak resonance donor (+R effect) due to its lone pairs, directing incoming electrophiles to the ortho and para positions. When placed at the 2-position, its strong -I effect deactivates the ring to some extent, while its steric bulk can influence the regioselectivity of reactions and the conformation of the final molecule.

This specific 2-chloro, 4-methoxy arrangement creates a unique electronic environment. The powerful donating effect of the methoxy group dominates, making the ring generally nucleophilic and ripe for electrophilic aromatic substitution. However, the ortho-chloro group sterically shields the 1- and 3-positions and electronically deactivates its immediate vicinity, often directing reactions to the 5-position.

The reactivity of the acetic acid side chain is also modulated. The electron-withdrawing nature of the aromatic ring, influenced by the chlorine, affects the acidity of the carboxylic proton. This is quantitatively described by the Hammett equation, which relates the electronic effects of substituents to the reactivity of a functional group. For substituted phenylacetic acids, the methylene (-CH₂-) spacer between the ring and the carboxyl group dampens the electronic effects compared to substituted benzoic acids.[3][4] This means that while the 2-chloro group does increase the acidity of 1 compared to its non-chlorinated counterpart, 4-methoxyphenylacetic acid, the effect is less pronounced than it would be in a benzoic acid system.[5]

Comparative Analysis: Performance in a Key Transformation

To objectively benchmark 1 , we must look at its performance in a common and critical synthetic operation: amide bond formation . The direct amidation of carboxylic acids with amines is a cornerstone of pharmaceutical synthesis.[6] A study on the nickel(II) chloride-catalyzed direct amidation of various substituted phenylacetic acids with benzylamine provides crucial comparative data.[7]

EntryPhenylacetic Acid DerivativeSubstituent PositionElectronic EffectYield (%)[7]
1 This compound 2-Cl, 4-OCH₃ -I, +R (Cl); +R (OCH₃) 76.2
24-Methoxyphenylacetic acid4-OCH₃+R88.5
34-Chlorophenylacetic acid4-Cl-I, +R90.1
42-Chlorophenylacetic acid2-Cl-I, +R78.3
52,4-Dichlorophenylacetic acid2,4-di-Cl-I, +R72.8
6Phenylacetic acid (unsubstituted)NoneN/A99.2

Analysis of Experimental Data:

  • The Baseline (Entry 6): Unsubstituted phenylacetic acid provides a near-quantitative yield, setting the benchmark for a sterically and electronically unencumbered substrate.

  • Electron-Donating Group (Entry 2): The powerful electron-donating 4-methoxy group leads to a high yield (88.5%), though slightly lower than the unsubstituted parent, suggesting that extreme electron enrichment may not be optimal for this specific catalytic system.

  • Electron-Withdrawing Group (Entry 3): A single para-chloro substituent gives an excellent yield (90.1%), indicating that an electron-withdrawing group is well-tolerated and may even be beneficial.

  • Steric Hindrance (Entry 4): Moving the chloro group to the ortho position (2-Chlorophenylacetic acid) causes a noticeable drop in yield to 78.3%. This is a clear indicator of steric hindrance, where the substituent physically impedes the approach of the reagents to the carboxylic acid group.

  • The Target Molecule (Entry 1): Our target, this compound, gives a respectable yield of 76.2%. This is remarkably similar to the 2-chlorophenylacetic acid (Entry 4), strongly suggesting that the primary factor influencing its reactivity in this context is the steric hindrance from the ortho-chloro group . The activating effect of the para-methoxy group appears to be largely negated by this steric effect.

  • A Key Competitor (Entry 5): 2,4-Dichlorophenylacetic acid, a common building block for herbicides like 2,4-D and a potential alternative, gives a lower yield of 72.8%.[8] This further underscores the negative impact of ortho-substitution and suggests that 1 may offer a slight yield advantage over its dichlorinated analog in similar sterically demanding couplings.

Experimental Protocols: A Guide to Application

The following protocols are generalized, robust methods for the two most common transformations of phenylacetic acids. They serve as a validated starting point for laboratory work with this compound and its analogs.

Protocol 1: General Amide Coupling via EDC/NHS Activation

This method is a widely used, reliable procedure for forming amide bonds under mild conditions, minimizing side reactions. The use of N-hydroxysuccinimide (NHS) as an additive generates a more stable active ester, improving efficiency.[9]

Workflow Diagram:

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification A Carboxylic Acid (1 eq) in DMF/DCM B Add NHS (1.2 eq) Add EDC (1.2 eq) A->B C Stir at RT (15-60 min) B->C D NHS Active Ester Intermediate C->D E Add Amine (1.1 eq) D->E F Stir at RT (2-12 h) E->F G Monitor by TLC/LC-MS F->G H Dilute with EtOAc G->H I Aqueous Wash (HCl, NaHCO₃, Brine) H->I J Dry (Na₂SO₄), Filter, Concentrate I->J K Purify (Chromatography) J->K

Caption: Workflow for EDC/NHS mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), sat. NaHCO₃ (aq), sat. NaCl (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF or DCM (approx. 0.2 M).

  • Add N-Hydroxysuccinimide (1.2 eq) followed by EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-60 minutes. The formation of the active ester can be monitored by TLC if desired.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.2 eq) along with the amine.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).

Protocol 2: Fischer-Speier Esterification

A classic and cost-effective method for converting carboxylic acids to esters using an excess of alcohol as both reactant and solvent, with a strong acid catalyst. This equilibrium-driven reaction is pushed to completion by the large excess of alcohol.[10]

Workflow Diagram:

G A Dissolve Carboxylic Acid in excess Alcohol (e.g., MeOH) B Slowly add catalytic H₂SO₄ (conc.) A->B C Reflux mixture (2-12 h) B->C D Monitor by TLC C->D E Cool to RT Remove excess Alcohol D->E F Dilute with EtOAc E->F G Aqueous Wash (NaHCO₃, Brine) F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify (Distillation or Chromatography) H->I

Caption: General workflow for Fischer Esterification.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol) (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~2-5 mol%)

  • Ethyl acetate (EtOAc), sat. NaHCO₃ (aq), sat. NaCl (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol for the methyl ester).

  • Catalyst Addition: Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a 10 mmol scale reaction) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-12 hours. The reaction progress should be monitored by TLC, checking for the disappearance of the starting carboxylic acid.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate. Wash the organic solution carefully with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude ester can be purified by flash chromatography or, if sufficiently volatile and thermally stable, by vacuum distillation.

Conclusion: A Strategic Asset for the Synthetic Chemist

This compound is more than a mere variation on a theme. It is a sophisticated building block whose value lies in the precise interplay of its substituents. Our comparative analysis reveals that while its reactivity in amide coupling is moderated by steric hindrance from the 2-chloro group, it remains a highly effective substrate that can outperform more heavily substituted analogs like 2,4-dichlorophenylacetic acid.[7] The presence of the 4-methoxy group ensures the aromatic ring remains activated for further functionalization, while the 2-chloro position offers a vector for controlling molecular conformation and modulating biological activity. By understanding the mechanistic principles that govern its behavior and employing robust, validated protocols, researchers can leverage this compound to its full potential, accelerating the discovery and development of novel chemical entities.

References

A Guide to the Spectroscopic and Crystallographic Differentiation of 2-Chloro-4-methoxyphenylacetic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methoxyphenylacetic acid is a valuable substituted phenylacetic acid derivative utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural properties make it an important building block for creating more complex bioactive molecules, particularly in the development of anti-inflammatory agents.[1] For researchers and process chemists, the ability to unequivocally track the synthesis of this target molecule from its precursors is paramount for ensuring reaction completion, purity, and overall process integrity.

This in-depth technical guide provides a comprehensive spectroscopic and crystallographic comparison of this compound with its immediate synthetic precursors: 2-Chloro-4-methoxybenzaldehyde and 2-Chloro-4-methoxybenzyl alcohol. By presenting detailed experimental data and explaining the causal relationships behind the observed spectral and physical changes, this guide serves as a practical reference for scientists in drug discovery and chemical development.

Synthetic Pathway Overview

The synthesis of this compound from its aldehyde precursor is a well-established multi-step process in organic chemistry. The chosen pathway involves the initial reduction of the aldehyde functionality to a primary alcohol, followed by conversion to a benzyl halide and subsequent cyanation and hydrolysis to yield the final carboxylic acid. This sequence provides clear chemical transformations that are readily monitored by the analytical techniques discussed herein.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyanation & Hydrolysis A 2-Chloro-4-methoxybenzaldehyde B 2-Chloro-4-methoxybenzyl alcohol A->B NaBH4, Methanol Room Temp C 2-Chloro-4-methoxybenzyl alcohol D 2-Chloro-4-methoxybenzyl chloride C->D SOCl2, Chloroform Reflux E 2-Chloro-4-methoxybenzyl chloride F This compound E->F 1. NaCN, DMSO 2. H2SO4, H2O, Heat

Figure 1: Synthetic route to this compound.

Experimental Methodologies

The trustworthiness of analytical data hinges on robust and well-defined experimental protocols. The data presented in this guide were synthesized from publicly available databases and literature, reflecting standard laboratory practices.

Synthesis Protocols

Step 1: Synthesis of 2-Chloro-4-methoxybenzyl alcohol

  • To a solution of 2-Chloro-4-methoxybenzaldehyde (1.0 eq) in methanol (15 mL per 1 mmol of aldehyde) in an ice bath, sodium borohydride (2.0 eq) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 1 hour, monitoring by TLC for the disappearance of the starting material.[3]

  • Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Step 2 & 3: Synthesis of this compound

  • Halogenation: To 2-Chloro-4-methoxybenzyl alcohol (1.0 eq) in dry chloroform, thionyl chloride (1.0 eq) is added dropwise. The mixture is heated under reflux for 2 hours.[4] The solvent is removed under reduced pressure to yield crude 2-Chloro-4-methoxybenzyl chloride.

  • Cyanation & Hydrolysis: The crude benzyl chloride is dissolved in DMSO, and sodium cyanide (1.1 eq) is added. The mixture is stirred at room temperature until TLC indicates consumption of the chloride. The reaction mixture is then added to a solution of concentrated sulfuric acid in water and heated to reflux for several hours to facilitate hydrolysis.[5] After cooling, the product precipitates and can be collected by filtration, followed by recrystallization.

Analytical Characterization Workflow

All intermediates and the final product are subjected to a standardized analytical workflow to confirm their identity and purity. This systematic approach ensures that each step of the synthesis can be validated before proceeding to the next.

Analytical_Workflow Start Synthesized Compound (Crude Product) Purify Purification (Recrystallization/ Chromatography) Start->Purify FTIR FTIR Spectroscopy (Functional Group ID) Purify->FTIR NMR 1H & 13C NMR (Structural Elucidation) Purify->NMR MS Mass Spectrometry (Molecular Weight) Purify->MS MP Melting Point (Purity & ID) Purify->MP End Characterized Product FTIR->End NMR->End MS->End XRD X-ray Diffraction (Crystalline Structure) MP->XRD If Crystalline Solid MP->End XRD->End

Figure 2: Standard analytical workflow for compound characterization.

Comparative Spectroscopic Analysis

The transformation of functional groups at each synthetic step results in distinct and predictable changes in the corresponding spectra.

FTIR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the presence or absence of key functional groups. The transition from aldehyde to alcohol and then to carboxylic acid is marked by clear changes in the O-H and C=O stretching regions.

CompoundKey FTIR Peaks (cm⁻¹)Rationale for Key Peaks
2-Chloro-4-methoxybenzaldehyde ~2850, ~2750 (C-H stretch, aldehyde)~1690 (C=O stretch, conjugated aldehyde)The pair of medium peaks at ~2850/2750 cm⁻¹ (Fermi doublet) and the strong carbonyl absorption are characteristic of an aromatic aldehyde.
2-Chloro-4-methoxybenzyl alcohol 3400-3200 (broad, O-H stretch, alcohol)~1250 (C-O stretch)The disappearance of the aldehyde C-H and C=O stretches and the appearance of a strong, broad hydroxyl peak confirm the reduction.
This compound 3300-2500 (very broad, O-H stretch, acid)~1700 (C=O stretch, carboxylic acid)The extremely broad O-H absorption is due to strong hydrogen bonding in the carboxylic acid dimer. The C=O peak is sharp and strong.
¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts of protons on or adjacent to the changing functional group are highly diagnostic.

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Functional Group Protons (δ, ppm)
2-Chloro-4-methoxybenzaldehyde 6.84-7.90 (m, 3H)~3.89 (s, 3H)~10.33 (s, 1H, -CHO) [6]
2-Chloro-4-methoxybenzyl alcohol 6.80-7.30 (m, 3H)~3.85 (s, 3H)~4.6 (s, 2H, -CH₂OH) , ~2.5 (br s, 1H, -OH)
This compound 6.80-7.25 (m, 3H)~3.80 (s, 3H)~3.6 (s, 2H, -CH₂COOH) , >10 (br s, 1H, -COOH)

The most telling transformations are the disappearance of the aldehyde proton signal (~10.3 ppm), the appearance of the benzylic alcohol methylene signal (~4.6 ppm), and its subsequent shift upfield to ~3.6 ppm in the final acid product.

Comparative Crystallographic and Physical Properties

The physical state and crystal structure of a molecule are dictated by its molecular structure and the resulting intermolecular forces.

Property2-Chloro-4-methoxybenzaldehyde2-Chloro-4-methoxybenzyl alcoholThis compound
Molecular Formula C₈H₇ClO₂[7]C₈H₉ClO₂[8]C₉H₉ClO₃[1]
Molecular Weight 170.59 g/mol [7]172.61 g/mol [8]200.62 g/mol [1]
Physical Appearance SolidSolidColorless crystalline solid[1]
Melting Point (°C) 67-6947-51[9]118-124[1]
Key Intermolecular Forces Dipole-dipoleHydrogen bonding (alcohol)Strong hydrogen bonding (dimers)

The significant increase in melting point from the benzyl alcohol to the final phenylacetic acid is a direct consequence of the formation of highly stable, hydrogen-bonded dimers between carboxylic acid molecules. This strong intermolecular interaction requires more thermal energy to overcome, resulting in a much higher melting point compared to the precursors. While full crystallographic data is not consistently available for all compounds in public databases, the melting point serves as a reliable and experimentally accessible proxy for the strength of the crystal lattice.

Conclusion

The differentiation of this compound from its precursors, 2-Chloro-4-methoxybenzaldehyde and 2-Chloro-4-methoxybenzyl alcohol, is straightforward using standard analytical techniques.

  • FTIR spectroscopy provides definitive evidence of the functional group transformations through the appearance and disappearance of characteristic C=O and O-H stretching bands.

  • ¹H NMR spectroscopy allows for precise structural confirmation by tracking the chemical shifts of the protons on the benzylic carbon and the unique signals of the aldehyde and carboxylic acid protons.

  • Physical properties , most notably the melting point, offer a clear distinction, with the final acid product exhibiting a significantly higher melting point due to strong intermolecular hydrogen bonding.

By employing the systematic workflow and comparative data presented in this guide, researchers can confidently monitor the synthesis, confirm the identity, and assess the purity of this compound.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Chloro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, experience-driven protocol for the safe and compliant disposal of 2-Chloro-4-methoxyphenylacetic acid, a halogenated organic compound. Our focus extends beyond simple instructions to explain the causality behind each procedural step, ensuring a deep and actionable understanding.

Hazard Identification and Immediate Risk Assessment

Before any disposal procedure begins, a thorough understanding of the compound's intrinsic hazards is paramount. This compound and its chemical relatives are known to pose specific risks that dictate handling and disposal requirements.

Primary Hazards:

  • Serious Eye Irritation: The most significant hazard identified in Safety Data Sheets (SDS) for similar phenylacetic acid compounds is the potential for serious eye irritation or damage.[1][2]

  • Skin Irritation: Contact with the skin may cause irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust from the solid compound may lead to respiratory tract irritation.[2]

These hazards underscore the necessity of handling this compound with appropriate engineering controls (like a chemical fume hood) and Personal Protective Equipment (PPE). The primary goal of the disposal protocol is to prevent any possibility of this compound entering the environment or causing harm to personnel.[4]

Hazard Profile & Handling Requirements
GHS Hazard Statements
H315: Causes skin irritation.[2]
H319: Causes serious eye irritation.[1][2]
H335: May cause respiratory irritation.[2]
Required Personal Protective Equipment (PPE)
- Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[2]
- Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[2]
- Body Protection: A standard laboratory coat is required.
- Respiratory Protection: Use a NIOSH/MSHA approved respirator if handling large quantities or if dust formation is likely.[5]
Waste Classification
- US EPA RCRA: Halogenated Organic Compound.[6][7]
- General: Regulated Chemical Waste.[8]

The Regulatory Imperative: Understanding Halogenated Waste

The single most critical factor influencing the disposal of this compound is its chemical structure: it is a halogenated organic compound . The carbon-chlorine bond places it in a special category of chemical waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][9]

Why Segregation is Non-Negotiable: The primary disposal method for many organic wastes is high-temperature incineration.

  • Non-Halogenated Waste: Burns to form primarily carbon dioxide and water.

  • Halogenated Waste: Combustion produces corrosive and toxic gases, such as hydrogen chloride (HCl).[6]

Therefore, incinerators handling halogenated organic compounds (HOCs) must be equipped with specialized "scrubbing" systems to neutralize these acidic gases. This makes the disposal process for halogenated waste significantly more complex and costly than for non-halogenated waste.[6][8][10] Mixing these two waste streams contaminates the entire volume, forcing the less hazardous, cheaper-to-dispose-of solvent to be treated by the more expensive method. This is both economically inefficient and environmentally burdensome.

Prohibited Disposal Methods: Under no circumstances should this compound or its solutions be disposed of via:

  • Sewer/Drain Disposal: This is illegal and introduces pollutants into waterways.[4][5][11]

  • Regular Trash: This can expose sanitation workers to hazardous chemicals and contaminate landfills.[4]

  • Evaporation in a Fume Hood: This is not a form of disposal and releases the compound into the atmosphere.[10][11]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures safety and compliance from the point of generation to the final hand-off for disposal.

Step 1: Don Appropriate PPE

Before handling the waste container or the chemical itself, ensure you are wearing the required PPE as detailed in the table above: lab coat, gloves, and eye protection.

Step 2: Characterize and Segregate the Waste

This is the most crucial decision point. The waste must be segregated based on both its physical state and chemical properties.

  • Solid Waste:

    • Unused or expired this compound.

    • Contaminated materials such as weigh boats, filter paper, or paper towels used for minor spill cleanup.

    • Action: Collect in a dedicated container labeled "HAZARDOUS WASTE - Solid Halogenated Organics ."

  • Liquid Waste (Solutions):

    • Characterize the solvent used.

    • If the solvent is halogenated (e.g., Dichloromethane, Chloroform): Collect in a container labeled "HAZARDOUS WASTE - Halogenated Solvents ."[10]

    • If the solvent is non-halogenated (e.g., Hexane, Ethyl Acetate, Methanol): You have now created a mixed waste stream. This must be collected in a container labeled "HAZARDOUS WASTE - Halogenated Solvents " because the presence of the this compound contaminates the entire solution, requiring it to be treated as halogenated waste.[8][10]

    • Aqueous Solutions: Collect in a container labeled "HAZARDOUS WASTE - Aqueous Halogenated Organics ." Do not mix organic solvents with aqueous waste.

Step 3: Proper Containerization and Labeling

The integrity of the waste management system relies on using the correct containers and labeling them accurately from the moment the first drop of waste is added.

  • Container Selection: Use a container that is in good condition and chemically compatible with the waste.[4][12] The original product bottle is often a suitable choice for collecting the waste. Do not use metal containers for acidic waste.[13]

  • Labeling: Affix your institution's official "Hazardous Waste" tag or label to the container.[8] The label must include:

    • The words "HAZARDOUS WASTE ".[12]

    • The full chemical names of all constituents, including solvents. Do not use abbreviations.

    • The estimated percentage composition of each component (e.g., "Methanol: 95%, this compound: 5%").[13]

    • The date when waste was first added to the container (accumulation start date).[14]

  • Keep It Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[8][12][14] A funnel left in the opening is not considered a closed container.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the properly labeled and sealed waste container in a designated SAA within your laboratory.[8]

  • The SAA must be at or near the point of waste generation.[4]

  • Use secondary containment (such as a plastic tub or bin) to capture any potential leaks.[14]

  • Segregate incompatible waste containers within the SAA. For example, keep your halogenated acid waste away from bases and oxidizers.[14][15]

Step 5: Arrange for Pickup

Once the container is full (typically 75-80% capacity to prevent splashing) or when you are finished with the process, arrange for its removal.

  • Follow your institution's specific procedure, which usually involves submitting an online pickup request to the Environmental Health and Safety (EHS) department.[12]

  • Do not transport hazardous waste yourself. Trained EHS professionals will handle the collection.[11]

Managing Associated Waste Streams

Disposal considerations extend beyond the chemical itself to items contaminated by it.

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as chemically contaminated hazardous waste.[14]

  • Spill Cleanup Debris: All materials used to clean up a spill of this chemical (absorbent pads, vermiculite, contaminated PPE) must be collected, bagged or placed in a sealed container, and disposed of as solid halogenated hazardous waste.[10][11]

  • Empty Containers: The original container that held pure this compound is also considered hazardous waste. To dispose of it as regular, non-hazardous glass or plastic waste, it must be thoroughly emptied. For acutely hazardous wastes (P-listed), this requires triple-rinsing.[11] While this compound is not typically P-listed, it is best practice to rinse the container three times with a suitable solvent (e.g., acetone or methanol). Crucially, this rinseate must be collected and disposed of as halogenated liquid hazardous waste. [11][14] After rinsing, deface or remove the original label before placing the container in the appropriate recycling or disposal bin.[11][14]

Workflow Visualization

To ensure clarity, the following decision tree illustrates the proper segregation and containerization workflow for waste streams containing this compound.

WasteDisposalWorkflow start_node start_node decision_node decision_node process_node process_node end_node end_node start Waste Generated: This compound is_solid Physical State? start->is_solid solid_path Solid Waste (Pure compound, contaminated paper, spill debris) is_solid->solid_path Solid liquid_path Liquid Waste (Solution) is_solid->liquid_path Liquid solid_container Container: 'Solid Halogenated Waste' solid_path->solid_container solvent_type Solvent Type? liquid_path->solvent_type halogenated_solvent Halogenated Solvent (e.g., DCM, Chloroform) solvent_type->halogenated_solvent Halogenated non_halogenated_solvent Non-Halogenated Solvent (e.g., Methanol, Hexane) solvent_type->non_halogenated_solvent Non-Halogenated aqueous_solution Aqueous Solution solvent_type->aqueous_solution Aqueous liquid_container Container: 'Liquid Halogenated Waste' halogenated_solvent->liquid_container non_halogenated_solvent->liquid_container Note: Entire mixture is now halogenated waste aqueous_container Container: 'Aqueous Halogenated Waste' aqueous_solution->aqueous_container

Caption: Waste Disposal Decision Workflow for this compound.

By adhering to this comprehensive disposal guide, you not only ensure the safety of yourself and your colleagues but also uphold the principles of environmental responsibility and regulatory compliance that are the bedrock of trustworthy scientific research. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

Navigating the Safe Handling of 2-Chloro-4-methoxyphenylacetic Acid: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-4-methoxyphenylacetic acid, a compound that, like many of its structural analogs, requires careful management in a laboratory setting. As Senior Application Scientists, our goal is to empower you with field-proven insights that extend beyond the product, fostering a culture of safety and precision in your critical work.

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of analogous compounds, this compound should be treated as a hazardous substance with the following potential effects:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation/Damage: Contact with the eyes can lead to significant irritation and potential damage.[3]

  • Respiratory Tract Irritation: Inhalation of dust may cause irritation to the respiratory system.

Given its classification as a chlorinated organic acid, thermal decomposition may release toxic gases such as hydrogen chloride, oxides of nitrogen, and carbon monoxide.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is a critical step in mitigating the risks of exposure.

Eye and Face Protection
  • Minimum Requirement: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential to prevent contact with dust particles and accidental splashes.[5]

  • Enhanced Protection: For procedures with a higher risk of splashing or dust generation, a face shield should be worn in conjunction with safety goggles.[1]

Hand Protection

The choice of gloves is critical and should be based on both the chemical's properties and the nature of the task. For this compound, a two-tiered approach to glove selection is recommended:

  • For Incidental Contact (e.g., handling sealed containers, weighing): Nitrile gloves are a suitable option. It is crucial to inspect gloves for any signs of degradation or perforation before use and to employ proper glove removal techniques to avoid skin contact with the outer surface of the glove.[3]

  • For Extended Contact or Immersion: For tasks involving potential prolonged contact, such as during a spill cleanup or when working with solutions of the acid, more robust gloves are necessary. Based on general resistance charts for organic acids and chlorinated compounds, the following materials should be considered:

    • Neoprene: Offers good resistance to a range of acids and organic solvents.

    • Butyl Rubber: Provides excellent protection against a wide variety of corrosive acids.

Table 1: Glove Selection Guide for Handling Phenylacetic Acid Derivatives

Glove MaterialSuitability for Incidental ContactSuitability for Extended Contact
Nitrile RecommendedNot Recommended
Neoprene SuitableRecommended
Butyl Rubber SuitableHighly Recommended

It is imperative to consult the glove manufacturer's specific chemical resistance data for the most accurate information.

Body Protection
  • A laboratory coat is the minimum requirement for body protection.

  • For tasks with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Ensure that legs and feet are covered by wearing long pants and closed-toe shoes.

Respiratory Protection
  • All handling of this compound that may generate dust should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) should be worn.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is key to minimizing exposure and ensuring reproducible results.

Preparation and Weighing
  • Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.[6]

  • PPE Donning: Before handling the chemical, don all required PPE as outlined in Section 2.

  • Material Transfer: Use a spatula or scoop to transfer the solid. Avoid creating dust by handling the material gently.

  • Weighing: If weighing, do so within the fume hood or in a balance enclosure that is vented or within the fume hood.

  • Container Sealing: After use, ensure the container is tightly sealed and the exterior is clean.

Solution Preparation
  • Solvent Addition: When preparing solutions, always add the solid this compound to the solvent slowly.

  • Ventilation: Perform all solution preparations within a chemical fume hood.

Experimental Workflow: Preparation of a Stock Solution

experimental_workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_storage Storage a Don appropriate PPE: - Safety Goggles & Face Shield - Neoprene/Butyl Gloves - Lab Coat b Work within a certified chemical fume hood a->b c Carefully weigh the required amount of 2-Chloro-4- methoxyphenylacetic acid b->c d Slowly add the weighed solid to the appropriate solvent with stirring c->d e Ensure complete dissolution d->e f Transfer the solution to a properly labeled, sealed container e->f g Store in a cool, dry, and well-ventilated area f->g

Caption: Step-by-step workflow for the safe preparation of a this compound stock solution.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Skin Contact
  • Immediately remove all contaminated clothing.

  • Flush the affected skin with copious amounts of water for at least 15 minutes. A safety shower should be used for large exposures.[7][8]

  • Seek medical attention if irritation persists.[9]

Eye Contact
  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. An eyewash station should be used.[7][8]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention from an ophthalmologist.[3]

Inhalation
  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Spills
  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.[10]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

  • Chemical Waste: this compound is a halogenated organic compound and should be disposed of as such.[11][12] Collect all waste containing this chemical in a designated, properly labeled, and sealed container for halogenated organic waste.[11][12] Do not mix with non-halogenated waste.[11]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream. Do not discard in regular trash.[4]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as halogenated organic waste. The cleaned container can then be disposed of according to institutional guidelines.

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely incorporate this compound into their workflows, ensuring the well-being of laboratory personnel and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methoxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methoxyphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.